Product packaging for 8(S)-Hete(Cat. No.:CAS No. 98462-03-4)

8(S)-Hete

Numéro de catalogue: B032183
Numéro CAS: 98462-03-4
Poids moléculaire: 320.5 g/mol
Clé InChI: NLUNAYAEIJYXRB-VYOQERLCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

8S-HETE (8S-Hydroxyeicosatetraenoic acid) is a stereospecific enantiomer of a hydroxy fatty acid derived from arachidonic acid through the 8-lipoxygenase (8-LOX) pathway. This specific metabolite serves as a critical signaling mediator in numerous physiological and pathophysiological processes, making it an invaluable tool for studying inflammatory cascades, oxidative stress responses, and autocrine/paracrine signaling mechanisms. Its primary research value lies in its role as a potent and selective activator of the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipocyte differentiation, lipid metabolism, and insulin sensitivity. Furthermore, 8S-HETE has been implicated in modulating neutrophil function, endothelial cell activation, and the progression of various cancers by influencing proliferation, apoptosis, and metastatic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O3 B032183 8(S)-Hete CAS No. 98462-03-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(5Z,8S,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUNAYAEIJYXRB-VYOQERLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101033819
Record name 8(S)-Hydroxyeicosatetraenoic acid
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Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-HETE
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

98462-03-4
Record name 8(S)-Hydroxyeicosatetraenoic acid
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Record name 8(S)-Hydroxyeicosatetraenoic acid
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Record name 8(S)-Hydroxy-(5Z,9E,11Z,14Z)-eicosatetraenoic acid
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Record name 8-HETE
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 8(S)-HETE from Arachidonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) from arachidonic acid. This compound is a stereospecific bioactive lipid mediator implicated in a variety of physiological and pathophysiological processes, including inflammation, cell migration, and wound healing. A thorough understanding of its synthesis is critical for the development of novel therapeutics targeting these pathways. This document details the enzymatic pathways responsible for this compound production, with a primary focus on the role of 8S-lipoxygenase. It also explores the potential contributions of other enzyme systems, such as cytochrome P450 and cyclooxygenases, as well as non-enzymatic routes. Detailed experimental protocols for the characterization of this compound biosynthesis are provided, along with quantitative data and visualizations of the key metabolic and signaling pathways.

Introduction

Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, is a key precursor to a vast array of signaling molecules known as eicosanoids. These lipids play crucial roles in regulating inflammation, immunity, and homeostasis. The hydroxyeicosatetraenoic acids (HETEs) are a major class of eicosanoids produced through the oxygenation of arachidonic acid by various enzymatic and non-enzymatic pathways. The specific position and stereochemistry of the hydroxyl group on the eicosanoid backbone confer distinct biological activities. This compound has emerged as a significant signaling molecule, notably involved in promoting corneal epithelial cell migration during wound healing and modulating inflammatory responses.[1][2][3] Its synthesis is a tightly regulated process, primarily driven by the action of a specific lipoxygenase enzyme.

Enzymatic Pathways of this compound Biosynthesis

The formation of this compound from arachidonic acid is predominantly a stereospecific enzymatic reaction. While several enzyme families can metabolize arachidonic acid, the 8S-lipoxygenase pathway is the most direct and specific route to this compound.

The 8S-Lipoxygenase Pathway

The primary enzyme responsible for the synthesis of this compound is 8S-lipoxygenase (8S-LOX).[4][5] This enzyme catalyzes the stereospecific insertion of molecular oxygen at the C-8 position of arachidonic acid. The reaction proceeds through a hydroperoxy intermediate, 8(S)-hydroperoxyeicosatetraenoic acid (8(S)-HPETE), which is subsequently reduced to the more stable this compound by cellular peroxidases, such as glutathione (B108866) peroxidases.

The mechanism involves the stereoselective abstraction of the pro-S hydrogen from the C-10 position of arachidonic acid.[5] Studies using isotopically labeled arachidonic acid have confirmed that the biosynthesis of this compound by 8S-lipoxygenase occurs with complete retention of deuterium (B1214612) labels, indicating that a keto intermediate is not involved.[5][6] The murine ortholog of human 15-lipoxygenase-2 has been identified as an 8S-lipoxygenase.[7][8] This enzyme is predominantly expressed in stratifying epithelia, such as the skin.[3][4]

EnzymeSubstrateSpecific ActivityCell/Tissue SourceReference
Recombinant Mouse 8S-LipoxygenaseArachidonic Acid~0.2 µmol/45 min per mg proteinExpressed in E. coli[4]
Other Potential Enzymatic Pathways

While 8S-lipoxygenase is the key enzyme for this compound synthesis, other enzymes involved in arachidonic acid metabolism, such as cytochrome P450 (CYP) and cyclooxygenase (COX), can also produce 8-HETE. However, their contribution to the specific 8(S)-enantiomer is less defined and often results in a racemic or different isomeric mixture.

  • Cytochrome P450 (CYP) Enzymes: CYP enzymes can hydroxylate arachidonic acid at various positions, including C-8.[7][9][10] However, CYP-mediated hydroxylation often lacks the strict stereospecificity of lipoxygenases, typically producing a racemic mixture of (R)- and (S)-HETE enantiomers.[3][11] For instance, while CYP enzymes are known to produce various HETEs, their primary role in hepatic arachidonic acid metabolism is the formation of epoxyeicosatrienoic acids (EETs) and ω- and (ω-1)-hydroxylated products.[9]

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are primarily known for converting arachidonic acid into prostaglandins. However, they can also produce certain HETE isomers.[7] For example, COX-2 can convert arachidonic acid to 11(R)-HETE and 15(R)-HETE.[7] While some studies suggest that 10-HETE, which can be converted to 8-HETE, can be formed by cytochrome P450, the direct, stereospecific synthesis of this compound by COX enzymes has not been clearly established.[7]

Non-Enzymatic Pathway

8-HETE can also be formed non-enzymatically through the auto-oxidation of arachidonic acid by free radicals.[7] This process, known as lipid peroxidation, lacks stereospecificity and results in a racemic mixture of 8(R)-HETE and this compound.[7] The presence of a racemic mixture of HETE enantiomers in a biological sample is often indicative of oxidative stress and non-enzymatic lipid peroxidation.[7]

Experimental Protocols

Solid-Phase Extraction (SPE) of this compound from Biological Samples

This protocol provides a general guideline for the extraction and purification of this compound from liquid biological samples like plasma, serum, or cell culture media using a C18 SPE cartridge.[1][12][13][14]

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Ultrapure water

  • Formic Acid

  • Internal Standard (e.g., deuterated this compound)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Preparation:

    • Thaw frozen biological samples on ice.

    • Centrifuge the sample to remove any particulate matter.

    • Spike the sample with an appropriate internal standard.

    • Acidify the sample to a pH of approximately 3.5-4.0 with dilute formic acid.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 2 mL of methanol.

    • Equilibrate the cartridges with 2 mL of ultrapure water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the acidified sample onto the conditioned cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of ultrapure water to remove polar interferences.

    • Wash the cartridge with 2 mL of hexane to remove nonpolar lipids.

  • Elution:

    • Elute the this compound from the cartridge with 1-2 mL of ethyl acetate.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume of a solvent compatible with the subsequent analytical method (e.g., 100 µL of methanol/water, 50:50 v/v).

Lipoxygenase Activity Assay (Spectrophotometric)

This protocol is a general method for determining lipoxygenase activity by measuring the formation of conjugated dienes, which absorb light at 234 nm.[5][15][16][17]

Materials:

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.3)

  • Arachidonic acid (substrate) solution (e.g., 250 µM)

  • Enzyme extract (e.g., tissue homogenate supernatant)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Reaction Mixture Preparation:

    • In a quartz cuvette, prepare a reaction mixture containing the phosphate buffer and the enzyme extract.

  • Blank Measurement:

    • Prepare a blank cuvette containing the buffer and substrate but no enzyme extract. Use this to zero the spectrophotometer at 234 nm.

  • Initiation of Reaction:

    • Initiate the reaction by adding the arachidonic acid substrate to the sample cuvette and mix by inversion.

  • Measurement:

    • Immediately start monitoring the increase in absorbance at 234 nm for a set period (e.g., 1-5 minutes). Record the absorbance at regular intervals (e.g., every 30 seconds).

  • Calculation of Activity:

    • Calculate the rate of the reaction (ΔA234/min) from the linear portion of the absorbance versus time plot.

    • Enzyme activity can be expressed as µmoles of hydroperoxide formed per minute per mg of protein, using the molar extinction coefficient of the hydroperoxide product (ε ≈ 23,000-28,000 M⁻¹cm⁻¹).

Chiral HPLC Analysis of 8-HETE Enantiomers

This protocol outlines the general principles for the separation of this compound and 8(R)-HETE using chiral High-Performance Liquid Chromatography (HPLC).[18][19][20][21][22]

Principle: Chiral separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Materials:

  • HPLC system with a UV or mass spectrometry detector

  • Chiral HPLC column (e.g., polysaccharide-based or protein-based CSP)

  • Mobile phase (e.g., a mixture of hexane, isopropanol, and acetic acid, to be optimized for the specific column)

  • This compound and 8(R)-HETE standards

  • Prepared sample extract

Procedure:

  • Column Equilibration:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Standard Injection:

    • Inject a standard mixture of this compound and 8(R)-HETE to determine their respective retention times and to confirm the resolution of the two enantiomers.

  • Sample Injection:

    • Inject the reconstituted sample extract onto the column.

  • Detection and Quantification:

    • Monitor the elution of the enantiomers using a UV detector (at ~235 nm for the conjugated diene) or a mass spectrometer.

    • Identify the this compound and 8(R)-HETE peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a standard curve.

Visualization of Pathways

Biosynthesis of this compound from Arachidonic Acid

G AA Arachidonic Acid HPETE 8(S)-HPETE AA->HPETE O2 HETE This compound HPETE->HETE LOX 8S-Lipoxygenase (8S-LOX) LOX->AA GPx Glutathione Peroxidase (GPx) GPx->HPETE

Caption: Enzymatic conversion of Arachidonic Acid to this compound.

Overview of Arachidonic Acid Metabolic Pathways

G cluster_0 Membrane Phospholipids cluster_1 Lipoxygenase (LOX) Pathway cluster_2 Cyclooxygenase (COX) Pathway cluster_3 Cytochrome P450 (CYP) Pathway PL Phospholipids AA Arachidonic Acid PL->AA LOX Lipoxygenases (e.g., 8S-LOX) AA->LOX COX Cyclooxygenases (COX-1, COX-2) AA->COX CYP Cytochrome P450 AA->CYP PLA2 PLA2 PLA2->PL HETEs HETEs (e.g., this compound) LOX->HETEs LTs Leukotrienes LOX->LTs PGs Prostaglandins COX->PGs TXs Thromboxanes COX->TXs EETs EETs CYP->EETs other_HETEs HETEs (racemic) CYP->other_HETEs

Caption: Major metabolic pathways of Arachidonic Acid.

This compound Downstream Signaling

G cluster_0 Nuclear Receptor Activation cluster_1 Intracellular Signaling Cascades HETE This compound PPAR PPARs (e.g., PPARα) HETE->PPAR MAPK MAPK Pathway HETE->MAPK NFkB NF-κB Pathway HETE->NFkB Gene Gene Transcription (Lipid Metabolism, Inflammation) PPAR->Gene Response Cellular Responses (Proliferation, Migration, Inflammation) MAPK->Response NFkB->Response

Caption: Key downstream signaling pathways activated by this compound.

Biological Activities and Therapeutic Relevance

This compound exhibits a range of biological activities that make it a molecule of significant interest in pharmacology and drug development.

  • Wound Healing: this compound has been shown to be a key regulator of corneal epithelial cell migration, a critical process in wound healing.[1][2][3]

  • Inflammation: As a lipid mediator, this compound is involved in inflammatory processes.[23]

  • Cell Proliferation and Differentiation: this compound can influence cell proliferation and is implicated in hyperplasia.[11]

  • Gene Regulation: this compound is an activator of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[24][25] PPARs are nuclear receptors that regulate the transcription of genes involved in lipid metabolism and inflammation.

  • Signal Transduction: this compound can activate intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to cellular responses like proliferation and inflammation.[23][26]

The specific roles of this compound in these processes make its biosynthetic pathway, particularly the 8S-lipoxygenase enzyme, an attractive target for the development of new therapeutic agents for a range of conditions, including inflammatory disorders and wound healing applications.

Conclusion

The biosynthesis of this compound from arachidonic acid is a highly specific enzymatic process primarily catalyzed by 8S-lipoxygenase. This pathway leads to the formation of a potent lipid mediator with diverse biological functions. A comprehensive understanding of the enzymatic machinery, reaction kinetics, and downstream signaling of this compound is essential for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. The detailed protocols and data presented in this guide provide a solid foundation for further investigation into the roles of this compound in health and disease and for the exploration of its therapeutic potential.

References

The Biological Function of 8(S)-HETE in Skin Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(S)-hydroxyeicosatetraenoic acid [8(S)-HETE] is a bioactive lipid mediator derived from the enzymatic oxidation of arachidonic acid by 8S-lipoxygenase. Emerging evidence indicates that this compound plays a significant role in the pathophysiology of inflammatory skin diseases. This technical guide provides an in-depth overview of the biological functions of this compound in skin inflammation, including its biosynthesis, signaling pathways, and its role in various cutaneous inflammatory conditions. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

Lipid mediators are critical signaling molecules in the initiation, progression, and resolution of inflammation. Among these, the eicosanoids, derived from arachidonic acid, have been extensively studied for their potent pro-inflammatory and anti-inflammatory effects. This compound is a member of the hydroxyeicosatetraenoic acid (HETE) family of eicosanoids. Its production is induced in the skin by inflammatory stimuli, suggesting a direct role in cutaneous inflammatory responses.[1] This guide will explore the multifaceted functions of this compound in skin inflammation, with a focus on its cellular and molecular mechanisms.

Biosynthesis of this compound in the Skin

This compound is synthesized from arachidonic acid through the action of a specific 8S-lipoxygenase (8S-LOX) enzyme.[1] In mouse skin, the expression and activity of this enzyme are induced by topical application of inflammatory agents such as the phorbol (B1677699) ester 12-O-tetradecanoylphorbol-13-acetate (TPA) and the calcium ionophore A23187.[1] The biosynthesis is a stereospecific process, yielding the S-enantiomer almost exclusively.[1]

Arachidonic Acid Arachidonic Acid 8(S)-HPETE 8(S)-HPETE Arachidonic Acid->8(S)-HPETE 8S-Lipoxygenase (8S-LOX) This compound This compound 8(S)-HPETE->this compound Peroxidase

Figure 1: Biosynthesis pathway of this compound from arachidonic acid.

Signaling Pathways of this compound

The biological effects of this compound are mediated through specific cellular receptors and downstream signaling cascades.

PPARα Signaling in Keratinocytes

In murine keratinocytes, this compound has been identified as a ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2] Activation of PPARα by this compound induces the expression of keratin-1, a marker of keratinocyte differentiation.[2] This suggests a role for this compound in regulating epidermal homeostasis and potentially counteracting the hyperproliferative state seen in some inflammatory skin diseases.

This compound This compound PPARα PPARα This compound->PPARα PPARα/RXR heterodimer PPARα/RXR heterodimer PPARα->PPARα/RXR heterodimer RXR RXR RXR->PPARα/RXR heterodimer PPRE PPRE PPARα/RXR heterodimer->PPRE Binds to Gene Transcription Gene Transcription PPRE->Gene Transcription Induces Keratin-1 expression Keratin-1 expression Gene Transcription->Keratin-1 expression Keratinocyte Differentiation Keratinocyte Differentiation Keratin-1 expression->Keratinocyte Differentiation

Figure 2: this compound signaling through PPARα in keratinocytes.

Signaling in Inflammatory Cells

While the signaling of 12(S)-HETE through the G-protein coupled receptor GPR31 is well-characterized, a specific high-affinity GPCR for this compound has not yet been definitively identified.[2][3][4] However, 8-HETE is known to be chemotactic for neutrophils.[5] It is plausible that this compound may act through a yet-to-be-identified GPCR or interact with other lipid mediator receptors to exert its effects on inflammatory cells. PPARα is expressed in eosinophils and its activation can inhibit their chemotaxis, suggesting a potential pathway for this compound in these cells.[5]

Role of this compound in Skin Inflammation and Disease

Psoriasis

Several studies have identified 8-HETE in psoriatic skin lesions.[6][7] In an in vitro model of psoriasis, levels of 8-HETE were found to be elevated.[8] While 12-HETE has been more extensively studied in psoriasis, the presence of 8-HETE suggests its contribution to the inflammatory milieu of this disease.

Atopic Dermatitis

The direct role of this compound in atopic dermatitis (AD) is less clear. However, given that AD is characterized by skin barrier dysfunction and immune dysregulation, and this compound is involved in keratinocyte differentiation, its potential involvement in AD pathogenesis is an area for further investigation. One study in a murine model of AD showed that levels of 12-HETEs were elevated in the skin.[9]

Chemotaxis of Inflammatory Cells

8-HETE has been shown to be a chemoattractant for human neutrophils.[5] This suggests that this compound produced in the skin during inflammation can contribute to the recruitment of neutrophils to the site of injury or infection, thereby propagating the inflammatory response.

Quantitative Data

The following tables summarize the available quantitative data on the levels of 8-HETE in skin and its effects on inflammatory cells.

Table 1: Levels of HETEs in Psoriatic Skin

MediatorConcentration in Psoriatic Lesions (ng/g wet tissue)Reference
12-HETE3,130.0 ± 2,898.0[10]
15-HETE3,633.0 ± 1,692.0[10]
8-HETEDetected[6]

Note: While 8-HETE was identified, its concentration was not quantified in the cited study.

Table 2: Chemotactic Potency of HETEs on Human Neutrophils

HETEPeak Chemotactic Response Concentration (µg/mL)Reference
5-HETE1[5]
8-HETE:9-HETE (85:15, w/w)5[5]
11-HETE10[5]
12-L-HETE10[5]

Experimental Protocols

TPA-Induced Mouse Ear Edema Model

This model is widely used to study acute skin inflammation.

cluster_0 Day 0 cluster_1 6-24 hours post-TPA cluster_2 Analysis TPA Application TPA Application Measure Ear Thickness Measure Ear Thickness TPA Application->Measure Ear Thickness Collect Ear Punch Biopsy Collect Ear Punch Biopsy Measure Ear Thickness->Collect Ear Punch Biopsy Weigh Biopsy Weigh Biopsy Collect Ear Punch Biopsy->Weigh Biopsy Homogenize for 8-HETE analysis Homogenize for 8-HETE analysis Weigh Biopsy->Homogenize for 8-HETE analysis Histology Histology Homogenize for 8-HETE analysis->Histology

Figure 3: Workflow for the TPA-induced mouse ear edema model.

Protocol:

  • Animal Model: Use C57BL/6 or ICR mice.

  • TPA Solution: Prepare a solution of TPA in acetone (B3395972) (e.g., 2.0-2.5 µg in 20 µL).

  • Application: Apply 10 µL of the TPA solution to the inner and outer surfaces of the mouse ear. The contralateral ear can be treated with acetone as a vehicle control.[2]

  • Measurement of Edema: At various time points (e.g., 6, 24, and 48 hours) after TPA application, measure the ear thickness using a digital micrometer.

  • Biopsy Collection: At the end of the experiment, collect a 6 mm ear punch biopsy and weigh it to determine the increase in ear weight due to edema.

  • Further Analysis: The biopsy can be processed for histological analysis to assess inflammatory cell infiltration or homogenized for the quantification of this compound and other inflammatory mediators.

Quantification of this compound by LC-MS/MS

Protocol:

  • Sample Preparation:

    • Homogenize skin biopsies in a suitable solvent (e.g., methanol).

    • Perform lipid extraction using the Bligh and Dyer method.[3] Briefly, add chloroform (B151607) and water to the homogenate, vortex, and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in the mobile phase for LC-MS/MS analysis.[3]

  • LC-MS/MS Analysis:

    • Use a reverse-phase C18 column for chromatographic separation.

    • Employ a mobile phase gradient of water and acetonitrile (B52724) containing a small amount of formic acid.

    • Use a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify 8-HETE. The specific mass transition for 8-HETE is m/z 319 -> 115.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Lower Chamber Lower Chamber Porous Membrane Porous Membrane Porous Membrane->Lower Chamber Upper Chamber Upper Chamber Upper Chamber->Porous Membrane Neutrophils Neutrophils Neutrophils->Upper Chamber Add Cells This compound This compound This compound->Lower Chamber Add Chemoattractant

Figure 4: Schematic of a Boyden chamber for chemotaxis assay.

Protocol:

  • Cell Preparation: Isolate human neutrophils from peripheral blood using density gradient centrifugation.

  • Chamber Setup: Place a microporous membrane (e.g., 3-5 µm pore size) between the upper and lower wells of a Boyden chamber.

  • Chemoattractant: Add this compound (e.g., at a peak concentration of 5 µg/mL) to the lower chamber.[5] Use buffer alone as a negative control.

  • Cell Seeding: Add the neutrophil suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours.

  • Quantification of Migration:

    • Remove the membrane, fix, and stain it.

    • Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.

    • Alternatively, quantify migrated cells by measuring the activity of myeloperoxidase or ATP in the lower chamber.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Protocol:

  • Cell Culture: Culture a mast cell line (e.g., RBL-2H3) in appropriate media.

  • Cell Seeding: Seed the mast cells into a 96-well plate.

  • Stimulation: Add this compound at various concentrations to the wells. Use a known mast cell degranulating agent (e.g., compound 48/80) as a positive control and buffer as a negative control.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • β-Hexosaminidase Assay:

    • Add the supernatant to a new plate containing the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate (B86180) buffer.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction with a glycine (B1666218) buffer.

    • Measure the absorbance at 405 nm. The amount of β-hexosaminidase released is proportional to the level of mast cell degranulation.

Conclusion

This compound is a key lipid mediator in the complex network of inflammatory signaling in the skin. Its ability to induce keratinocyte differentiation through PPARα and act as a chemoattractant for neutrophils highlights its multifaceted role in both the epidermal response and the innate immune cell infiltration characteristic of skin inflammation. While its precise functions in various inflammatory dermatoses are still being elucidated, targeting the 8S-LOX pathway or the downstream signaling of this compound may represent a novel therapeutic strategy for inflammatory skin diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological functions of this important eicosanoid.

References

8(S)-HETE Signaling Through PPARα: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(S)-hydroxyeicosatetraenoic acid [8(S)-HETE] is a bioactive eicosanoid, a signaling molecule derived from the oxygenation of arachidonic acid by the 8-lipoxygenase (8-LOX) enzyme.[1][2] It has emerged as a potent and selective endogenous ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that functions as a critical regulator of lipid metabolism and inflammation.[1][2][3] The activation of PPARα by this compound initiates a signaling cascade that modulates the expression of a suite of genes involved in fatty acid uptake, β-oxidation, and inflammatory pathways. This technical guide provides a comprehensive overview of the this compound signaling pathway through PPARα, including quantitative data on their interaction, detailed experimental protocols for studying this pathway, and visual representations of the key molecular events.

The this compound/PPARα Signaling Pathway

The signaling cascade is initiated by the binding of this compound to the ligand-binding domain (LBD) of PPARα in the cytoplasm. This binding event induces a conformational change in the PPARα protein, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated this compound-PPARα complex then heterodimerizes with the Retinoid X Receptor (RXR). This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[2] This binding initiates the transcription of genes primarily involved in lipid catabolism and the suppression of inflammatory responses.[1][2][4]

8(S)-HETE_PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_inactive PPARα (inactive) This compound->PPARa_inactive Binds CoR Corepressors PPARa_inactive->CoR PPARa_active PPARα (active) PPARa_inactive->PPARa_active Conformational Change RXR RXR Heterodimer PPARα-RXR Heterodimer PPARa_active->RXR Heterodimerizes Co-A Coactivators PPARa_active->Co-A Recruits PPRE PPRE Heterodimer->PPRE Binds Heterodimer->PPRE Target_Genes Target Genes (e.g., ACOX1, CPT1A, CYP4A) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Metabolic_Response Metabolic & Anti-inflammatory Response Proteins->Metabolic_Response

Figure 1: this compound signaling pathway through PPARα.

Quantitative Data

The interaction between this compound and PPARα has been quantified in several studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of this compound for PPARα

ParameterValueAssay MethodSpeciesReference
IC50≈ 500 nMCompetition Binding AssayXenopus[2]

Table 2: Functional Activation of PPARα by this compound

ParameterConcentrationAssay MethodCell LineFold Induction (vs. Vehicle)Reference
Significant Activation1 µMTransactivation AssayCV-1Not specified[5]
EC50Not DeterminedTransactivation AssayCV-1-[5]

Experimental Protocols

Competition Binding Assay

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to PPARα.

Competition_Binding_Assay PPARa GST-PPARα (recombinant protein) Incubation Incubate PPARa->Incubation Radioligand [3H]GW2331 (Radiolabeled Ligand) Radioligand->Incubation 8S-HETE This compound (Unlabeled Competitor) 8S-HETE->Incubation Separation Separate Bound from Free Ligand (e.g., filtration) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification IC50 Calculate IC50 Quantification->IC50

Figure 2: Workflow for a competition binding assay.

Detailed Methodology (based on[2])

  • Protein Preparation: Glutathione S-transferase (GST)-fused Xenopus PPARα ligand-binding domain (LBD) is expressed in and purified from E. coli.

  • Reaction Mixture:

    • GST-xPPARα protein

    • Radiolabeled ligand (e.g., [3H]GW2331) at a fixed concentration.

    • Increasing concentrations of unlabeled this compound.

    • Binding buffer (specific composition to be optimized, typically includes a buffering agent like Tris-HCl, salts, and a reducing agent like DTT).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 16 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter to separate the protein-bound radioligand from the free radioligand. The filter is then washed with cold binding buffer.

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand, is determined by non-linear regression analysis.

Reporter Gene Assay (Transactivation Assay)

This cell-based assay measures the ability of this compound to activate the transcriptional activity of PPARα.

Reporter_Gene_Assay Cells Host Cells (e.g., CV-1, HepG2) Plasmids Transfect with Plasmids: 1. PPARα Expression Vector 2. PPRE-Luciferase Reporter Cells->Plasmids Treatment Treat with This compound Plasmids->Treatment Incubation Incubate Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Analysis Analyze Data (Fold Induction, EC50) Luciferase_Assay->Analysis

Figure 3: Workflow for a reporter gene assay.

Detailed Methodology (based on[5])

  • Cell Culture: CV-1 (monkey kidney fibroblast) or HepG2 (human hepatoma) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Plasmid Constructs:

    • PPARα Expression Vector: A plasmid containing the full-length cDNA for PPARα under the control of a strong constitutive promoter (e.g., pCMX-mPPARα). Alternatively, a chimeric receptor consisting of the GAL4 DNA-binding domain fused to the PPARα LBD can be used.

    • Reporter Plasmid: A plasmid containing a luciferase reporter gene driven by a promoter with one or more copies of a PPRE (e.g., pACOX-PPREx3-tk-luc). If a GAL4-PPARα chimera is used, the reporter will contain GAL4 upstream activating sequences (UAS).

    • Internal Control Plasmid: A plasmid expressing a different reporter (e.g., β-galactosidase) under a constitutive promoter is often co-transfected to normalize for transfection efficiency.

  • Transfection: Cells are transiently transfected with the plasmid constructs using a suitable method such as lipid-mediated transfection (e.g., Lipofectamine) or electroporation.

  • Treatment: After a recovery period (e.g., 24 hours), the cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the treatment for a specified time (e.g., 24-48 hours).

  • Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and then lysed using a specific lysis buffer to release the cellular contents, including the reporter enzymes.

  • Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate. The β-galactosidase activity is also measured if an internal control is used.

  • Data Analysis: Luciferase activity is normalized to the internal control activity. The results are typically expressed as fold induction over the vehicle control. Dose-response curves are generated to determine the EC50 value, the concentration of the agonist that produces 50% of the maximal response.

Downstream Target Genes and Cellular Responses

Activation of PPARα by this compound leads to the transcriptional regulation of a variety of genes, primarily those involved in lipid metabolism.

Table 3: Key Downstream Target Genes of PPARα

GeneFunctionConsequence of Upregulation
ACOX1 (Acyl-CoA Oxidase 1)Rate-limiting enzyme in peroxisomal β-oxidationIncreased breakdown of very long-chain fatty acids
CPT1A (Carnitine Palmitoyltransferase 1A)Rate-limiting enzyme in mitochondrial fatty acid transportIncreased mitochondrial β-oxidation of long-chain fatty acids
CYP4A family (Cytochrome P450, family 4, subfamily A)Involved in ω-oxidation of fatty acidsAlternative pathway for fatty acid catabolism
FABP1 (Fatty Acid Binding Protein 1)Intracellular fatty acid transportEnhanced fatty acid uptake and trafficking

The upregulation of these and other target genes results in an overall increase in fatty acid catabolism, leading to reduced cellular lipid accumulation. This has important physiological implications in tissues with high fatty acid flux, such as the liver, heart, and skeletal muscle. Furthermore, the activation of PPARα by this compound can exert anti-inflammatory effects by inhibiting the activity of pro-inflammatory transcription factors like NF-κB.[6]

Conclusion

This compound is a key endogenous signaling molecule that potently and selectively activates PPARα. This interaction triggers a transcriptional program that enhances lipid catabolism and mitigates inflammation. The detailed understanding of this signaling pathway, facilitated by the experimental approaches outlined in this guide, is crucial for researchers in the fields of metabolism, inflammation, and drug discovery. The development of selective PPARα modulators that mimic or antagonize the effects of this compound holds therapeutic promise for a range of metabolic and inflammatory disorders. Further research focusing on in vivo studies and the tissue-specific roles of the this compound/PPARα axis will continue to unravel the complexities of this important signaling pathway.

References

role of 8(S)-HETE in corneal wound healing

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper: The Role of 8(S)-HETE in Corneal Wound Healing

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Corneal epithelial wound healing is a highly regulated process critical for maintaining ocular integrity and preserving vision. The initial and most crucial phase of this repair is the rapid migration of epithelial cells to cover the defect. Research has identified lipid mediators, derived from arachidonic acid, as key players in this process. This technical guide focuses on the specific role of 8(S)-hydroxyeicosatetraenoic acid (this compound), a lipoxygenase (LOX) pathway metabolite, as a primary regulator of corneal epithelial cell migration. Unlike other eicosanoids that primarily influence proliferation or inflammation, this compound's singular role in promoting cell movement makes it a molecule of significant interest for targeted therapeutic development. This document synthesizes the current understanding of its mechanism of action, details the experimental protocols used in its study, and presents quantitative data and signaling pathway models to provide a comprehensive resource for the scientific community.

Biosynthesis and Specificity of this compound

This compound is an eicosanoid synthesized from arachidonic acid (AA) via the lipoxygenase (LOX) enzyme pathway. Following a corneal injury, phospholipases release AA from cell membrane phospholipids. The LOX enzyme then acts on AA to produce various hydroxyeicosatetraenoic acids (HETEs). In the rat cornea, normal corneoscleral rims metabolize AA into 12-HETE, 8-HETE, and 9-HETE. Chiral-phase analysis confirms that these are exclusively the (S)-enantiomers, indicating they are products of LOX activity.[1]

Crucially, studies have demonstrated a high degree of specificity in their function. While multiple HETE isomers are produced, only this compound has been shown to be the key metabolite that regulates corneal epithelial cell migration during wound healing.[1]

Core Function: Regulation of Corneal Epithelial Migration

The primary function of this compound in corneal wound healing is the direct stimulation of epithelial cell migration. This is distinct from cell proliferation, which is regulated by other factors.[1]

Experiments using the established LOX inhibitor esculetin (B1671247) have shown that blocking HETE synthesis leads to a significant delay in epithelial wound closure in both cell and organ culture assays. This delay is accompanied by a marked disruption of the filamentous-actin (F-actin) cytoskeleton, which is essential for cell motility.[1] The inhibitory effects of esculetin on both F-actin organization and wound closure can be completely reversed by the exogenous addition of this compound.[1] In stark contrast, the addition of other isomers like 12(S)-HETE or 9-HETE has no effect on reversing this inhibition of migration.[1]

It is important to note that while this compound restores migration, it does not reverse the decreased mitotic rate caused by LOX inhibition, highlighting its specific role in the migratory phase of wound healing.[1]

Data Presentation: Effect of this compound on Corneal Re-epithelialization

The following table summarizes the qualitative and quantitative findings from key studies on this compound and its impact on corneal wound healing.

Experimental ModelTreatment GroupKey FindingQuantitative EffectCitation
Organ-cultured Rat CorneaControlComplete re-epithelializationN/A
Organ-cultured Rat CorneaEsculetin (LOX Inhibitor)Delayed epithelial healing; Disrupted F-actinSignificant delay in wound closure[1]
Organ-cultured Rat CorneaEsculetin + this compoundRestored epithelial migration and F-actin organizationComplete reversal of esculetin's inhibitory effect[1]
Organ-cultured Rat CorneaEsculetin + 12-HETE / 9-HETENo effect on migration or F-actin organizationNo reversal of esculetin's inhibitory effect[1]
Cell-culture Rat CorneaEsculetin + this compoundDid not reverse decreased mitotic rateNo effect on proliferation[1]

Mechanism of Action and Signaling Pathway

The pro-migratory effect of this compound is mediated through its influence on the cellular cytoskeleton and adhesion machinery. Cell migration requires a dynamic cycle of assembling and disassembling focal adhesions and reorganizing the actin cytoskeleton to generate locomotive force.[2]

While the precise receptor for this compound in the cornea has not been fully elucidated, its downstream effects point to a signaling cascade that involves key focal adhesion proteins like paxillin (B1203293).[3] Wounding of corneal epithelial cells induces the phosphorylation of paxillin, a critical step in the formation of focal adhesions and cell migration.[4][5] Studies on related signaling pathways show that lipid mediators can induce Rho activation, which in turn leads to the tyrosine phosphorylation of paxillin, a key event in promoting epithelial migration.[3] this compound's ability to restore F-actin organization strongly suggests it activates a pathway that modulates the activity of such focal adhesion and cytoskeletal regulatory proteins.

Visualization: this compound Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling AA Arachidonic Acid LOX Lipoxygenase AA->LOX substrate PL Membrane Phospholipids PL->AA releases HETE8 This compound LOX->HETE8 produces Receptor Putative Receptor HETE8->Receptor binds Rho Rho GTPase Activation Receptor->Rho activates Paxillin Paxillin Phosphorylation (Tyr/Ser) Rho->Paxillin FA Focal Adhesion Dynamics Paxillin->FA Actin F-Actin Cytoskeleton Reorganization FA->Actin Migration Cell Migration Actin->Migration Wound Corneal Wound Stimulus PLA2 Phospholipase A2 Wound->PLA2 activates PLA2->PL acts on

Caption: Proposed signaling pathway for this compound-mediated corneal epithelial cell migration.

Experimental Protocols

Investigating the role of this compound requires robust in vitro and ex vivo models. Below are detailed protocols for key experiments cited in the literature.

Protocol: Organ Culture Model of Corneal Wound Healing

This ex vivo model provides a physiologically relevant system to study epithelial migration.[6][7][8][9]

  • Tissue Preparation:

    • Enucleate eyes from euthanized animals (e.g., Sprague-Dawley rats).

    • Dissect the cornea with a 2-3 mm scleral rim under sterile conditions.

  • Wound Creation:

    • Place the cornea, epithelial side up, on a sterile surface.

    • Create a standardized central epithelial defect (e.g., 3 mm diameter) using a trephine or a fine sterile blade, carefully removing the epithelium without damaging Bowman's layer.

  • Organ Culture:

    • Place the wounded cornea on a sterile grid or agar (B569324) base in a culture dish.

    • Add culture medium (e.g., DMEM supplemented with antibiotics and serum) until it reaches the scleral rim, leaving the corneal epithelium exposed to the air-liquid interface.

    • Add test compounds (e.g., this compound, esculetin) to the medium.

  • Analysis:

    • Incubate at 37°C in a humidified 5% CO₂ incubator.

    • At specified time points (e.g., 0, 12, 24, 36 hours), stain the cornea with fluorescein (B123965) dye.

    • Capture images of the wound area under a fluorescence microscope.

    • Quantify the remaining wound area using image analysis software to determine the rate of re-epithelialization.

Visualization: Experimental Workflow for Organ Culture Assay

G cluster_loop Time Points (e.g., 0, 12, 24h) start Start: Enucleate Eye dissect Dissect Cornea with Scleral Rim start->dissect wound Create Central Epithelial Defect (3mm) dissect->wound culture Place on Culture Grid Add Medium + Compounds wound->culture incubate Incubate at 37°C, 5% CO2 culture->incubate stain Stain with Fluorescein incubate->stain image Image Wound Area stain->image image->incubate next time point analyze Quantify Wound Closure Rate image->analyze end End analyze->end

Caption: Workflow for the ex vivo corneal organ culture wound healing assay.

Protocol: Immunofluorescence Staining of F-Actin

This protocol is used to visualize the cytoskeletal organization within corneal epithelial cells.[10][11][12][13]

  • Sample Preparation:

    • For cultured cells: Grow cells on glass coverslips to the desired confluency and perform scratch wound assay if needed.

    • For tissue: Use whole-mount corneas or cryosections.

  • Fixation:

    • Gently wash the sample twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4.

    • Fix the sample with 3.7-4% methanol-free formaldehyde (B43269) in PBS for 10-15 minutes at room temperature.

  • Permeabilization:

    • Wash twice with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 5-10 minutes to allow antibody/stain entry.

  • Blocking (Optional but Recommended):

    • Wash twice with PBS.

    • Incubate with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 20-30 minutes to reduce non-specific background staining.

  • Staining:

    • Dilute fluorescently-conjugated phalloidin (B8060827) (e.g., Phalloidin-Rhodamine) in PBS with 1% BSA to its working concentration.

    • Incubate the sample with the phalloidin solution for 20-40 minutes at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslip or tissue onto a microscope slide with an anti-fade mounting medium.

    • Image using a fluorescence or confocal microscope with the appropriate filter sets.

Comparative Roles of HETE Isomers and Therapeutic Implications

The specificity of this compound's action is critical from a drug development perspective. While this compound promotes migration, other isomers like 12(S)-HETE are implicated in growth factor-mediated proliferation of corneal epithelial cells. This functional divergence allows for the possibility of creating highly targeted therapies. A drug that specifically mimics or enhances the action of this compound could accelerate the initial, critical phase of wound closure (re-epithelialization) without inducing unwanted proliferation, which could have negative consequences.

Visualization: Divergent Roles of HETE Isomers

G cluster_8 8-Lipoxygenase Pathway cluster_12 12-Lipoxygenase Pathway AA Arachidonic Acid LOX8 8-LOX AA->LOX8 LOX12 12-LOX AA->LOX12 HETE8 This compound LOX8->HETE8 Migration Cell Migration (F-Actin Dependent) HETE8->Migration Regulates HETE12 12(S)-HETE LOX12->HETE12 Proliferation Cell Proliferation (Growth Factor Mediated) HETE12->Proliferation Mediates

Caption: Functional divergence of this compound and 12(S)-HETE in corneal wound healing.

Conclusion and Future Directions

This compound has been unequivocally identified as a key endogenous lipid mediator that specifically regulates the migratory phase of corneal epithelial wound healing. Its mechanism of action is tied to the proper organization of the F-actin cytoskeleton, a fundamental requirement for cell motility. The high specificity of this compound, distinguishing it from other HETE isomers that regulate proliferation, presents a unique opportunity for the development of targeted therapeutics. Agonists of the this compound signaling pathway could potentially accelerate corneal wound closure, reducing the risk of infection and vision-impairing complications.

Future research should focus on identifying the specific cell surface receptor for this compound in corneal epithelial cells and fully elucidating the downstream signaling cascade that links receptor activation to cytoskeletal rearrangement. Such discoveries would provide more precise targets for drug design and further advance the development of novel treatments for ocular surface injuries.

References

involvement of 8(S)-HETE in MAPK signaling cascade

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Involvement of 8(S)-HETE in the MAPK Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(S)-hydroxyeicosatetraenoic acid (this compound), a lipoxygenase metabolite of arachidonic acid, is an important signaling molecule implicated in a variety of physiological and pathological processes, including inflammation, cell migration, and proliferation.[1] A growing body of evidence indicates that many of the biological effects of this compound are mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This technical guide provides a comprehensive overview of the involvement of this compound in the MAPK pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades and workflows.

Introduction to this compound and the MAPK Signaling Cascade

This compound is produced from arachidonic acid via the action of lipoxygenase enzymes.[2][3] It has been shown to act as a pro-inflammatory and proliferative agent in various cell types.[4] The MAPK signaling cascade is a crucial pathway that transduces extracellular signals into cellular responses. The three major well-characterized MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[5] Activation of these kinases through a phosphorylation cascade plays a pivotal role in regulating gene expression, cell growth, differentiation, and apoptosis.[6] Emerging research indicates that this compound exerts its effects by activating all three of these major MAPK pathways, often initiated through G-protein coupled receptors (GPCRs).[1][7]

Quantitative Data on this compound-Mediated MAPK and NF-κB Activation

The following tables summarize the quantitative data from a key study investigating the effect of 8-HETE on MAPK and NF-κB activation in human ventricular cardiomyocyte (RL-14) cells.

Table 1: Effect of 8-HETE on MAPK Protein Phosphorylation

Target ProteinTreatmentFold Increase vs. Control (Mean ± SEM)Statistical Significance (p-value)
Phospho-ERK1/2 (pT202/Y204)10 µM 8-HETE for 2h2.8 ± 0.3< 0.05
Phospho-p38 MAPK (pT180/Y182)10 µM 8-HETE for 2h3.1 ± 0.4< 0.05
Phospho-JNK1/2/3 (pT183/Y185)10 µM 8-HETE for 2h2.5 ± 0.2< 0.05

Data extracted from Maayah et al., 2015 as presented in a ResearchGate figure description.[4][8]

Table 2: Effect of 8-HETE on NF-κB Binding Activity

TargetTreatmentFold Increase vs. Control (Mean ± SEM)Statistical Significance (p-value)
NF-κB Binding Activity10 µM 8-HETE for 2h2.2 ± 0.2< 0.05

Data extracted from Maayah et al., 2015 as presented in a ResearchGate figure description.[4][8]

Signaling Pathways and Experimental Workflows

This compound-Induced MAPK Signaling Pathway

This compound is proposed to bind to a currently unidentified G-protein coupled receptor (GPCR) on the cell surface. This interaction initiates a downstream signaling cascade that leads to the activation of the three major MAPK pathways: ERK, JNK, and p38. This activation is characterized by the dual phosphorylation of the kinases on threonine and tyrosine residues. Concurrently, this signaling cascade can also lead to the activation of the NF-κB transcription factor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8S_HETE This compound GPCR GPCR (Putative) 8S_HETE->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates MAPKKK MAPKKK (e.g., Raf) G_Protein->MAPKKK IKK IKK G_Protein->IKK MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK ERK ERK1/2 MAPKK_ERK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2, Elk-1) ERK->Transcription_Factors Activates p38 p38 MAPK MAPKK_p38->p38 Phosphorylates p38->Transcription_Factors Activates JNK JNK MAPKK_JNK->JNK Phosphorylates JNK->Transcription_Factors Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB IκB NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation, Migration) Transcription_Factors->Gene_Expression Regulates NFkB_nucleus->Gene_Expression Regulates G Start Start Cell_Culture 1. Culture RL-14 cells to desired confluency Start->Cell_Culture Treatment 2. Treat cells with 10 µM 8-HETE or vehicle control for 2 hours Cell_Culture->Treatment Lysis 3. Lyse cells and collect cytoplasmic protein extracts Treatment->Lysis ELISA 4. Perform Phospho-MAPK ELISA according to manufacturer's protocol Lysis->ELISA Data_Acquisition 5. Read absorbance at 450 nm ELISA->Data_Acquisition Analysis 6. Quantify phosphorylation levels relative to total protein and control Data_Acquisition->Analysis End End Analysis->End G Start Start Cell_Seeding 1. Seed corneal epithelial cells and grow to a confluent monolayer Start->Cell_Seeding Wound_Creation 2. Create a 'scratch' in the monolayer with a sterile tip Cell_Seeding->Wound_Creation Washing 3. Wash with PBS to remove detached cells Wound_Creation->Washing Treatment 4. Add medium with this compound or vehicle control Washing->Treatment Image_Acquisition 5. Image the scratch at T=0 and at regular time intervals Treatment->Image_Acquisition Analysis 6. Measure the wound area at each time point and calculate closure rate Image_Acquisition->Analysis End End Analysis->End

References

8(S)-HETE: An Endogenous Ligand for Peroxisome Proliferator-Activated Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

8(S)-hydroxyeicosatetraenoic acid, or 8(S)-HETE, is an eicosanoid, a signaling molecule derived from the oxygenation of arachidonic acid primarily through the action of lipoxygenases.[1] As a potent bioactive lipid, this compound is involved in various physiological processes, including keratinocyte differentiation.[2] Emerging evidence has identified this compound as an endogenous ligand for nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptor (PPAR) subfamily.[1][3] This guide provides a comprehensive technical overview of the role of this compound as a nuclear receptor ligand, focusing on its receptor selectivity, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Core Interaction: this compound and PPARs

Nuclear receptors are a superfamily of ligand-inducible transcription factors that regulate gene expression in response to small lipophilic molecules.[1][4] Upon ligand binding, these receptors undergo a conformational change, recruit coactivator proteins, and bind to specific DNA sequences known as hormone response elements to modulate the transcription of target genes.[1][5]

This compound has been identified as a potent and selective activator of PPARα.[6][7] It also demonstrates the ability to activate PPARδ, and to a lesser extent PPARγ, typically at higher concentrations.[8][9] This interaction positions this compound as a key signaling molecule in the regulation of lipid metabolism and inflammation, processes centrally governed by PPARs.[1][3]

Quantitative Data: Receptor Activation

The potency and selectivity of this compound for different PPAR isoforms have been quantified using various cellular assays. The following table summarizes the available data on the activation of PPARs by this compound.

Receptor IsoformAssay TypeCell LineEffective ConcentrationFold Activation (vs. Vehicle)Reference
PPARα Luciferase ReporterPrimary Keratinocytes1 µMSignificant Activation[8][9]
PPARα Luciferase ReporterCV-10.3 µM - 1 µMSelective & Significant Activation[6]
PPARδ Luciferase ReporterPrimary Keratinocytes>1 µMModerate Activation[8][9]
PPARγ Luciferase ReporterPrimary Keratinocytes>1 µMMinimal to No Activation[8][9]

Signaling Pathway and Experimental Workflows

The mechanism of PPAR activation by this compound follows a canonical nuclear receptor signaling pathway. This process, along with the standard experimental workflow used to verify it, can be visualized.

Signaling Pathway Diagram

The diagram below illustrates the sequence of events following cellular exposure to this compound, leading to the transcriptional regulation of target genes.

G This compound Signaling Pathway via PPARα cluster_extracellular Extracellular Space cluster_cellular Cytoplasm cluster_nuclear Nucleus HETE This compound HETE_int Intracellular This compound HETE->HETE_int Cellular Uptake PPARa_inactive Inactive PPARα PPARa_active Ligand-Bound PPARα RXR_inactive Inactive RXR Heterodimer PPARα-RXR Heterodimer RXR_inactive->Heterodimer HETE_int->PPARa_inactive Binding & Activation PPARa_active->Heterodimer Heterodimerization PPRE PPRE on DNA Heterodimer->PPRE DNA Binding Coactivators Coactivators (e.g., SRC-1, CBP/p300) Coactivators->PPRE Recruitment Transcription Target Gene Transcription PPRE->Transcription Initiation

Caption: this compound binds to and activates PPARα, leading to heterodimerization with RXR and gene transcription.

Experimental Workflow: Luciferase Reporter Assay

To quantify the ability of this compound to activate PPARs, a luciferase reporter assay is commonly employed. This workflow outlines the key steps in this process.

G Workflow for PPAR Luciferase Reporter Assay start Start transfection 1. Co-transfect cells with: - PPAR expression vector - PPRE-driven luciferase reporter - Renilla control vector start->transfection seeding 2. Seed transfected cells into assay plates transfection->seeding treatment 3. Treat cells with varying concentrations of this compound seeding->treatment incubation 4. Incubate for 18-24 hours treatment->incubation lysis 5. Lyse cells incubation->lysis measurement 6. Measure Firefly and Renilla luciferase activity lysis->measurement analysis 7. Normalize Firefly to Renilla. Calculate fold activation vs. vehicle. measurement->analysis end End analysis->end

Caption: A standard workflow for determining the agonist activity of this compound on PPAR isoforms.

Detailed Experimental Protocols

Accurate characterization of this compound as a nuclear receptor ligand relies on precise and robust experimental techniques. Below are detailed protocols for three key assays.

Dual-Luciferase® Reporter Gene Assay for PPAR Activation

This assay quantifies the ability of a compound to activate a specific PPAR isoform, leading to the expression of a reporter gene (luciferase).[8][10][11]

Objective: To measure the dose-dependent activation of a specific PPAR isoform (α, δ, or γ) by this compound.

Materials:

  • Cell Line: A suitable mammalian cell line, such as HEK293, COS-7, or CV-1.[8][11]

  • Expression Plasmids:

    • Full-length human or mouse PPARα, PPARδ, or PPARγ expression vector.

    • Luciferase reporter plasmid containing multiple PPAR response elements (PPREs) upstream of a minimal promoter.

    • A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-CMV).[8]

  • Reagents:

    • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

    • Transfection reagent (e.g., Lipofectamine®).

    • This compound stock solution (in ethanol (B145695) or DMSO).

    • Dual-Luciferase® Reporter Assay System.

    • 96-well white, clear-bottom assay plates.

Protocol:

  • Cell Culture & Transfection:

    • One day prior to transfection, seed cells in a 96-well plate to be 80-90% confluent at the time of transfection.

    • Co-transfect cells with the PPAR expression vector, the PPRE-luciferase reporter, and the Renilla control vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 4-6 hours of transfection, replace the transfection medium with fresh culture medium.

    • Prepare serial dilutions of this compound in serum-free medium. A typical concentration range is 0.1 µM to 30 µM. Include a vehicle control (e.g., DMSO ≤ 0.1%).[10]

    • Add the diluted compounds to the cells and incubate for 22-24 hours at 37°C.[10]

  • Lysis and Luminescence Measurement:

    • Discard the treatment media and gently wash the cells with PBS.

    • Add 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.

    • Measure Firefly luciferase activity by adding Luciferase Assay Reagent II (LAR II) to each well and reading luminescence on a plate reader.

    • Subsequently, add Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.

    • Calculate the "Fold Activation" by dividing the normalized luciferase activity of this compound-treated wells by the normalized activity of the vehicle control wells.

    • Plot the fold activation against the log of the this compound concentration and fit a non-linear regression curve to determine the EC50 value.[10]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay measures the ligand-dependent interaction between a nuclear receptor's ligand-binding domain (LBD) and a coactivator peptide.[12][13][14]

Objective: To confirm that this compound induces a conformational change in the PPAR LBD that promotes the recruitment of a coactivator.

Materials:

  • Recombinant Proteins:

    • GST-tagged PPAR-LBD (α, δ, or γ).

    • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).[12]

    • Fluorescein-labeled coactivator peptide (e.g., from SRC-1/NCoA-1) (acceptor fluorophore).[12]

  • Reagents:

    • Assay buffer (specific formulation depends on the kit, often containing DTT).[15]

    • This compound stock solution.

    • 384-well low-volume black assay plates.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of this compound at various concentrations in the assay buffer containing a constant, low percentage of DMSO (e.g., 1%).[14]

    • Prepare a 4X mixture of the Fluorescein-coactivator peptide and the Tb-anti-GST antibody in assay buffer.[12]

    • Prepare a 4X solution of the GST-PPAR-LBD.

  • Assay Assembly (20 µL final volume):

    • Add 5 µL of the serially diluted this compound solution to the assay plate.

    • Add 5 µL of the 4X GST-PPAR-LBD solution to all wells.

    • Add 10 µL of the 4X peptide/antibody mixture to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

    • Measure the TR-FRET signal using a plate reader equipped for TR-FRET. Excite the terbium donor at ~340 nm and measure emissions at ~495 nm (terbium) and ~520 nm (fluorescein).[14] A time delay of 50-100 µs is used to reduce background fluorescence.[14][15]

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm) for each well.

    • The ligand EC50 is determined from a dose-response curve of the TR-FRET ratio versus the ligand concentration. This composite value reflects the ligand's ability to bind the receptor, induce a conformational change, and recruit the coactivator peptide.[13]

Radioligand Competition Binding Assay

This assay directly measures the ability of a test compound (this compound) to displace a known high-affinity radiolabeled ligand from the PPAR-LBD.

Objective: To determine the binding affinity (Ki) of this compound for a specific PPAR isoform.

Materials:

  • Recombinant Protein: Purified PPAR-LBD (α, δ, or γ).

  • Radioligand: A high-affinity tritiated ([³H]) or iodinated ([¹²⁵I]) PPAR ligand (e.g., [³H]-Rosiglitazone for PPARγ).[16][17]

  • Reagents:

    • Binding assay buffer (e.g., 50 mM Tris, 25 mM KCl, 2 mM DTT, 10% glycerol).[16]

    • This compound stock solution.

    • Scintillation Proximity Assay (SPA) beads (e.g., Ni-chelate coated for His-tagged proteins) or filtration apparatus (GF/C filters).[16][18]

    • Scintillation cocktail and counter.

Protocol (SPA Format):

  • Protein Immobilization:

    • Add a solution of His-tagged PPAR-LBD to each well of a 384-well Ni-chelate coated plate.

    • Incubate for 30-60 minutes to allow the protein to bind to the plate surface. Wash wells with assay buffer.[16]

  • Competition Reaction:

    • Add serial dilutions of unlabeled this compound to the wells.

    • Add a constant, low concentration (near the Kd) of the radioligand to each well.[16] The final assay solution should contain a consistent, low percentage of DMSO.[16]

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours), with gentle agitation.

    • Centrifuge the plate briefly to ensure beads settle.

    • Count the plate in a microplate scintillation counter. Only radioligand bound to the receptor-coated beads will be in close enough proximity to excite the scintillant within the bead and generate a signal.

  • Data Analysis:

    • Plot the scintillation counts against the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value, which is the concentration of this compound required to displace 50% of the bound radioligand.

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used.

References

Physiological Concentration of 8(S)-HETE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physiological concentrations of 8(S)-hydroxyeicosatetraenoic acid [8(S)-HETE] in human tissues and fluids. It is intended for researchers, scientists, and drug development professionals working on eicosanoid signaling and related therapeutic areas. This document summarizes available quantitative data, details common experimental protocols for this compound quantification, and visualizes key signaling pathways and experimental workflows.

Introduction

This compound is a bioactive lipid mediator derived from the metabolism of arachidonic acid by lipoxygenase enzymes. It is implicated in a variety of physiological and pathological processes, including inflammation, cell migration, and proliferation. Understanding the baseline physiological concentrations of this compound in various tissues is crucial for elucidating its biological roles and for the development of novel therapeutics targeting its pathways.

Data Presentation: Physiological Concentrations of this compound

Quantitative data on the physiological concentrations of this compound in healthy human tissues is limited in the scientific literature. Much of the existing research focuses on its elevated levels in disease states or in response to stimuli. However, some data is available for human blood products. The following table summarizes the reported concentrations of this compound in human plasma and serum. It is important to note the specific conditions under which these measurements were made, as the levels can change rapidly upon stimulation or coagulation.

Biological MatrixSpeciesConditionConcentration (ng/mL)Analytical MethodCitation
Human PlasmaHumanZymosan-stimulated whole blood1.18 ± 0.2UHPLC-ECAPCI/HRMS[1]
Human SerumHumanDuring intrinsic pathway of coagulation7.26 ± 0.6UHPLC-ECAPCI/HRMS[1]

Note: Data for other healthy human tissues such as the brain, liver, kidney, lung, and heart are not well-established in the current literature. The provided values for blood products reflect concentrations under specific ex vivo conditions and may not represent the circulating baseline levels in vivo.

Signaling Pathways of this compound

This compound exerts its biological effects through various signaling pathways, primarily involving the activation of peroxisome proliferator-activated receptors (PPARs) and influencing inflammatory cascades.

This compound Signaling via PPARα

This compound is a potent activator of PPARα, a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation.

8(S)-HETE_PPARa_Signaling 8_S_HETE This compound PPARa PPARα 8_S_HETE->PPARa PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_Complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Biological_Effects Modulation of Lipid Metabolism & Inflammation Target_Genes->Biological_Effects LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Homogenization 1. Tissue Homogenization or Liquid Sample Collection IS_Spiking 2. Internal Standard Spiking (e.g., d8-8-HETE) Homogenization->IS_Spiking Extraction 3. Liquid-Liquid or Solid-Phase Extraction (SPE) IS_Spiking->Extraction Derivatization 4. (Optional) Derivatization Extraction->Derivatization Injection 5. Injection into LC System Derivatization->Injection Separation 6. Chiral Chromatographic Separation Injection->Separation Ionization 7. Electrospray Ionization (ESI) Separation->Ionization Detection 8. Tandem Mass Spectrometry (MRM mode) Ionization->Detection Integration 9. Peak Integration Detection->Integration Quantification 10. Quantification against Standard Curve Integration->Quantification ELISA_Workflow Plate_Coating 1. Coat microplate with anti-8-HETE antibody Blocking 2. Block non-specific binding sites Plate_Coating->Blocking Sample_Addition 3. Add standards and samples Blocking->Sample_Addition HRP_Conjugate 4. Add 8-HETE-HRP conjugate Sample_Addition->HRP_Conjugate Incubation 5. Incubate for competitive binding HRP_Conjugate->Incubation Washing_1 6. Wash to remove unbound reagents Incubation->Washing_1 Substrate_Addition 7. Add TMB substrate Washing_1->Substrate_Addition Color_Development 8. Incubate for color development Substrate_Addition->Color_Development Stop_Reaction 9. Add stop solution Color_Development->Stop_Reaction Read_Absorbance 10. Read absorbance at 450 nm Stop_Reaction->Read_Absorbance Data_Analysis 11. Calculate concentration from standard curve (inverse relationship) Read_Absorbance->Data_Analysis

References

The Potential Role of 8(S)-HETE in Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(S)-hydroxyeicosatetraenoic acid, or 8(S)-HETE, is a lipid mediator derived from the enzymatic oxidation of arachidonic acid by lipoxygenase (LOX) enzymes. While the roles of other hydroxyeicosatetraenoic acids (HETEs), such as 5-HETE, 12-HETE, and 15-HETE, in cancer progression have been more extensively studied, the specific contributions of this compound are less well-defined and appear to be context-dependent. This technical guide provides a comprehensive overview of the current understanding of this compound's potential involvement in cancer, detailing its biosynthesis, signaling pathways, and the experimental methodologies used to investigate its effects.

Biosynthesis of this compound

This compound is produced from arachidonic acid via the lipoxygenase pathway. In mice, the synthesis of this compound is primarily attributed to the activity of 8-lipoxygenase (8-LOX), the murine ortholog of human 15-lipoxygenase-2 (15-LOX-2).[1] The stereospecificity of this compound indicates its enzymatic origin, distinguishing it from racemic mixtures of HETEs that can be formed through non-enzymatic lipid peroxidation.[2]

G AA Arachidonic Acid LOX Lipoxygenase (LOX) AA->LOX HpETE 8(S)-HpETE LOX->HpETE GPx Glutathione Peroxidase (GPx) HpETE->GPx HETE This compound GPx->HETE

Signaling Pathways and Cellular Effects

The biological effects of HETEs are mediated through various signaling pathways, often leading to changes in cell proliferation, migration, and survival. While direct evidence for this compound in cancer is limited, studies on other HETEs and related models provide insights into its potential mechanisms of action.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a crucial regulator of cell proliferation and survival.[3] Some HETEs have been shown to activate this pathway. While direct evidence for this compound is scarce, it is plausible that it could modulate MAPK signaling in certain cancer cells.

NF-κB Signaling

The NF-κB signaling pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers.[4] Some lipoxygenase products can activate NF-κB.[2] The potential for this compound to modulate NF-κB activity in cancer cells warrants further investigation.

Peroxisome Proliferator-Activated Receptors (PPARs)

This compound has been identified as an endogenous ligand for PPARα.[5] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. The activation of PPARα by this compound could have dual roles in cancer, either promoting or suppressing tumor growth depending on the cellular context.[5][6]

G HETE This compound Receptor Receptor (e.g., PPARα) HETE->Receptor MAPK MAPK/ERK Pathway Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration NFkB->Proliferation Angiogenesis Angiogenesis NFkB->Angiogenesis

Quantitative Data on the Biological Activity of this compound

Quantitative data on the specific effects of this compound in cancer models is limited. The following table summarizes available data, primarily from non-cancer or murine studies, to provide a comparative context for its potential biological activities.

Biological ActivityMoleculeAssay SystemEffective Concentration / IC50Reference
Cell Proliferation 8-HETEMurine Carcinoma Cell Line (CH72)5 µM (caused G1 cell cycle arrest)[7]
Cell Migration This compoundRat Corneal Epithelial Organ CultureComplete reversal of inhibition at tested concentrations[2][8]
PKC Activation This compoundMouse KeratinocytesIC50: 100 µM[2]
PPARα Activation This compoundN/AAs low as 0.3 µM[2]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential role of this compound in cancer progression.

Cell Proliferation Assay (MTT/XTT Assay)

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 Seed Seed cancer cells in a 96-well plate Treat Treat cells with varying concentrations of this compound Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_Reagent Add MTT/XTT reagent Incubate->Add_Reagent Measure Measure absorbance Add_Reagent->Measure

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., ethanol).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT/XTT Addition: Add 10 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well. Read the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.

Transwell Migration and Invasion Assay

G Coat Coat transwell insert with Matrigel (for invasion) Seed_Cells Seed cells in serum-free medium in the upper chamber Coat->Seed_Cells Add_Chemoattractant Add this compound as a chemoattractant to the lower chamber Seed_Cells->Add_Chemoattractant Incubate Incubate for 12-24 hours Add_Chemoattractant->Incubate Remove_Non_Migrated Remove non-migrated cells from the top of the insert Incubate->Remove_Non_Migrated Stain_and_Count Stain and count migrated cells Remove_Non_Migrated->Stain_and_Count

Methodology:

  • Insert Preparation: For invasion assays, coat the upper surface of an 8 µm pore size transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

  • Cell Seeding: Resuspend cancer cells in serum-free medium and seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the transwell insert.

  • Chemoattractant: In the lower chamber, add medium containing this compound at various concentrations. Use serum-free medium with vehicle as a negative control and medium with 10% FBS as a positive control.

  • Incubation: Incubate the plate at 37°C for 12-24 hours.

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining and Counting: Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet. Count the number of migrated cells in several random fields under a microscope.

Western Blot for MAPK and NF-κB Pathway Activation

Methodology:

  • Cell Lysis: Treat cancer cells with this compound for various time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, p38 (for MAPK pathway) or p65, IκBα (for NF-κB pathway) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The role of this compound in cancer progression is an emerging area of research with evidence suggesting its involvement in key cellular processes such as proliferation and migration. However, its precise functions appear to be highly dependent on the specific cancer type and the broader tumor microenvironment. The limited availability of direct quantitative data for this compound in human cancers underscores the need for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to systematically explore the mechanisms of action of this compound and to evaluate its potential as a therapeutic target in oncology. Future studies focusing on the direct effects of this compound on various cancer cell lines, its interaction with specific receptors, and its impact on gene expression will be crucial for elucidating its definitive role in cancer progression.

References

Methodological & Application

Application Note: Quantification of 8(S)-HETE in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a lipoxygenase metabolite of arachidonic acid involved in various physiological and pathological processes, including inflammation and cell migration.[1][2] Accurate measurement of its levels in biological matrices like plasma is crucial for understanding its role in disease and for the development of novel therapeutics. The described method utilizes solid-phase extraction (SPE) for sample cleanup, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for the analysis of this important lipid mediator.

Introduction

This compound is an eicosanoid, a class of signaling molecules derived from fatty acids that are pivotal in numerous biological processes.[1] It is produced from arachidonic acid via the lipoxygenase (LOX) pathway.[1][3] Functionally, this compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα, and is implicated in signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to pro-inflammatory responses.[1][4] Given its biological significance, the ability to accurately quantify this compound in plasma is essential for both basic research and clinical studies.

LC-MS/MS has become the gold standard for the quantification of eicosanoids due to its superior sensitivity, specificity, and ability to distinguish between isomers, a common challenge with immunoassays.[5][6] This document provides a detailed protocol for the extraction and analysis of this compound from human plasma, along with performance characteristics of the method.

Signaling Pathway of this compound

8(S)-HETE_Signaling_Pathway cluster_membrane Cell Membrane cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Metabolism HETE_8S This compound LOX->HETE_8S GPCR GPCR HETE_8S->GPCR PPARa PPARα HETE_8S->PPARa Cell_Migration Cell Migration HETE_8S->Cell_Migration MAPK MAPK Pathway GPCR->MAPK NFkB NF-κB Pathway GPCR->NFkB Gene_Transcription Gene Transcription PPARa->Gene_Transcription Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation Preadipocyte_Differentiation Preadipocyte Differentiation Gene_Transcription->Preadipocyte_Differentiation

Caption: Signaling pathway of this compound.

Experimental Workflow

Experimental_Workflow Start Start: Plasma Sample Collection Spiking Spike with Internal Standard (e.g., this compound-d8) Start->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Report Results Data_Processing->End

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

Materials and Reagents
  • This compound standard (Cayman Chemical or equivalent)

  • This compound-d8 internal standard (Cayman Chemical or equivalent)

  • LC-MS grade methanol (B129727), acetonitrile, water, and formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)

  • Human plasma (collected in EDTA tubes)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Plasma Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.

  • Internal Standard Spiking: To 200 µL of plasma, add the internal standard (e.g., this compound-d8) to a final concentration of approximately 5 ng/mL.[5]

  • Acidification: Acidify the plasma sample with 1% formic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.[5]

  • Elution: Elute the this compound and internal standard with 1 mL of methanol or ethyl acetate.[5]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[5]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)[5]
Mobile Phase A Water with 0.1% formic acid[5]
Mobile Phase B Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid[5]
Flow Rate 0.3 mL/min
Injection Volume 10 µL[6]
Column Temperature 40 °C
Gradient A suitable gradient should be optimized to ensure separation from isomers. A typical starting condition is 20% B, increasing to 95% B over 15 minutes.[6]

Mass Spectrometry (MS/MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[5]
Scan Type Multiple Reaction Monitoring (MRM)[5]
Capillary Voltage 3.1 kV[3]
Source Temp. 150 °C[3]
Desolvation Temp. 400 °C[3]

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 319.2[5]115.1, 179.1[5]
This compound-d8 (IS) 327.2[5](To be determined based on fragmentation)

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the LC-MS/MS method for the quantification of this compound in plasma.

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ) 0.05 - 3 ng/mL[5][6]
Upper Limit of Quantification (ULOQ) 500 - 5000 pg/mL[7]
Linearity (r²) > 0.99[8]
Accuracy (% Recovery) 88.30% - 111.25%[5]
Precision (%CV) 1.03% - 11.82%[5]

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.10.025
0.50.128
1.00.255
5.01.275
10.02.550
50.012.750
100.025.500

Note: The data in Table 2 is representative and should be generated for each analytical run.

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive approach for the quantification of this compound in human plasma. The detailed protocol for sample preparation and instrumental analysis, along with the summarized performance data, offers a comprehensive guide for researchers, scientists, and drug development professionals. This method is well-suited for studies investigating the role of this compound in health and disease.

References

Application Note and Protocol for 8(S)-HETE Extraction from Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) is a bioactive lipid mediator derived from the lipoxygenase pathway of arachidonic acid metabolism.[1][2] It plays a significant role in various physiological and pathological processes, including the regulation of corneal epithelial cell migration and wound healing.[1][2] Accurate quantification of this compound in cell culture media is crucial for studying its biological functions and for the development of novel therapeutics. This document provides a detailed protocol for the extraction of this compound from cell culture media using solid-phase extraction (SPE), a robust and widely used technique for the purification and concentration of analytes from complex matrices.[1]

Signaling Pathway

8-HETE has been shown to modulate signaling pathways such as the MAPK and NF-κB pathways, which are involved in inflammation and cell proliferation.[1]

cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid LOX Lipoxygenase Arachidonic Acid->LOX Metabolism This compound This compound LOX->this compound PPARs PPARs This compound->PPARs Activation MAPK_pathway MAPK Pathway (ERK1/2, p38, JNK) PPARs->MAPK_pathway Modulation NFkB_pathway NF-κB Pathway PPARs->NFkB_pathway Modulation Cell_Response Cellular Responses (e.g., Migration, Proliferation, Inflammation) MAPK_pathway->Cell_Response NFkB_pathway->Cell_Response

Caption: Biosynthesis and signaling of this compound.

Experimental Workflow

The following diagram outlines the major steps in the solid-phase extraction of this compound from cell culture media.

Sample_Prep 1. Sample Preparation - Collect cell culture medium - Centrifuge to remove debris - Acidify to pH ~3.5 SPE_Condition 2. SPE Cartridge Conditioning - Methanol (B129727) - Water Sample_Load 3. Sample Loading - Load acidified sample onto C18 cartridge SPE_Condition->Sample_Load Washing 4. Washing - Wash with water - Wash with hexane (B92381) Sample_Load->Washing Elution 5. Elution - Elute this compound with ethyl acetate (B1210297) Washing->Elution Dry_Reconstitute 6. Dry-down & Reconstitution - Evaporate eluate under nitrogen - Reconstitute in a suitable solvent Elution->Dry_Reconstitute Analysis 7. Analysis - LC-MS/MS Dry_Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow for this compound.

Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol details the steps for extracting this compound from cell culture media using a C18 SPE cartridge.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic Acid (or other suitable acid for pH adjustment)

  • Internal Standard (e.g., deuterated this compound)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Glass centrifuge tubes (10 mL)

Procedure:

  • Sample Preparation:

    • Collect cell culture media from each experimental condition into 10 mL glass centrifuge tubes.

    • For adherent cells, after collecting the media, wash the cells twice with phosphate-buffered saline (PBS). Add 1 mL of PBS to the plate, scrape the cells, and collect them in a separate tube if cellular lipid analysis is also desired.[3]

    • Centrifuge the collected media at 1935 x g for 5 minutes to remove any cells and particulate matter.[3]

    • Transfer the supernatant to a new tube.

    • Acidify the cell culture medium to a pH of approximately 3.5 with a dilute acid like formic acid or 1 M HCl.[4] This step is crucial for the efficient retention of acidic analytes like this compound on the reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 2 mL of methanol through them.

    • Equilibrate the cartridges by passing 2 mL of water. Ensure the cartridges do not dry out between these steps.[1]

  • Sample Loading:

    • Load the acidified sample onto the conditioned C18 cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate of approximately 1-2 mL/min.[1]

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and other polar interferences.[1]

    • Wash the cartridge with 2 mL of hexane to remove nonpolar lipids that are less polar than this compound.[1]

  • Elution:

    • Elute the this compound from the cartridge with 1-2 mL of ethyl acetate.[1]

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with the subsequent analytical method, such as a 50:50 (v/v) mixture of methanol and water.[1]

  • Analysis:

    • The extracted and reconstituted sample is now ready for analysis by liquid chromatography-mass spectrometry (LC-MS) or LC-MS/MS for the quantification of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound extraction protocol.

ParameterValue/RangeNotes
Sample Volume 1 - 5 mLDependent on the expected concentration of this compound.
Sample pH ~3.5Acidification is critical for analyte retention.[4]
SPE Sorbent C18A common reversed-phase sorbent for lipid extraction.
Conditioning Solvents Methanol (2 mL), Water (2 mL)To activate the stationary phase.[1]
Sample Loading Flow Rate 1 - 2 mL/minA slow and steady flow rate ensures optimal binding.[1]
Wash Solvents Water (2 mL), Hexane (2 mL)To remove polar and non-polar interferences.[1]
Elution Solvent Ethyl Acetate (1 - 2 mL)To recover the analyte of interest.[1]
Reconstitution Volume 50 - 100 µLA small volume concentrates the analyte for sensitive detection.[1]

Alternative Extraction Method: Liquid-Liquid Extraction (LLE)

For some applications, a liquid-liquid extraction may be a suitable alternative to SPE.

Brief Protocol:

  • Sample Preparation: Collect and centrifuge the cell culture medium as described for the SPE protocol. Acidify the supernatant to a pH of approximately 3.5.[4]

  • Extraction: Add an equal volume of a non-polar solvent such as ethyl acetate or a 2:1 (v/v) mixture of chloroform (B151607) and methanol.[4] Vortex the mixture vigorously and then centrifuge to separate the phases.

  • Collection: Carefully collect the organic (lower) phase containing the lipids.

  • Dry-down and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the dried extract in a suitable solvent for LC-MS analysis.[4]

Downstream Analysis: LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of this compound.[5][6] A C18 column is typically used for the chromatographic separation of eicosanoids.[7] The mass spectrometer is operated in negative ion mode, and specific precursor-to-product ion transitions for this compound and its deuterated internal standard are monitored for accurate quantification.

Conclusion

This application note provides a detailed protocol for the extraction of this compound from cell culture media using solid-phase extraction. The described method is robust and can be readily integrated with downstream LC-MS/MS analysis for accurate and sensitive quantification of this important bioactive lipid. Careful optimization of each step is recommended to achieve the best results for your specific experimental conditions.

References

Application Note: Chiral Separation and Quantification of 8-HETE Enantiomers by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-hydroxyeicosatetraenoic acid (8-HETE) is a bioactive lipid mediator derived from arachidonic acid metabolism, primarily through the lipoxygenase (LOX) pathway. It exists as two enantiomers, 8(S)-HETE and 8(R)-HETE, which can exhibit distinct biological activities. 8-HETE has been implicated in various physiological and pathological processes, including inflammation, cell proliferation, and cardiovascular disease.[1] Specifically, this compound is a key metabolite that regulates corneal epithelial cell migration during wound healing.[2] Given the stereospecific nature of its biological functions, the ability to separate and accurately quantify the individual enantiomers of 8-HETE is crucial for understanding its role in health and disease. This application note provides a detailed protocol for the chiral separation and quantification of 8-HETE enantiomers in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of 8-HETE

8-HETE is known to exert its pro-inflammatory and proliferative effects through the activation of key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1] Activation of these pathways leads to the transcription of genes involved in inflammation and cell growth.

G 8-HETE 8-HETE Cell_Membrane_Receptor Cell Membrane Receptor 8-HETE->Cell_Membrane_Receptor MAPKKK MAPKKK Cell_Membrane_Receptor->MAPKKK IκB_Kinase IκB Kinase (IKK) Cell_Membrane_Receptor->IκB_Kinase MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus Translocation NF-κB_Activation NF-κB (Active) IκB_Kinase->NF-κB_Activation Phosphorylation of IκB NF-κB_Inhibition IκB-NF-κB (Inactive) NF-κB_Inhibition->NF-κB_Activation NF-κB_Activation->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Inflammation_Proliferation Inflammation & Cell Proliferation Gene_Transcription->Inflammation_Proliferation

8-HETE Signaling Pathway

Experimental Workflow

The overall experimental workflow for the analysis of 8-HETE enantiomers from biological samples involves sample preparation, chiral liquid chromatography separation, and detection by tandem mass spectrometry.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Internal Standard (8-HETE-d8) Sample->IS_Spike LLE Liquid-Liquid Extraction IS_Spike->LLE SPE Solid-Phase Extraction (SPE) LLE->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon Chiral_LC Chiral LC Separation Evap_Recon->Chiral_LC MSMS Tandem Mass Spectrometry (MRM) Chiral_LC->MSMS Quantification Quantification MSMS->Quantification

Experimental Workflow for 8-HETE Enantiomer Analysis

Protocols

Sample Preparation (from Plasma)

This protocol is a general guideline and may require optimization for different biological matrices.

Materials:

  • Human plasma

  • 8-HETE-d8 internal standard (IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of 8-HETE-d8 internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold methanol, vortex for 30 seconds, and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions:

Parameter Value
Column Lux Amylose-2 (3 μm, 100 Å, 150 x 2.0 mm)[3]
Mobile Phase A 0.1% Formic acid in Water[3]
Mobile Phase B 0.1% Formic acid in Acetonitrile[3]
Flow Rate 50 µL/min[3]
Gradient 50% to 90% B over 40 minutes[3]
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 2.5 kV[4]
Source Temperature 150°C[4]
Desolvation Temperature 550°C[4]
Desolvation Gas Flow 800 L/h[4]

| Cone Gas Flow | 150 L/h[4] |

Quantitative Data

The following tables summarize the MRM transitions and expected quantitative performance for the analysis of 8-HETE enantiomers.

Table 1: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
8-HETE 319.2155.2-19[5]
8-HETE-d8 (IS) 327.2184.0(Typical, requires optimization)

Table 2: Method Performance Characteristics (Illustrative)

ParameterThis compound8(R)-HETE
Retention Time (min) (Requires experimental determination)(Requires experimental determination)
Linearity (r²) >0.99>0.99
Lower Limit of Quantification (LLOQ) 50 pg/mL[6]50 pg/mL[6]
Accuracy (% bias) ± 15%± 15%
Precision (% CV) < 15%< 15%

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the chiral separation and quantification of 8-HETE enantiomers. The described protocol, from sample preparation to data acquisition, offers a robust and sensitive approach for researchers investigating the stereospecific roles of 8-HETE in various biological systems. The provided diagrams for the signaling pathway and experimental workflow serve as valuable visual aids for understanding the context and execution of this analytical method.

References

Application Notes and Protocols for 8(S)-HETE Stimulation of Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(S)-hydroxyeicosatetraenoic acid, or 8(S)-HETE, is a bioactive lipid metabolite of arachidonic acid produced via the lipoxygenase pathway.[1][2] As a member of the eicosanoid family, this compound is implicated in a variety of physiological and pathological processes, including inflammation, cell migration, and proliferation.[1][3] These application notes provide detailed protocols for the stimulation of cultured cells with this compound, summarize key quantitative data from cellular assays, and illustrate the principal signaling pathways involved.

Data Presentation

The following tables summarize the quantitative effects of 8-HETE on various cell types as reported in the literature. It is important to note that some studies have utilized a racemic mixture of 8-HETE, which should be considered when interpreting the data.[4] Researchers are advised to perform dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental question.

Table 1: Quantitative Effects of 8-HETE on RL-14 Human Ventricular Cardiomyocytes

Parameter8-HETE ConcentrationTreatment DurationObserved EffectReference
MAPK Protein Phosphorylation10 µM2 hoursIncreased phosphorylation of ERK1/2, p38 MAPK, and JNK1/2/3[5]
NF-κB Binding Activity10 µM2 hoursIncreased NF-κB binding activity[5]

Table 2: Effects of this compound on Other Cultured Cell Types

Cell TypeThis compound ConcentrationTreatment DurationAssayObserved EffectReference
Rat Corneal Epithelium (Organ Culture)Not SpecifiedNot SpecifiedWound Healing AssayReversed the inhibitory effects of esculetin (B1671247) on F-actin organization and wound closure[1]
Equine Eosinophils10⁻⁸ M to 10⁻⁵ MNot SpecifiedChemotaxis AssayStimulation of directed cell migration[4]

Experimental Protocols

Protocol 1: General Stimulation of Cultured Cells with this compound

This protocol provides a general procedure for treating cultured cells with this compound to study its effects on various cellular processes.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (in ethanol (B145695) or other suitable solvent)

  • Sterile phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Vehicle control (e.g., ethanol)

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density appropriate for the specific cell line and the duration of the experiment. Allow the cells to adhere and grow to the desired confluency (typically 70-80%).

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare an intermediate dilution of this compound in sterile ethanol. From this intermediate stock, prepare the final desired concentrations of this compound in pre-warmed complete cell culture medium. The final concentration of the vehicle (e.g., ethanol) in the culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced effects.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., ethanol) to the cell culture medium without this compound.

  • Cell Treatment: Remove the existing culture medium from the cells and gently wash the cells once with sterile PBS. Replace the PBS with the prepared media containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired duration (e.g., 2, 6, 12, or 24 hours), depending on the specific endpoint being measured.

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as RNA or protein extraction for gene and protein expression studies, or subjected to specific cellular assays.

Protocol 2: In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on cell migration.[4]

Materials:

  • Confluent monolayer of cultured cells in a multi-well plate

  • Sterile p200 pipette tip or a specialized wound-making tool

  • Complete cell culture medium with and without this compound

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Procedure:

  • Wound Creation: Gently create a "wound" by scraping a straight line through the confluent cell monolayer with a sterile p200 pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the PBS with fresh cell culture medium containing various concentrations of this compound or a vehicle control.

  • Image Acquisition: Immediately after adding the treatment solutions (time 0), capture images of the wound at marked locations on the plate.

  • Incubation and Imaging: Incubate the plate at 37°C in a CO₂ incubator. Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).

  • Analysis: Measure the width or area of the wound at each time point for each condition. The rate of cell migration can be determined by the change in the wound area over time.

Protocol 3: MAPK Phosphorylation Assay

This protocol details the measurement of MAPK activation in response to this compound stimulation.[4]

Materials:

  • Cultured cells (e.g., RL-14)

  • This compound

  • Cell lysis buffer (containing protease and phosphatase inhibitors)

  • Phospho-specific antibodies for MAPK proteins (ERK, p38, JNK)

  • Western blotting or ELISA reagents and equipment

Procedure:

  • Cell Culture and Treatment: Culture cells to near confluency and then treat them with the desired concentration of this compound (e.g., 10 µM) or a vehicle control for a specified time (e.g., 2 hours).[4][5]

  • Protein Extraction: After treatment, place the culture plates on ice and wash the cells with ice-cold PBS. Lyse the cells with a suitable lysis buffer to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting or ELISA:

    • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated forms of ERK, p38, and JNK. Subsequently, probe with appropriate secondary antibodies and visualize the bands.

    • ELISA: Use a commercially available ELISA kit for the quantitative detection of phosphorylated MAPK proteins according to the manufacturer's instructions.

Signaling Pathways and Visualizations

This compound is known to exert its biological effects through the activation of intracellular signaling cascades. While the specific cell surface receptor for this compound is still under investigation, it is believed to act, at least in part, through G protein-coupled receptors (GPCRs).[3] Downstream signaling involves the activation of key pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3][5]

Caption: this compound Signaling Pathway.

G_2 Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Grow_to_Confluency Grow to Desired Confluency Seed_Cells->Grow_to_Confluency Prepare_Reagents Prepare this compound Dilutions and Vehicle Control Grow_to_Confluency->Prepare_Reagents Treat_Cells Treat Cells Grow_to_Confluency->Treat_Cells Prepare_Reagents->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Harvest_or_Assay Harvest Cells for Downstream Analysis or Perform Cellular Assay Incubate->Harvest_or_Assay Data_Analysis Data Analysis Harvest_or_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for this compound Cell Stimulation.

References

Application Notes and Protocols for the Synthesis and In Vitro Use of 8(S)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) is a stereospecific lipoxygenase metabolite of arachidonic acid.[1][2] As a bioactive lipid mediator, it plays a significant role in various physiological and pathological processes. Notably, this compound is a key regulator of corneal epithelial cell migration, a critical aspect of wound healing.[1][3] Furthermore, it has been identified as a potent activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, and can modulate crucial signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4][5] This involvement in fundamental cellular processes makes this compound a molecule of great interest for research in inflammation, cell signaling, and drug development.

These application notes provide detailed protocols for the enzymatic synthesis of this compound using a recombinant whole-cell system, its subsequent purification, and its application in key in vitro experiments to probe its biological functions.

Physicochemical Properties, Storage, and Handling

Proper handling and storage are paramount to maintain the biological activity and integrity of this compound. It is typically supplied as a solution in ethanol (B145695) and should be stored under specific conditions to ensure long-term stability.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₃₂O₃
Molecular Weight320.5 g/mol [6]
IUPAC Name(5Z,8S,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid[6]
AppearanceTypically supplied as a solution in an organic solvent (e.g., ethanol)
Purity≥98% for commercially available standards

Table 2: Storage and Stability of this compound

ConditionRecommendationStability
Storage Temperature-20°C≥ 2 years
ShippingShipped on wet ice-
FormulationSupplied as a solution in ethanol-

Table 3: Solubility of this compound

SolventApproximate Solubility
EthanolMiscible
DMSOMiscible
DMFMiscible
PBS (pH 7.2)0.8 mg/mL
Protocol for Preparation of this compound for Cell Culture
  • Stock Solution: this compound is typically provided in an organic solvent. It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in sterile ethanol. Aliquot the stock solution into small, sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store these aliquots at -20°C.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare an intermediate dilution in sterile ethanol.

  • Final Dilution: Further dilute the intermediate solution into pre-warmed cell culture medium to achieve the desired final concentration for your experiment.

    • Note: The final concentration of the vehicle (ethanol) in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity. Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of ethanol as the this compound-treated samples.[7]

Enzymatic Synthesis and Purification of this compound

For researchers who require larger quantities of this compound or wish to produce it in-house, a whole-cell bioconversion method using recombinant Escherichia coli expressing mouse 8S-lipoxygenase (8S-LOX) is a robust and efficient approach.[8] This method is often preferred over using the purified enzyme due to the greater stability of the whole-cell system.

G cluster_synthesis Enzymatic Synthesis cluster_purification Purification s1 Inoculate E. coli (8S-LOX) culture s2 Induce 8S-LOX expression (IPTG) s1->s2 s3 Harvest and resuspend cells s2->s3 s4 Add Arachidonic Acid (substrate) s3->s4 s5 Incubate at 30°C, pH 7.5 s4->s5 s6 Reaction Mixture with this compound s5->s6 p1 Centrifuge to remove cells s6->p1 Transfer for purification p2 Acidify supernatant (pH 3.5-4.0) p1->p2 p3 Solid-Phase Extraction (SPE) p2->p3 p4 Elute this compound with Ethyl Acetate (B1210297) p3->p4 p5 Evaporate solvent p4->p5 p6 Reconstitute in Ethanol p5->p6 p7 Purified this compound p6->p7

Caption: Workflow for enzymatic synthesis and purification of this compound.

Protocol for Enzymatic Synthesis of this compound

This protocol is based on the successful quantitative production of this compound using recombinant E. coli.[8][9]

Table 4: Optimal Conditions for Enzymatic Synthesis of this compound

ParameterOptimal Value
pH7.5
Temperature30°C
Co-solvent5% (v/v) Ethanol
Cell Concentration15 g/L
Substrate Concentration5 mM Arachidonic Acid
Incubation Time60 minutes
Molar Conversion~87%
Final Concentration~4.37 mM this compound

Methodology:

  • Culture and Induction: Grow E. coli cells harboring the mouse 8S-LOX expression plasmid in a suitable medium (e.g., LB broth with appropriate antibiotic selection) at 37°C to mid-log phase (OD₆₀₀ ≈ 0.6). Induce the expression of 8S-LOX with IPTG and continue the culture at a lower temperature (e.g., 16-20°C) overnight.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 30 minutes at 4°C).

  • Reaction Setup: Resuspend the cell pellet in a reaction buffer (e.g., 50 mM HEPES, pH 7.5) to a final concentration of 15 g/L.

  • Substrate Addition: Prepare a stock solution of arachidonic acid in ethanol. Add the arachidonic acid stock to the cell suspension to a final concentration of 5 mM. The final ethanol concentration should be 5% (v/v).

  • Incubation: Incubate the reaction mixture at 30°C with gentle agitation for 60 minutes.

  • Reaction Termination: Stop the reaction by centrifugation to pellet the cells. The supernatant will contain the synthesized this compound.

Protocol for Purification of this compound by Solid-Phase Extraction (SPE)

This protocol is a general guideline for the purification of this compound from the aqueous reaction supernatant using a C18 SPE cartridge.[7]

  • Sample Preparation:

    • Collect the supernatant from the reaction mixture after centrifuging to remove the E. coli cells.

    • Acidify the supernatant to a pH of approximately 3.5-4.0 with dilute formic acid. This ensures that this compound, a carboxylic acid, is in its neutral form for efficient retention on the reversed-phase sorbent.[7]

  • SPE Cartridge Conditioning:

    • Place a C18 SPE cartridge (e.g., 100 mg) on a vacuum manifold.

    • Wash the cartridge with 2 mL of ethyl acetate.

    • Wash the cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of HPLC-grade water. Do not allow the cartridge to dry out between these steps.[7]

  • Sample Loading:

    • Load the acidified supernatant onto the conditioned C18 cartridge at a slow flow rate (approximately 1-2 mL/min).[7]

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and other polar impurities.

    • Wash the cartridge with 2 mL of hexane (B92381) to remove highly nonpolar lipids.[7]

  • Elution:

    • Elute the this compound from the cartridge with 1-2 mL of ethyl acetate into a clean collection tube.[7]

  • Final Preparation:

    • Evaporate the ethyl acetate from the eluate under a gentle stream of nitrogen.

    • Reconstitute the purified this compound in a precise volume of ethanol for storage and subsequent use.

In Vitro Experimental Protocols

This compound Signaling Pathways

This compound exerts its biological effects through multiple signaling pathways. It is a known agonist for PPARs and also influences the MAPK and NF-κB pathways, which are central to cellular responses like inflammation, proliferation, and migration.[4]

G cluster_nuclear Nuclear Events cluster_cytoplasmic Cytoplasmic Signaling HETE This compound PPARs PPARα / PPARγ HETE->PPARs activates MAPK MAPK Pathway (ERK, p38, JNK) HETE->MAPK influences NFkB NF-κB Pathway HETE->NFkB influences Gene Gene Transcription (Lipid Metabolism, Inflammation) PPARs->Gene Response Cellular Responses (Migration, Proliferation, Inflammation) Gene->Response MAPK->Response NFkB->Response

Caption: this compound signaling pathways.

Protocol 1: Cell Migration (Wound Healing) Assay

This assay is used to assess the effect of this compound on the collective migration of cells, which is particularly relevant to its role in wound healing.[3][7][10][11][12]

G s1 Seed cells and grow to confluent monolayer s2 Create a scratch 'wound' with a pipette tip s1->s2 s3 Wash to remove detached cells s2->s3 s4 Treat with this compound or vehicle control s3->s4 s5 Image wound at T=0 s4->s5 s6 Incubate at 37°C s5->s6 s7 Image wound at subsequent time points (e.g., 6, 12, 24h) s6->s7 s8 Measure wound area and calculate migration rate s7->s8

Caption: Workflow for a wound healing (scratch) assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., corneal epithelial cells) in a 6-well or 12-well plate and culture until a confluent monolayer is formed.

  • Wound Creation: Using a sterile p200 pipette tip, make a straight scratch down the center of the cell monolayer.[7]

  • Washing: Gently wash the wells twice with sterile Phosphate-Buffered Saline (PBS) to remove detached cells.

  • Treatment: Replace the PBS with fresh, serum-free, or low-serum medium containing the desired concentrations of this compound (e.g., 10 nM to 10 µM) or a vehicle control.[10]

  • Imaging: Immediately capture images of the scratch at designated locations (T=0). Place the plate in a 37°C incubator with 5% CO₂.

  • Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., every 6-12 hours) for up to 24-48 hours.[10]

  • Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. The rate of wound closure can be calculated and compared between different treatment groups.

Protocol 2: Analysis of MAPK Pathway Activation by Western Blot

This protocol details the use of western blotting to measure the phosphorylation of key MAPK proteins (e.g., ERK, p38, JNK) following treatment with this compound.[1][13]

G s1 Culture cells and treat with this compound (e.g., 10µM, 2h) s2 Lyse cells and collect supernatant s1->s2 s3 Quantify protein concentration (BCA assay) s2->s3 s4 Prepare samples and perform SDS-PAGE s3->s4 s5 Transfer proteins to PVDF membrane s4->s5 s6 Block membrane and incubate with primary antibody (e.g., anti-phospho-ERK) s5->s6 s7 Incubate with HRP-conjugated secondary antibody s6->s7 s8 Detect signal with ECL substrate and imaging system s7->s8 s9 Quantify band intensity and normalize to loading control s8->s9

Caption: Workflow for Western Blot analysis of MAPK activation.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., RL-14 cells) to near confluency. Treat cells with this compound (e.g., 10 µM) or vehicle control for the desired time (e.g., 2 hours).[10]

  • Protein Extraction: After treatment, place the plate on ice, wash cells with ice-cold PBS, and lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[13]

  • Sample Preparation and Electrophoresis: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes. Load the samples onto a polyacrylamide gel and perform SDS-PAGE.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a MAPK protein (e.g., anti-phospho-p38) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.

    • Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to a loading control (e.g., GAPDH or total MAPK protein).

Protocol 3: Analysis of NF-κB Activation by Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[2][5][14][15][16]

Methodology:

  • Cell Transfection: One day before the experiment, seed cells (e.g., HEK293) in a 96-well plate. Transfect the cells with a NF-κB luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization) using a suitable transfection reagent.

  • Treatment: Approximately 24 hours after transfection, replace the medium with fresh medium containing various concentrations of this compound, a positive control (e.g., TNF-α), or a vehicle control.[14]

  • Incubation: Incubate the cells for an appropriate duration to allow for NF-κB activation and reporter gene expression (e.g., 6-24 hours).[5]

  • Cell Lysis: Remove the medium, wash the cells with PBS, and add passive lysis buffer. Lyse the cells with gentle shaking for 15 minutes at room temperature.[14]

  • Luciferase Assay:

    • Use a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Add the firefly luciferase substrate to each well and measure the luminescence (this reflects NF-κB activity).

    • Subsequently, add the Stop & Glo® reagent (which quenches the firefly signal and activates the Renilla luciferase) and measure the luminescence again (this serves as the internal control).[2]

  • Data Analysis: For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity. Compare the normalized luciferase activity of the this compound-treated groups to the vehicle control to determine the fold activation of the NF-κB pathway.

References

Application Note: Quantification of 8(S)-HETE in Biological Samples Using Competitive ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8(S)-hydroxyeicosatetraenoic acid, or 8(S)-HETE, is a bioactive lipid mediator derived from the metabolism of arachidonic acid primarily through the lipoxygenase (LOX) pathway.[1][2][3] As a member of the eicosanoid family, this compound is a significant signaling molecule involved in various physiological and pathological processes. It is recognized as a potent activator of peroxisome proliferator-activated receptor alpha (PPARα) and is implicated in pro-inflammatory responses, cell migration, and cell proliferation.[4][5][6][7] Specifically, it has been shown to regulate corneal epithelial cell migration during wound healing and may play a role in inflammation and hyperplasia.[2][3][5] The quantification of this compound in biological matrices such as plasma, serum, and cell culture media is crucial for researchers in inflammation, immunology, and drug development to understand its role in disease and to evaluate the efficacy of therapeutic interventions. This document provides a detailed protocol for the measurement of this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of the Assay

This competitive ELISA provides a sensitive and specific method for quantifying this compound. The assay is based on the principle of competitive binding. A microplate is pre-coated with a capture antibody specific for this compound.[8] When samples or standards are added to the wells, the this compound present competes with a fixed amount of a labeled this compound conjugate (e.g., horseradish peroxidase-labeled HRP, or acetylcholinesterase-labeled AChE) for the limited binding sites on the antibody.[8][9][10] After an incubation period, unbound components are washed away. A substrate solution is then added, which reacts with the bound enzyme-conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the original sample.[8][9] The concentration is determined by comparing the absorbance of the samples against a standard curve generated from known concentrations of this compound.

Diagrams and Visualizations

G This compound Biosynthesis and Signaling Pathway AA Arachidonic Acid (from Membrane Phospholipids) LOX Lipoxygenase (LOX) AA->LOX Metabolism HETE This compound LOX->HETE PPAR PPARα Activation HETE->PPAR MAPK MAPK Pathway HETE->MAPK NFkB NF-κB Pathway HETE->NFkB Response Biological Responses: - Inflammation - Cell Migration - Gene Regulation PPAR->Response MAPK->Response NFkB->Response

Caption: Biosynthesis of this compound from arachidonic acid and its downstream signaling pathways.

Detailed Protocols

I. Required Materials (Not typically supplied)
  • A microplate reader capable of measuring absorbance at 450 nm.[8]

  • Adjustable single-channel and multi-channel pipettes.[9]

  • A source of ultrapure water (resistivity ≥18.2 MΩ·cm).[9]

  • Microplate shaker.

  • Vortex mixer.

  • Tubes for sample and standard dilution.

  • Absorbent paper for blotting.

II. Sample Collection and Preparation

Proper sample handling is critical for accurate results. Samples should be assayed immediately or aliquoted and stored at -80°C to avoid degradation and repeated freeze-thaw cycles.[9][11]

  • Plasma: Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin.[10][11] Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[9][11] Carefully aspirate the upper plasma layer and transfer to a clean tube for storage.

  • Serum: Collect whole blood into a tube without anticoagulant.[9] Allow the blood to clot for 30-60 minutes at room temperature.[9] Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.[9] Transfer the resulting serum supernatant to a clean tube.

  • Cell Culture Supernatant: Collect media from cell cultures and centrifuge at 1,000 x g for 20 minutes to remove cells and debris.[12] The supernatant can be assayed directly.

  • Urine: Collect urine in a sterile container. Centrifuge at 10,000 x g for 2 minutes to remove particulate matter.[13] The supernatant can be used for the assay.

  • Tissue Homogenates:

    • Rinse tissue with ice-cold PBS to remove excess blood.

    • Weigh the tissue and homogenize in 5-10 mL of cold PBS per gram of tissue.

    • Centrifuge the homogenate at 5,000 x g for 10 minutes at 4°C.

    • Collect the supernatant. For complex matrices, further purification using solid-phase extraction (SPE) may be necessary to remove interfering substances.

III. Reagent Preparation

Bring all kit reagents to room temperature before use.

  • Wash Buffer (1X): If a concentrated wash buffer (e.g., 10X or 400X) is supplied, dilute it with ultrapure water to the final working volume as specified in the kit manual.[8][10]

  • This compound Standard: Prepare a standard curve by performing serial dilutions of the stock standard in the provided Assay Buffer. A typical concentration range might be from 1 pg/mL to 1,000 pg/mL.[8] Do not store diluted standards for more than 24 hours.[9]

IV. Assay Procedure

It is recommended to run all standards and samples in duplicate or triplicate for statistical validity.

G start Start: Prepare Reagents, Standards, and Samples add_std_smp Add 50 µL of Standard or Sample to appropriate wells start->add_std_smp add_tracer Add 50 µL of this compound-Enzyme Conjugate to each well add_std_smp->add_tracer incubate1 Incubate for 2 hours at Room Temperature add_tracer->incubate1 wash1 Wash Plate 4 times with 1X Wash Buffer incubate1->wash1 add_substrate Add 100 µL of TMB Substrate Solution to each well wash1->add_substrate incubate2 Incubate for 15-30 min at RT in the dark add_substrate->incubate2 add_stop Add 50 µL of Stop Solution to each well incubate2->add_stop read_plate Read Absorbance at 450 nm within 30 minutes add_stop->read_plate analyze Analyze Data read_plate->analyze

Caption: General experimental workflow for the this compound competitive ELISA.

  • Add Standards and Samples: Add 50 µL of each prepared standard and sample into the designated wells of the antibody-coated microplate.[8]

  • Competitive Reaction: Add 50 µL of the this compound-enzyme conjugate (e.g., HRP-conjugate) to each well.[8] Cover the plate and incubate for 2 hours at room temperature, preferably with gentle shaking.[8]

  • Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of 1X Wash Buffer.[8] After the final wash, invert the plate and blot it firmly on a clean paper towel to remove any remaining buffer.[8]

  • Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well. Cover the plate and incubate for 15-30 minutes at room temperature in the dark.[8] A blue color will develop.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[8]

  • Read Absorbance: Measure the optical density (OD) of each well at 450 nm using a microplate reader.[8] It is recommended to read the plate within 30 minutes of adding the Stop Solution.[8]

Data Analysis and Presentation

I. Calculations

The concentration of this compound is determined by comparing the OD of the samples to the standard curve.[8]

  • Average Duplicates: Calculate the average OD for each set of duplicate standards and samples.

  • Generate Standard Curve: Plot the average OD for each standard (Y-axis) against its known concentration (X-axis). A four-parameter logistic (4-PL) curve fit is the most common and recommended method for analyzing competitive ELISA data.[8] Alternatively, calculate the percentage of bound tracer (%B/B₀) for each standard and plot this against the concentration.

  • Determine Sample Concentration: Interpolate the this compound concentration for each sample from the standard curve using its average OD value.

  • Apply Dilution Factor: Remember to multiply the interpolated concentration by any dilution factor used during sample preparation to obtain the final concentration in the original sample.

II. Data Tables

Table 1: Example this compound Standard Curve Data

Standard Concentration (pg/mL) Average OD at 450 nm % B/B₀
1000 0.215 13.8%
500 0.348 22.3%
250 0.561 36.0%
125 0.823 52.8%
62.5 1.105 70.8%
31.25 1.321 84.7%

| 0 (B₀) | 1.560 | 100.0% |

Table 2: Example Sample Data Calculation

Sample ID Sample Type Dilution Factor Average OD Calculated Conc. (pg/mL) Final Conc. (pg/mL)
Sample 1 Human Plasma 5 0.754 155.2 776.0
Sample 2 Cell Media 1 1.250 41.5 41.5

| Sample 3 | Human Serum | 10 | 0.498 | 298.7 | 2987.0 |

Table 3: Typical Assay Performance Characteristics

Parameter Specification
Assay Range 30 - 2,000 pg/mL
Sensitivity (LOD) ~15 pg/mL
Intra-Assay CV < 10%
Inter-Assay CV < 15%
Sample Types Plasma, Serum, Urine, Cell Culture Media

Note: These values are examples and may vary between different ELISA kits. Users should refer to the specific kit insert for performance data.

References

Application of 8(S)-HETE in Lipidomic Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) in lipidomic studies. This compound is a bioactive lipid mediator derived from the lipoxygenase pathway of arachidonic acid metabolism. It plays a significant role in various physiological and pathological processes, including inflammation, cell migration, and gene regulation, making it a molecule of considerable interest in drug development and biomedical research.

Biological Significance and Signaling Pathways

This compound exerts its biological effects through interactions with specific signaling pathways. It is a known activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, and influences the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[1][2] These pathways are central to cellular processes such as inflammation, cell proliferation, and migration.

This compound Signaling Pathways

8S-HETE_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase Arachidonic_Acid->LOX 8S_HETE This compound MAPK_Pathway MAPK Pathway (ERK1/2, p38, JNK) 8S_HETE->MAPK_Pathway Activates IKK IKK 8S_HETE->IKK Activates PPARa PPARα 8S_HETE->PPARa Activates LOX->8S_HETE Gene_Expression Gene Expression (Inflammation, Migration, Proliferation) MAPK_Pathway->Gene_Expression Regulates Transcription Factors IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB PPARa->Gene_Expression NFkB_n->Gene_Expression

Caption: Signaling pathways activated by this compound.

Quantitative Data Presentation

The following tables summarize quantitative data regarding the effects of 8-HETE, a close structural analog of 8(S)-HETrE, on various cellular processes. This data can serve as a valuable reference for designing experiments with this compound, although it is important to note that the potency and specific effects may vary.

Table 1: Effects of 8-HETE on RL-14 Human Ventricular Cardiomyocyte Cells [3]

Cell LineConcentration RangeIncubation TimeEndpoint MeasuredObserved Effect
RL-140.5 - 40 µM24 hoursCell Viability (MTT Assay)No significant change in cell viability.
RL-142.5 - 10 µM6 hoursHypertrophy Marker Gene Expression (α-MHC, β-MHC, ANP, BNP)Dose-dependent increase in mRNA levels of hypertrophic markers.
RL-1410 µM2 - 24 hoursβ-MHC/α-MHC mRNA RatioTime-dependent increase in the ratio, indicative of hypertrophy.
RL-1410 µM2 hoursMAPK ActivationIncreased phosphorylation of ERK1/2, p38 MAPK, and JNK1/2/3.
RL-1410 µM2 hoursNF-κB ActivationIncreased NF-κB binding activity.[4]

Table 2: LC-MS/MS Parameters for this compound Quantification [1][5][6]

AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)
This compound319.2115.1, 155.09, 179.1
This compound-d8 (Internal Standard)327.2Corresponding product ions

Experimental Protocols

Preparation of this compound for Cell Culture Experiments

This protocol outlines the preparation of this compound solutions for treating cells in culture.[3]

Materials:

  • This compound (typically supplied in an organic solvent like ethanol)

  • Sterile, high-purity ethanol

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Appropriate cell culture medium

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1-10 mM) of this compound in sterile ethanol.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it to an intermediate concentration using sterile ethanol.

  • Final Dilution: Further dilute the intermediate solution into pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final concentration of the vehicle (ethanol) is consistent across all experimental conditions and does not exceed a level that affects cell viability (typically <0.1%).

Solid-Phase Extraction (SPE) of this compound from Biological Samples

This protocol provides a general guideline for the extraction and purification of this compound from liquid biological samples like plasma, serum, or cell culture media using C18 SPE cartridges.[7][8]

SPE_Workflow Sample_Prep 1. Sample Preparation - Thaw sample on ice - Centrifuge to remove particulates - Add internal standard (e.g., this compound-d8) - Acidify to pH ~3.5 Cartridge_Condition 2. SPE Cartridge Conditioning - Wash with methanol (B129727) - Wash with ethyl acetate - Equilibrate with water Sample_Prep->Cartridge_Condition Sample_Loading 3. Sample Loading - Load acidified sample onto C18 cartridge - Flow rate ~1-2 mL/min Cartridge_Condition->Sample_Loading Washing 4. Washing - Wash with water (removes salts) - Wash with hexane (B92381) (removes nonpolar lipids) Sample_Loading->Washing Elution 5. Elution - Elute this compound with ethyl acetate Washing->Elution Dry_Reconstitute 6. Dry-down and Reconstitution - Evaporate eluate under nitrogen - Reconstitute in a small volume of solvent compatible with LC-MS Elution->Dry_Reconstitute

Caption: Workflow for Solid-Phase Extraction of this compound.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Methanol, Ethyl Acetate, Hexane (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or other suitable acid for pH adjustment

  • Deuterated internal standard (e.g., this compound-d8)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Preparation:

    • Thaw frozen biological samples on ice.

    • Centrifuge the samples to remove any particulate matter.

    • Spike the sample with an appropriate amount of deuterated internal standard.

    • Acidify the sample to a pH of approximately 3.5 with formic acid. This protonates the carboxylic acid group of this compound, enhancing its retention on the C18 sorbent.

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge with 2 mL of methanol.

    • Wash with 2 mL of ethyl acetate.

    • Equilibrate the cartridge with 2 mL of water. Do not let the cartridge dry out between these steps.

  • Sample Loading:

    • Load the acidified sample onto the conditioned C18 cartridge.

    • Use a gentle vacuum to ensure a slow and steady flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and other polar impurities.

    • Wash with 2 mL of hexane to remove nonpolar lipids that are less polar than this compound.

  • Elution:

    • Elute the this compound from the cartridge using 1-2 mL of ethyl acetate.

    • Collect the eluate in a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with your downstream analysis, such as a 50:50 (v/v) mixture of methanol and water.

Quantification of this compound by LC-MS/MS

This protocol describes the analysis of extracted this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][9][10][11]

Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other lipid isomers.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the precursor to product ion transitions for this compound and its deuterated internal standard (see Table 2).

Procedure:

  • Calibration Curve: Prepare a series of calibration standards of known this compound concentrations, each containing a fixed amount of the internal standard.

  • Sample Analysis: Inject the reconstituted samples and calibration standards into the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of both this compound and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Cell Migration (Wound Healing) Assay

This protocol is used to assess the effect of this compound on cell migration.[2]

Wound_Healing_Workflow Cell_Seeding 1. Seed cells to form a confluent monolayer Scratch 2. Create a 'scratch' in the monolayer with a pipette tip Cell_Seeding->Scratch Treatment 3. Treat cells with this compound or vehicle control Scratch->Treatment Image_Acquisition 4. Acquire images at T=0 and subsequent time points Treatment->Image_Acquisition Analysis 5. Measure the area of the gap to quantify migration Image_Acquisition->Analysis

Caption: Workflow for a wound healing cell migration assay.

Materials:

  • Cells of interest cultured in multi-well plates

  • Sterile pipette tips (e.g., p200)

  • Cell culture medium with and without serum

  • This compound

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to form a confluent monolayer.

  • Scratch Creation: Once the cells are confluent, create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the cells with PBS to remove dislodged cells.

  • Treatment: Replace the medium with fresh medium (often low-serum to minimize proliferation) containing various concentrations of this compound or a vehicle control.

  • Image Acquisition: Capture images of the scratch at time zero (T=0) and at regular intervals (e.g., every 6-12 hours) until the gap is closed in the control wells.

  • Analysis: Measure the area of the cell-free gap at each time point using image analysis software. The rate of cell migration can be quantified by the change in the gap area over time. In a study on rat corneal epithelium, exogenously added this compound was shown to reverse the inhibitory effects of a lipoxygenase inhibitor on epithelial wound closure.[12][13]

PPARα Activation Assay (Luciferase Reporter Assay)

This protocol describes a method to determine if this compound can activate PPARα using a reporter gene assay.[14]

Materials:

  • CV-1 cells (or other suitable cell line)

  • Expression plasmids for PPARα (e.g., pM-hPPARa)

  • Reporter plasmid containing a PPAR response element upstream of a luciferase gene (e.g., p4xUASg-tk-luc)

  • Transfection reagent

  • This compound

  • Luciferase assay system

Procedure:

  • Cell Transfection: Co-transfect CV-1 cells with the PPARα expression plasmid and the luciferase reporter plasmid. A plasmid expressing a constitutively active reporter (e.g., Renilla luciferase, pRL-CMV) can be included for normalization of transfection efficiency.

  • Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or a vehicle control for another 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The relative luciferase activity is expressed as the fold-induction over the vehicle control. This compound has been shown to significantly activate PPARα at concentrations as low as 1 µM.[14]

NF-κB Activation Assay (p65 Translocation)

This protocol outlines a method to assess NF-κB activation by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus.[4][15][16]

Method 1: Western Blotting of Nuclear and Cytoplasmic Fractions

Materials:

  • Cell line of interest (e.g., RL-14)

  • This compound

  • Cell fractionation kit

  • Primary antibody against NF-κB p65

  • Secondary antibody (HRP-conjugated)

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat cells with this compound (e.g., 10 µM for 2 hours) or a vehicle control.

  • Cell Fractionation: Harvest the cells and separate them into cytoplasmic and nuclear fractions using a commercial cell fractionation kit.

  • Western Blotting:

    • Determine the protein concentration of each fraction.

    • Separate equal amounts of protein from the cytoplasmic and nuclear fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against NF-κB p65, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensity for p65 in both the cytoplasmic and nuclear fractions. An increase in the nuclear-to-cytoplasmic ratio of p65 indicates NF-κB activation.

Method 2: High-Content Imaging of p65-GFP Translocation

This method utilizes a cell line stably expressing a p65-GFP fusion protein.

Materials:

  • Cell line stably expressing NF-κB p65-GFP

  • This compound

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed the p65-GFP expressing cells in a multi-well imaging plate.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control for the desired time.

  • Image Acquisition: Acquire images of the cells using a high-content imaging system, capturing both the GFP signal and a nuclear stain (e.g., Hoechst).

  • Image Analysis: Use automated image analysis software to quantify the intensity of the GFP signal in the nucleus and the cytoplasm of individual cells. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.

Conclusion

This compound is a multifaceted lipid mediator with significant implications for various cellular functions. The protocols and data presented in this document provide a solid foundation for researchers to investigate the roles of this compound in their specific areas of interest within lipidomics and drug discovery. The detailed methodologies for extraction, quantification, and functional assays will enable robust and reproducible experimental outcomes.

References

In Vivo Models for Elucidating the Function of 8(S)-HETE: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(S)-hydroxyeicosatetraenoic acid, or 8(S)-HETE, is a bioactive lipid mediator derived from the lipoxygenase pathway of arachidonic acid metabolism. Emerging evidence suggests its significant involvement in a variety of physiological and pathological processes, including inflammation, cell migration, and cancer. As a stereospecific enzymatic product, this compound exhibits potent and specific biological activities, making it a compelling target for therapeutic intervention.

These application notes provide a comprehensive overview of established in vivo models for studying the function of this compound. Detailed protocols for key experimental models are provided to facilitate the investigation of its roles in disease and the development of novel therapeutics. While direct research on the closely related molecule 8(S)-HETrE is limited, the data and protocols for this compound serve as a valuable reference point for inferring its potential biological functions.

Key In Vivo Models for Studying this compound Function

Several well-characterized animal models are instrumental in dissecting the in vivo roles of this compound. These models primarily focus on its pro-inflammatory and cell-regulatory functions.

  • TPA-Induced Mouse Model of Skin Inflammation: Topical application of the phorbol (B1677699) ester 12-O-tetradecanoylphorbol-13-acetate (TPA) to mouse skin induces a robust inflammatory response characterized by edema, erythema, and immune cell infiltration. This model is particularly relevant as TPA has been shown to induce the production of this compound in mouse skin, suggesting a direct role for this lipid mediator in cutaneous inflammation.[1][2]

  • LPS-Induced Systemic Inflammation Model: Intraperitoneal injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a systemic inflammatory response in mice, mimicking aspects of sepsis and other inflammatory conditions. This model is useful for investigating the effects of this compound on the production of pro-inflammatory cytokines and the overall systemic inflammatory cascade.[3][4]

  • Corneal Wound Healing Model: Mechanical or chemical injury to the cornea of rats initiates a well-defined wound healing process involving epithelial cell migration and proliferation. Studies have demonstrated that this compound plays a crucial role in regulating corneal epithelial cell migration during wound repair.[5]

  • Cancer Xenograft Model: The anti-proliferative effects of this compound observed in vitro suggest its potential as an anti-tumor agent. In vivo validation can be achieved using xenograft models, where human cancer cells are implanted into immunodeficient mice. While specific protocols for the administration of this compound in this context are not yet widely established, this model holds significant promise for evaluating its therapeutic potential in oncology.

Data Presentation: Quantitative Effects of this compound in In Vivo Models

The following tables summarize key quantitative data from studies utilizing in vivo models to investigate the function of this compound.

Model SystemAnimalTreatmentParameter MeasuredResultReference
TPA-Induced Ear Edema MouseTPA (2 µ g/ear )Ear ThicknessSignificant increase[6]
TPA + IndomethacinEar EdemaLittle to no effect[7]
TPA + HydrocortisoneEar EdemaSignificant reduction[7]
LPS-Induced Systemic Inflammation MouseLPS (100 µg, i.p.)Serum TNF-αPeak at 1.5 hours[8]
LPS (100 µg, i.p.)Serum IL-1αPeak at 3 hours[8]
LPS (100 µg, i.p.)Serum IL-6Peak at 3 hours[8]
Corneal Wound Healing RatLipoxygenase InhibitorEpithelial Wound ClosureDelayed[5]
Lipoxygenase Inhibitor + this compoundEpithelial Wound ClosureReversal of inhibition[5]
Lipoxygenase Inhibitor + 12-HETE or 9-HETEEpithelial Wound ClosureNo effect[5]

Experimental Protocols

TPA-Induced Mouse Ear Edema Model

This protocol details the induction of acute skin inflammation in mice and can be adapted to assess the effect of exogenous this compound or its inhibitors.

Materials:

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Acetone (B3395972) (vehicle)

  • This compound or test compound

  • Micrometer for ear thickness measurement

  • Mice (e.g., BALB/c or CD-1)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial thickness of both ears of each mouse using a micrometer.[9]

  • Induction of Inflammation: Prepare a solution of TPA in acetone (e.g., 0.01% w/v). Apply 20 µL of the TPA solution to the inner and outer surfaces of the right ear of each mouse (10 µL per side). Apply 20 µL of acetone alone to the left ear as a vehicle control. A typical dose of TPA is 2 µg per ear.[6]

  • Treatment Administration (Optional): To test the effect of this compound, apply a solution of this compound in a suitable vehicle to the TPA-treated ear at a specified time point (e.g., 30 minutes before or after TPA application).

  • Measurement of Edema: Measure the ear thickness of both ears at various time points after TPA application (e.g., 4, 6, 24, and 48 hours).[9][10] The increase in ear thickness compared to the baseline measurement is an indicator of edema.

  • Data Analysis: Calculate the percentage of edema inhibition for treated groups compared to the TPA-only control group.

  • Histological Analysis (Optional): At the end of the experiment, euthanize the mice and collect ear tissue for histological analysis to assess immune cell infiltration and other inflammatory changes.

LPS-Induced Systemic Inflammation Model

This protocol describes the induction of a systemic inflammatory response in mice to evaluate the systemic effects of this compound.

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • This compound or test compound

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, IL-1β)

  • Mice (e.g., C57BL/6)

Procedure:

  • Animal Acclimatization: House mice under specific pathogen-free conditions and allow them to acclimatize for at least one week.

  • Treatment Administration (Optional): Administer this compound or the test compound via a suitable route (e.g., intraperitoneal injection) at a predetermined time before the LPS challenge.

  • Induction of Inflammation: Inject mice intraperitoneally (i.p.) with a single dose of LPS dissolved in sterile saline. A commonly used dose is 100 µg per mouse.[8] A control group should receive an i.p. injection of sterile saline.

  • Sample Collection: At various time points after LPS injection (e.g., 1.5, 3, 6, and 24 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.[8]

  • Cytokine Analysis: Prepare serum from the blood samples and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.[1][8]

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control group to determine the effect of this compound on the systemic inflammatory response.

Cancer Xenograft Model

This protocol provides a general framework for evaluating the in vivo anti-tumor activity of this compound. The specific details will need to be optimized based on the cancer cell line and research question.

Materials:

  • Human cancer cell line of interest

  • Immunodeficient mice (e.g., nude or NOD/SCID)

  • Matrigel (optional)

  • This compound or test compound

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line under appropriate conditions.

  • Animal Preparation: Acclimatize immunodeficient mice to the housing facility.

  • Tumor Cell Implantation: Harvest cancer cells and resuspend them in sterile saline or a mixture of saline and Matrigel. Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of each mouse.[11]

  • Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length × width²) / 2.[11]

  • Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound or the vehicle control via a suitable route (e.g., intraperitoneal, intravenous, or direct intratumoral injection) according to a defined schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume throughout the treatment period. At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, or molecular analysis).

  • Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to assess the anti-tumor efficacy of this compound.

Signaling Pathways and Visualizations

This compound exerts its cellular effects by activating specific intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[12] While the direct receptor for this compound is not definitively identified, it is believed to act through a G-protein coupled receptor (GPCR).

This compound Biosynthesis Pathway

8S-HETE_Biosynthesis Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 8(S)-HPETE 8(S)-HPETE Arachidonic_Acid->8(S)-HPETE 8-LOX This compound This compound 8(S)-HPETE->this compound GPx PLA2 Phospholipase A2 LOX 8-Lipoxygenase GPx Glutathione Peroxidase

Caption: Biosynthesis of this compound from membrane phospholipids.

Putative this compound Signaling Pathway

8S-HETE_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8S_HETE This compound GPCR GPCR 8S_HETE->GPCR MAPKKK MAPKKK (e.g., MEKK1) GPCR->MAPKKK Activates IKK IKK Complex GPCR->IKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK Phosphorylates MAPK_n MAPK MAPK->MAPK_n Translocates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB IkB_p p-IκB IkB->IkB_p IKK NFkB->NFkB_IkB NFkB_n NF-κB NFkB->NFkB_n Translocates Degradation IkB_p->Degradation Gene Target Gene Transcription MAPK_n->Gene Activates NFkB_n->Gene Activates

Caption: this compound activates MAPK and NF-κB signaling pathways.

Experimental Workflow for TPA-Induced Ear Edema Model

TPA_Workflow cluster_prep Preparation cluster_induction Induction & Treatment cluster_measurement Measurement & Analysis acclimatize Acclimatize Mice baseline Measure Baseline Ear Thickness acclimatize->baseline tpa_apply Apply TPA to Right Ear baseline->tpa_apply vehicle_apply Apply Vehicle to Left Ear baseline->vehicle_apply treatment_apply Apply this compound (Optional) tpa_apply->treatment_apply measure_edema Measure Ear Thickness (4, 6, 24, 48h) tpa_apply->measure_edema vehicle_apply->measure_edema treatment_apply->measure_edema analyze_data Calculate Edema Inhibition measure_edema->analyze_data histology Histological Analysis (Optional) analyze_data->histology

Caption: Workflow for the TPA-induced mouse ear edema model.

Conclusion

The in vivo models described in these application notes provide robust and reproducible systems for investigating the multifaceted functions of this compound. By utilizing these detailed protocols, researchers can effectively probe the role of this compound in inflammatory diseases and cancer, paving the way for the development of novel therapeutic strategies targeting this important lipid mediator. Further research is warranted to identify the specific receptor for this compound and to fully elucidate its downstream signaling targets.

References

Application Note: Quantification of 8(S)-HETE using Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(S)-hydroxyeicosatetraenoic acid, or 8(S)-HETE, is a bioactive lipid mediator derived from arachidonic acid through the action of lipoxygenase enzymes.[1][2] It plays a significant role in various physiological and pathological processes, including inflammation, cell migration, and the activation of peroxisome proliferator-activated receptors (PPARs).[2][3] Specifically, this compound is a potent activator of PPARα.[4] Given its biological importance, accurate quantification of this compound in biological matrices is crucial for understanding its role in health and disease, and for the development of novel therapeutics.

This application note provides a detailed comparison of the primary analytical techniques for this compound quantification and offers comprehensive protocols for its analysis, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard method.

Analytical Methodologies: A Comparative Overview

The two main techniques for quantifying this compound are LC-MS/MS and immunoassays (such as ELISA). While immunoassays can offer high throughput and lower cost, they often suffer from cross-reactivity with other HETE isomers.[5] LC-MS/MS provides superior specificity and the ability to distinguish between different isomers, making it the preferred method for accurate and reliable quantification.[5][6]

Table 1: Comparison of Analytical Methods for HETE Quantification

ParameterLC-MS/MSRepresentative HETE ELISA
Specificity Very High (distinguishes isomers)Variable (potential cross-reactivity)[6]
Sensitivity (LLOQ) ~0.05 - 3 ng/mL[5][6]~10 - 150 pg/mL[6]
Dynamic Range Wide (typically 3-4 orders of magnitude)[6]Narrow (typically 2-3 orders of magnitude)[6]
Accuracy (% Recovery) 88.30% - 111.25%[6]94% - 104% (for similar HETEs)[6]
Precision (%CV) 1.03% - 11.82%[6]Intra-assay: <11%, Inter-assay: <12% (for similar HETEs)[6]
Sample Throughput LowerHigher[6]
Multiplexing Capability Yes (simultaneous analysis of multiple analytes)[6]No (single analyte per assay)[6]
Cost per Sample HigherLower[6]
Instrumentation Complex and expensiveWidely available plate readers[6]

Note: Data for ELISA is representative of commercially available kits for structurally similar HETEs due to the limited availability of specific this compound ELISA kits.[6]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a robust method for the extraction and quantification of this compound from human plasma.

1. Materials and Reagents:

  • This compound analytical standard

  • This compound-d8 (or other suitable deuterated internal standard)[6][7]

  • Human plasma (collected with anticoagulant)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)[7]

  • Nitrogen gas evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source[7][8]

2. Sample Preparation (Solid Phase Extraction):

  • Thaw plasma samples on ice.

  • To 200 µL of plasma, add the deuterated internal standard (e.g., 1 ng of 15(S)-HETE-d8).[9]

  • Add 900 µL of acetonitrile to precipitate proteins.[9]

  • Vortex the mixture and incubate for 15 minutes at room temperature.[9]

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

  • Elute the this compound and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Acetic Acid in Water[5]
Mobile Phase B 0.1% Acetic Acid in Acetonitrile/Methanol (90:10)[5]
Flow Rate 0.2 - 0.4 mL/min[6]
Injection Volume 5 - 20 µL[6]
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[6][8]
Scan Type Multiple Reaction Monitoring (MRM)[6]
Precursor Ion (m/z) 319.2[6][8]
Product Ions (m/z) e.g., 115.1, 179.1[6]
Internal Standard (d8) Precursor: 327.2 -> Product ions[6]

Note: These parameters may require optimization based on the specific instrumentation used.

4. Data Analysis:

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with the analytical standard.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (d8) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid Phase Extraction (SPE) supernatant->spe evap Evaporation (Nitrogen) spe->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: LC-MS/MS workflow for this compound quantification.

signaling_pathway AA Arachidonic Acid LOX Lipoxygenase AA->LOX HETE_8S This compound LOX->HETE_8S PPARa PPARα HETE_8S->PPARa activates Cell_Migration Regulation of Cell Migration HETE_8S->Cell_Migration Gene Gene Transcription (Adipocyte Differentiation, Inflammation Modulation) PPARa->Gene regulates

Caption: Simplified signaling pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 8(S)-HETE Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the auto-oxidation of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to auto-oxidation?

This compound is a bioactive lipid metabolite of arachidonic acid, playing a role in cellular signaling.[1][2] Its structure contains multiple double bonds, which are highly susceptible to attack by reactive oxygen species (ROS), leading to oxidative degradation.[3] This process, known as auto-oxidation, can be initiated by exposure to oxygen, light, heat, and trace metal ions.[3]

Q2: What are the ideal long-term storage conditions for this compound?

For long-term stability of two years or more, this compound should be stored at -20°C.[4] It is typically supplied as a solution in an organic solvent like ethanol (B145695).[4] To prevent solvent evaporation and contamination, ensure the container is tightly sealed.[5]

Q3: How should I handle a new vial of this compound upon receipt?

This compound is shipped on wet ice.[3] Upon receipt, it is recommended to store it at -20°C for short-term storage or -80°C for long-term storage.[3] Before opening, allow the vial to warm to room temperature to prevent atmospheric water condensation, which could compromise the compound's stability.[3][5]

Q4: Is an antioxidant necessary for storing this compound?

Yes, using an antioxidant is highly recommended to prevent non-enzymatic lipid peroxidation.[3] A common and effective choice is butylated hydroxytoluene (BHT).[3][6] Adding an antioxidant is a critical step, especially when preparing stock solutions or handling samples for analysis.[7]

Q5: How can I minimize freeze-thaw cycles, and why is it important?

Repeated freeze-thaw cycles can affect the stability of metabolites.[8][9] To minimize these cycles, it is best to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[3][4] This practice ensures that the main stock remains at a stable temperature and is not repeatedly exposed to temperature fluctuations.

Q6: What is the importance of using an inert atmosphere for storage?

To prevent oxidation, it is crucial to displace oxygen from the storage vial.[3] This can be achieved by flushing the vial with an inert gas like nitrogen or argon before sealing it for storage.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Low recovery of this compound after extraction Analyte degradation during the process.Ensure an antioxidant like BHT was added to the initial sample. Perform all extraction steps on ice and minimize the sample's exposure to air, especially after elution.[3]
Improper Solid Phase Extraction (SPE) cartridge conditioning.Strictly follow the conditioning protocol, which typically involves washing with a water-miscible organic solvent (e.g., methanol) followed by an aqueous solution. Do not let the cartridge dry out between conditioning and sample loading.[3]
Incomplete elution from the SPE cartridge.Ensure the elution solvent is sufficiently nonpolar (e.g., ethyl acetate).[3] Consider increasing the elution solvent volume or using a stronger solvent.
Extraneous peaks or high background in analytical readouts (e.g., HPLC, LC-MS) Oxidation of this compound or other lipids in the sample.Review your entire sample handling protocol. Implement all anti-oxidation strategies: use antioxidants and chelators, maintain low temperatures, and work under an inert atmosphere where possible.[3]
Contaminated reagents, solvents, or consumables.Use high-purity solvents and reagents. Ensure all labware (e.g., pipette tips, collection tubes) is clean and free of contaminants.
Inconsistent experimental results Degradation of this compound stock solution due to improper storage.Prepare fresh aliquots from a properly stored stock solution. Verify the concentration and purity of the stock solution before use.
Repeated freeze-thaw cycles of the stock solution.Always use freshly thawed aliquots for each experiment. Avoid using a stock solution that has been subjected to multiple freeze-thaw cycles.[3][4]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Parameter Recommendation Rationale Source
Storage Temperature -20°C (long-term) or -80°C (extended long-term)Minimizes chemical and enzymatic degradation.[3][4]
Solvent Ethanol, DMSO, or DMFThis compound is readily soluble and stable in these organic solvents.[3][4]
Atmosphere Inert (Nitrogen or Argon)Displaces oxygen to prevent auto-oxidation.[3]
Container Tightly sealed amber glass vials or tubesProtects from light and prevents solvent evaporation.[3]
Additives Antioxidant (e.g., BHT)Scavenges free radicals to inhibit lipid peroxidation.[3][6][7]

Table 2: Factors Affecting this compound Stability

Factor Effect on Stability Recommendation
Temperature Higher temperatures accelerate degradation.Store at -20°C or lower.[3][4]
Oxygen Promotes oxidative degradation.Store under an inert atmosphere.[3]
Light Can accelerate oxidative processes.Use amber vials or protect from light.[3]
Freeze-Thaw Cycles Can lead to degradation of metabolites.Aliquot into single-use volumes.[3][4][8]
pH Extreme pH values can affect stability.For aqueous solutions, use a buffer around pH 7.2, though solubility is limited.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for experimental use while minimizing degradation.

Materials:

  • This compound in ethanol (as supplied by the manufacturer)

  • Anhydrous ethanol (≥99.5% purity) or DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated micropipettes

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • Warm to Room Temperature: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation.[3]

  • Solvent Evaporation (Optional): If a different solvent from the one supplied is required, the original solvent can be evaporated under a gentle stream of nitrogen.[3]

  • Dissolution: Re-dissolve the this compound residue in the desired solvent (e.g., anhydrous ethanol or DMSO) to a final concentration of 1-10 mM.[4]

  • Aliquoting: Dispense the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single experiments to avoid repeated freeze-thaw cycles.[3][4]

  • Inert Atmosphere: Before capping, flush the headspace of each aliquot tube with a gentle stream of nitrogen or argon gas to displace oxygen.[3]

  • Storage: Tightly seal the tubes and store them at -20°C for short-term or -80°C for long-term storage.[3]

Protocol 2: Assessment of this compound Stability by HPLC

Objective: To quantify the concentration of this compound over time to assess its stability under specific storage conditions.

Instrumentation and Conditions (Representative):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.2% formic acid, can be used.[10]

  • Flow Rate: 1.5 mL/min.[10]

  • Column Temperature: 40°C.[10]

  • Detection Wavelength: 235 nm (for HETEs).[11]

Procedure:

  • Sample Preparation: At specified time points (e.g., 0, 1, 3, 6 months), retrieve a stored aliquot of this compound. Allow it to warm to room temperature.

  • Dilution: Dilute the sample to a concentration within the linear range of the calibration curve using the mobile phase.

  • Injection: Inject a fixed volume of the diluted sample onto the HPLC column.

  • Data Acquisition: Record the chromatogram and the peak area of this compound.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to a standard calibration curve prepared with freshly prepared standards.

  • Stability Assessment: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Visualized Workflows and Signaling Pathways

Below are diagrams illustrating key processes related to this compound handling and its biological functions.

G Figure 1: Recommended Workflow for this compound Handling and Storage cluster_receipt Receiving and Initial Storage cluster_prep Preparation of Stock Solution cluster_aliquot Aliquoting and Long-Term Storage cluster_use Experimental Use receive Receive this compound (Shipped on wet ice) store_initial Store immediately at -20°C or -80°C receive->store_initial warm Warm vial to room temperature dissolve Dissolve in appropriate solvent (e.g., Ethanol, DMSO) with BHT warm->dissolve aliquot Aliquot into single-use amber tubes inert Flush with inert gas (Nitrogen or Argon) aliquot->inert seal Seal tightly inert->seal store_final Store at -20°C or -80°C seal->store_final thaw Thaw a single aliquot use Use in experiment thaw->use discard Discard unused portion use->discard

Caption: Recommended workflow for handling and storing this compound.

G Figure 2: this compound Signaling via Protein Kinase C (PKC) HETE This compound Receptor Putative Receptor HETE->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC activates Substrate Substrate Proteins PKC->Substrate phosphorylates Response Cellular Responses (e.g., Migration, Proliferation) Substrate->Response

Caption: this compound signaling via Protein Kinase C (PKC).

G Figure 3: this compound Signaling via PPARα cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HETE This compound HETE_cyto This compound HETE_nuc This compound HETE_cyto->HETE_nuc translocates to nucleus PPAR PPARα Heterodimer PPARα-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE binds Transcription Gene Transcription PPRE->Transcription initiates HETE_nuc->PPAR binds & activates

Caption: this compound signaling via PPARα.

References

Technical Support Center: Optimizing 8(S)-HETE Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working with 8(S)-HETE in cell-based assays, with a focus on optimizing its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key biological activities?

8(S)-hydroxyeicosatetraenoic acid, or this compound, is a bioactive lipid metabolite of arachidonic acid produced via the lipoxygenase pathway.[1][2] It is involved in various physiological and pathological processes. Key biological activities include:

  • Inflammation: Acts as a pro-inflammatory mediator.

  • Cell Migration: Regulates corneal epithelial cell migration during wound healing.[3]

  • Cell Proliferation: May be involved in hyperplasia.

  • Signaling: Activates the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. It is also an activator of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[4]

Q2: I'm observing precipitation when I add my this compound stock solution to my cell culture medium. What is causing this?

This is a common issue due to the lipophilic nature of this compound, which has low solubility in aqueous solutions like cell culture media. The precipitation, often called "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment. The organic solvent from your stock solution is rapidly diluted, leaving the non-polar this compound to aggregate and precipitate.

Q3: What is the best solvent for preparing an this compound stock solution?

Ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) are the most common solvents for preparing this compound stock solutions. The choice of solvent can impact the final concentration achievable and may have effects on your cells. It is crucial to keep the final solvent concentration in your cell culture medium as low as possible (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[5]

Q4: How can I increase the solubility of this compound in my cell-based assay?

Several strategies can be employed to improve the solubility of this compound in your experiments:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (ethanol or DMSO) is minimal.

  • Serial Dilutions: Instead of adding the concentrated stock directly to your media, perform one or more intermediate dilution steps in your culture medium.

  • Pre-warm the Medium: Always add the this compound solution to pre-warmed (37°C) cell culture medium.

  • Gentle Mixing: Add the this compound solution dropwise while gently vortexing or swirling the medium to facilitate rapid and even dispersion.

  • Use of a Carrier: For particularly challenging situations, consider using a carrier protein like bovine serum albumin (BSA) to help solubilize the lipid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate precipitation upon adding this compound to media - Final concentration of this compound is too high.- Rapid dilution of the organic solvent stock.- Perform a dose-response experiment to determine the optimal, non-precipitating concentration.- Use a serial dilution method to introduce this compound to the media gradually.
Cloudiness or precipitate observed after incubation - Temperature fluctuations in the incubator.- Interaction of this compound with media components over time.- Ensure stable incubator temperature.- Reduce the incubation time if possible, or test different serum-free or reduced-serum media formulations.
Inconsistent results between experiments - Incomplete dissolution of this compound in the stock solution.- Degradation of this compound due to improper storage.- Ensure the stock solution is clear before use. Gentle warming (to 37°C) or brief sonication can aid dissolution.- Aliquot stock solutions and store at -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Cell toxicity observed at expected non-toxic concentrations - High final solvent concentration.- Precipitation of this compound leading to concentrated "hot spots" toxic to cells.- Prepare a vehicle control with the same final solvent concentration to assess solvent toxicity.- Visually inspect wells for any precipitate. If present, optimize the solubilization protocol.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents. This information is critical for preparing stock solutions and designing experiments.

Solvent Solubility
EthanolMiscible
DMSOMiscible
DMFMiscible
PBS (pH 7.2)0.8 mg/ml
0.1 M Na2CO32 mg/ml

Data sourced from Cayman Chemical product information sheet.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound.

Materials:

  • This compound (lyophilized powder or in a solvent)

  • Anhydrous ethanol or DMSO

  • Sterile, amber glass vials or microcentrifuge tubes

Procedure:

  • If starting with a lyophilized powder, allow the vial to come to room temperature before opening.

  • Add the desired volume of anhydrous ethanol or DMSO to the vial to achieve a high-concentration stock solution (e.g., 1-10 mg/mL).

  • Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution to ensure there is no particulate matter.

  • Aliquot the stock solution into smaller volumes in sterile, amber vials to minimize freeze-thaw cycles and protect from light.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Cell Migration (Wound Healing) Assay

This protocol outlines a common method to assess the effect of this compound on cell migration.[6]

Materials:

  • Adherent cell line of interest plated in a 24-well plate

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • This compound stock solution

  • Sterile 200 µL pipette tips

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Procedure:

  • Culture cells to form a confluent monolayer in a 24-well plate.

  • Create a "scratch" or "wound" in the center of the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the PBS with serum-free or low-serum medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of ethanol or DMSO).

  • Capture images of the wound at time 0.

  • Incubate the plate at 37°C and 5% CO2.

  • Capture images of the same wound areas at desired time points (e.g., 6, 12, 24 hours).

  • Measure the width or area of the wound at each time point to determine the rate of cell migration.

Visualizations

Experimental Workflow for Optimizing this compound Solubility

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay prep_start Start: this compound (lyophilized) dissolve Dissolve in Ethanol or DMSO (e.g., 10 mg/mL) prep_start->dissolve vortex Vortex/Warm to Dissolve dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot warm_media Pre-warm Cell Culture Media (37°C) aliquot->warm_media Use one aliquot serial_dilution Perform Serial Dilutions of Stock in Media warm_media->serial_dilution add_dropwise Add Dropwise to Media with Gentle Mixing serial_dilution->add_dropwise visual_check Visually Inspect for Precipitation add_dropwise->visual_check visual_check->warm_media If precipitate forms, re-optimize add_to_cells Add Final Dilution to Cells visual_check->add_to_cells If clear incubate Incubate for Desired Time add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using this compound in cell-based assays.

This compound Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HETE This compound Receptor GPCR / Other Receptors HETE->Receptor PPARa PPARα HETE->PPARa activates MAPK_cascade MAPK Cascade Receptor->MAPK_cascade activates IKK IKK Complex Receptor->IKK activates ERK ERK1/2 MAPK_cascade->ERK phosphorylates p38 p38 MAPK_cascade->p38 phosphorylates JNK JNK MAPK_cascade->JNK phosphorylates Gene_Expression Target Gene Expression ERK->Gene_Expression regulates transcription factors p38->Gene_Expression regulates transcription factors JNK->Gene_Expression regulates transcription factors IkappaB IκB IKK->IkappaB phosphorylates & degrades NFkappaB_inactive NF-κB (inactive) NFkappaB_active NF-κB (active) NFkappaB_inactive->NFkappaB_active translocates to nucleus RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to PPRE->Gene_Expression NFkappaB_active->Gene_Expression binds to promoter

Caption: Simplified signaling pathways activated by this compound.

References

troubleshooting low recovery of 8(S)-HETE during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8(S)-HETE analysis. This guide provides detailed troubleshooting for low recovery of 8(S)-hydroxyeicosatetraenoic acid (this compound) during extraction procedures, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: this compound is a moderately polar lipid belonging to the eicosanoid family.[1] Its key chemical properties influencing extraction are:

  • Acidic Nature: The presence of a carboxylic acid group means its charge state is pH-dependent.[1][2]

  • Hydroxyl Group: The hydroxyl group at the 8th carbon position adds to its polarity.[2]

  • Lipophilicity: As a C20 fatty acid derivative, it retains significant nonpolar character.[2][3]

These properties necessitate careful pH control and solvent selection to ensure efficient extraction.

Q2: I am observing very low recovery of this compound after my Solid-Phase Extraction (SPE). What are the likely causes?

A2: Low recovery in SPE can stem from several factors throughout the process.[4][5] The most common issues include:

  • Improper Cartridge Conditioning: Failure to properly activate and equilibrate the sorbent can prevent the analyte from binding effectively.[1]

  • Incorrect Sample pH: For reversed-phase SPE (like C18), the sample pH must be acidic (around 3.5-4.0) to ensure the carboxylic acid of this compound is protonated (neutral), allowing for retention on the nonpolar sorbent.[1][6][7]

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through to the waste.[4]

  • Inappropriate Flow Rate: Loading the sample too quickly can prevent efficient binding of this compound to the sorbent.[4][8] A slow, steady flow rate of approximately 1-2 mL/min is recommended.[6]

  • Analyte Loss During Washing: The wash solvent may be too strong (too nonpolar), causing premature elution of this compound.[1][4]

  • Incomplete Elution: The elution solvent may be too weak (too polar) to effectively desorb this compound from the sorbent.[9]

Q3: My this compound recovery is poor when using Liquid-Liquid Extraction (LLE). How can I improve this?

A3: Poor recovery in LLE is often related to solvent choice, pH, and physical handling.[10] Key areas to troubleshoot are:

  • Inappropriate Solvent Choice: The organic solvent should be immiscible with the aqueous sample and have a suitable polarity to partition the moderately polar this compound.[1][10] Ethyl acetate (B1210297) is a common and effective choice.[1][7]

  • Incorrect pH of Aqueous Phase: Similar to SPE, the aqueous sample should be acidified to a pH of 3.5-4.0 to neutralize the carboxylic acid group, which favors its partitioning into the organic phase.[1][7][10]

  • Emulsion Formation: Vigorous shaking can create emulsions at the solvent interface, trapping the analyte and preventing clean phase separation.[1][11] Gentle inversion or rocking is recommended.[1]

  • Insufficient Solvent Volume: A low solvent-to-sample ratio (v/v) may not be sufficient for complete extraction. A ratio of at least 5:1 is often recommended.[10][12]

  • Analyte Instability: Although this compound is relatively stable, prolonged exposure to harsh pH or high temperatures during evaporation should be avoided.[3][13]

Q4: How can I prevent the loss of this compound during the wash step of my SPE protocol?

A4: Analyte loss during the wash step occurs when the wash solvent is too strong.[1] To prevent this:

  • Use a Weaker Wash Solvent: If you suspect analyte loss, switch to a more polar wash solvent. For C18 SPE, a common initial wash is with water or acidified water to remove salts.[6] A subsequent wash with a low percentage of organic solvent (e.g., 5-10% methanol (B129727) in acidified water) can remove more polar interferences without eluting the this compound.[1]

  • Maintain Acidic pH: Ensure the wash solvent is also acidified to maintain the protonated state of this compound, keeping it bound to the reversed-phase sorbent.[1]

Q5: What should I do if my analyte recovery is low in the final elution step of SPE?

A5: Low recovery at the elution step suggests the solvent is not strong enough to desorb the analyte from the sorbent.[9]

  • Increase Elution Solvent Strength: Use a more nonpolar solvent. For C18 SPE, if methanol is giving low recovery, try ethyl acetate or a mixture of solvents.[1][6][7]

  • Increase Elution Volume: Ensure you are using a sufficient volume of elution solvent. It is often beneficial to perform the elution in two smaller aliquots rather than one large one to ensure complete recovery.

  • Check for Secondary Interactions: Although less common with C18, if other interactions are suspected, a small amount of acid or base in the elution solvent might be necessary to disrupt them.[14]

Data Summary Tables

Table 1: Recommended Solvents for this compound Extraction

Extraction MethodSolvent TypeRecommended SolventsRationale
Solid-Phase Extraction (C18) ConditioningMethanol, Ethyl Acetate[6]Activates the C18 sorbent.
Washing (Polar Interferences)Acidified Water (pH 3.5-4.0)[1]Removes salts and very polar compounds.
Washing (Nonpolar Interferences)Hexane[6]Removes nonpolar lipids that are less polar than this compound.
ElutionEthyl Acetate, Methanol[1][6][7]Sufficiently nonpolar to desorb this compound from the C18 sorbent.
Liquid-Liquid Extraction Extraction SolventEthyl Acetate, Hexane (B92381):Ethyl Acetate mixtures[1]Good polarity for extracting moderately polar lipids from an aqueous matrix.[1]

Table 2: Key Parameters for Optimizing this compound Extraction

ParameterRecommended SettingImportance
Sample pH 3.5 - 4.0Critical for protonating the carboxylic acid group, enabling retention on C18 sorbent (SPE) or partitioning into the organic phase (LLE).[1][6][7]
SPE Flow Rate 1-2 mL/minAllows sufficient time for analyte-sorbent interaction, preventing breakthrough.[4][6]
LLE Mixing Gentle inversion for 10-15 minAvoids emulsion formation which can trap the analyte.[1][11]
Solvent Purity HPLC Grade or higherPrevents introduction of interfering substances from lower-grade solvents.[8]
Evaporation Temperature <40°CMinimizes potential degradation of the analyte.[15][16]

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound

This protocol is a general guideline for extracting this compound from liquid biological samples like plasma, serum, or cell culture media using a C18 SPE cartridge.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Methanol, Ethyl Acetate, Hexane (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic Acid or similar acid for pH adjustment

  • Internal Standard (e.g., deuterated this compound)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Preparation:

    • Thaw frozen samples on ice.

    • Centrifuge to remove any particulates.

    • Spike the sample with an internal standard if used for quantification.

    • Acidify the sample to a pH of approximately 3.5-4.0 with dilute formic acid.[6] This ensures this compound is in its neutral form for retention on the reversed-phase sorbent.[6]

  • SPE Cartridge Conditioning:

    • Place C18 cartridges on the vacuum manifold.

    • Wash the cartridges with 2 mL of ethyl acetate.[6]

    • Wash with 2 mL of methanol.[6]

    • Equilibrate with 2 mL of acidified water (pH 3.5-4.0). Do not allow the cartridge to dry out.[1]

  • Sample Loading:

    • Load the acidified sample onto the conditioned cartridge.

    • Apply a gentle vacuum to achieve a flow rate of approximately 1-2 mL/min.[6]

  • Washing:

    • Wash the cartridge with 2 mL of acidified water (pH 3.5-4.0) to remove salts and polar interferences.[6]

    • Wash with 2 mL of hexane to remove nonpolar lipids.[6]

  • Elution:

    • Elute this compound with 1-2 mL of ethyl acetate into a clean collection tube.[6]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[6]

    • Reconstitute the dried extract in a small, precise volume of a solvent compatible with your analytical method (e.g., 100 µL of methanol/water, 50:50 v/v).[6]

Detailed Protocol for Liquid-Liquid Extraction (LLE) of this compound

This protocol provides a general method for LLE of this compound from aqueous samples.

Materials:

  • Ethyl Acetate (HPLC grade)

  • Hydrochloric Acid (HCl) or Acetic Acid for pH adjustment

  • Glass centrifuge tubes with screw caps

  • Centrifuge

  • Nitrogen Evaporator

Procedure:

  • Sample Preparation:

    • Place your aqueous sample (e.g., 1 mL) in a glass tube.

    • Add an internal standard if used for quantification.

    • Acidify the sample to pH 3.5-4.0 by adding a suitable acid (e.g., 2M HCl or acetic acid).[1]

  • Solvent Addition:

    • Add 5-7 volumes of ethyl acetate (e.g., 5-7 mL).[1]

  • Extraction:

    • Cap the tube and mix by gentle inversion for 10-15 minutes.[1] Avoid vigorous shaking to prevent emulsion formation.[1]

  • Phase Separation:

    • Centrifuge the sample at ~2000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.[1]

  • Collection:

    • Carefully transfer the upper organic layer containing the this compound to a new clean tube.

  • Evaporation & Reconstitution:

    • Evaporate the organic solvent under a gentle stream of nitrogen.[1]

    • Reconstitute the dried extract in a suitable solvent for your downstream analysis.

Visualizations

SPE_Workflow Solid-Phase Extraction (SPE) Workflow for this compound cluster_prep Sample Preparation cluster_spe SPE Cartridge (C18) cluster_post Post-Extraction Sample Aqueous Sample (e.g., Plasma, Media) Acidify Acidify to pH 3.5-4.0 Sample->Acidify Load 3. Load Sample Acidify->Load Condition 1. Condition (Ethyl Acetate, MeOH) Equilibrate 2. Equilibrate (Acidified Water) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 (Acidified Water) Load->Wash1 Wash2 5. Wash 2 (Hexane) Wash1->Wash2 Waste1 Wash1->Waste1 Salts, Polar Impurities Elute 6. Elute (Ethyl Acetate) Wash2->Elute Waste2 Wash2->Waste2 Nonpolar Lipids Dry Evaporate Solvent Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis Troubleshooting_Tree Troubleshooting Low this compound Recovery Start Low this compound Recovery Method Which Extraction Method? Start->Method SPE_Check SPE Issue Method->SPE_Check SPE LLE_Check LLE Issue Method->LLE_Check LLE SPE_pH Sample pH Acidic (3.5-4.0)? SPE_Check->SPE_pH LLE_pH Aqueous pH Acidic (3.5-4.0)? LLE_Check->LLE_pH SPE_pH_No Adjust sample pH before loading. SPE_pH->SPE_pH_No No SPE_Wash Analyte lost in Wash step? SPE_pH->SPE_Wash Yes SPE_Wash_Yes Use weaker/more polar wash solvent. SPE_Wash->SPE_Wash_Yes Yes SPE_Elute Analyte retained on column? SPE_Wash->SPE_Elute No SPE_Elute_Yes Use stronger/more nonpolar elution solvent. SPE_Elute->SPE_Elute_Yes Yes SPE_Condition Check cartridge conditioning & flow rate. SPE_Elute->SPE_Condition No LLE_pH_No Adjust aqueous phase pH. LLE_pH->LLE_pH_No No LLE_Emulsion Emulsion formed? LLE_pH->LLE_Emulsion Yes LLE_Emulsion_Yes Use gentle mixing; centrifuge to separate. LLE_Emulsion->LLE_Emulsion_Yes Yes LLE_Solvent Check solvent choice & volume (e.g., Ethyl Acetate, >5:1). LLE_Emulsion->LLE_Solvent No

References

Technical Support Center: Minimizing Matrix Effects in 8(S)-HETE Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing matrix effects during the quantitative analysis of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound from complex biological samples like plasma, serum, or tissue homogenates, these effects can cause ion suppression or enhancement.[1][2] This phenomenon significantly impacts the accuracy, precision, and sensitivity of quantitative results, potentially leading to an under- or overestimation of the true this compound concentration.[1]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify chromatographic regions where ion suppression or enhancement occurs.[1][2][3] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Any deviation from a stable baseline signal for this compound indicates the elution of matrix components causing ionization interference.[1]

  • Post-Extraction Spike: This quantitative approach compares the response of this compound in a clean solvent to its response in an extracted blank matrix spiked with the analyte after extraction.[1][4] The matrix effect is calculated as a percentage; a value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[1]

Q3: What are the most common sources of matrix effects in biological samples for this compound analysis?

A3: The primary sources of matrix effects in biological samples such as plasma, serum, and tissues are phospholipids (B1166683), salts, and endogenous metabolites that can co-elute with this compound.[1] These components can interfere with the droplet formation and evaporation processes in the electrospray ionization (ESI) source.[1] Phospholipids, in particular, are a major cause of ion suppression in bioanalysis.[1]

Q4: How can a stable isotope-labeled internal standard (SIL-IS) help with matrix effects?

A4: A SIL-IS, such as this compound-d8, is the best tool to compensate for matrix effects.[4][5] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix components in the same way.[5] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[4]

Q5: Can derivatization help in minimizing matrix effects?

A5: While primarily used to enhance sensitivity, chemical derivatization can indirectly help mitigate matrix effects.[6][7][8] By altering the chemical properties of this compound, derivatization can shift its retention time during liquid chromatography, separating it from interfering matrix components.[8] Additionally, some derivatizing agents can improve ionization efficiency, making the analyte's signal more robust and less susceptible to suppression.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during this compound mass spectrometry analysis that may be related to matrix effects.

Symptom Possible Cause Recommended Solution(s)
Low this compound Signal Intensity Ion Suppression: Co-eluting matrix components, particularly phospholipids, are interfering with the ionization of this compound.[1]Improve Sample Preparation: Implement a more rigorous sample cleanup method. Solid-phase extraction (SPE) with specific phospholipid removal cartridges is highly effective.[1][9][10][11][12] Optimize Chromatography: Modify the LC gradient to better separate this compound from the region where phospholipids elute.[2] Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[2][5][13]
Inconsistent Results Between Replicates Variable Matrix Effects: The composition of the matrix may vary slightly between samples, leading to inconsistent ion suppression or enhancement.Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate a SIL-IS (e.g., this compound-d8) into your workflow. The SIL-IS co-elutes and experiences similar matrix effects as the analyte, allowing for reliable normalization.[4][5] Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the standards and samples experience similar matrix effects.[5]
Poor Peak Shape (Tailing or Fronting) Column Contamination: Buildup of matrix components, like phospholipids, on the analytical column can degrade its performance.[9][14]Implement a Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. Thorough Column Washing: Ensure an adequate column wash at the end of each run and between batches to remove contaminants. Improve Sample Cleanup: Enhanced sample preparation will reduce the amount of contaminants introduced to the LC system.[11]
High Background Noise Contamination of the Mass Spectrometer: Non-volatile salts and other matrix components can contaminate the ion source over time.[1]Regular Source Cleaning: Implement a routine maintenance schedule for cleaning the ion source of the mass spectrometer.[14] Use a Divert Valve: Program a divert valve to direct the flow to waste during the elution of highly concentrated, non-volatile matrix components, preventing them from entering the mass spectrometer.[3]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Column Infusion
  • Preparation: Prepare a solution of this compound in the mobile phase at a concentration that provides a stable and moderate signal (e.g., 50 ng/mL).

  • Setup: Infuse this solution into the mass spectrometer's ion source using a syringe pump and a T-connector placed after the LC column.

  • Equilibration: Allow the infused signal to stabilize to obtain a steady baseline.

  • Injection: Inject a blank plasma sample that has been processed using your established sample preparation method.

  • Analysis: Monitor the signal of the infused this compound. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that retention time.[1]

Protocol 2: Sample Preparation of Human Plasma for this compound Analysis using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 500 µL of human plasma, add an antioxidant/inhibitor solution (e.g., BHT and indomethacin). Add 10 µL of the internal standard working solution (e.g., this compound-d8). Acidify the sample with 50 µL of 2% aqueous formic acid.[1]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of water.[1]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% aqueous methanol to remove polar interferences.

  • Elution: Elute the this compound and the internal standard with 1 mL of methanol or acetonitrile.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

Visualizations

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Biological Sample Biological Sample Addition of SIL-IS Addition of SIL-IS Biological Sample->Addition of SIL-IS Protein Precipitation Protein Precipitation Addition of SIL-IS->Protein Precipitation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Protein Precipitation->Solid-Phase Extraction (SPE) Elution Elution Solid-Phase Extraction (SPE)->Elution Dry Down & Reconstitution Dry Down & Reconstitution Elution->Dry Down & Reconstitution LC Separation LC Separation Dry Down & Reconstitution->LC Separation Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis Start Start Low Signal? Low Signal? Start->Low Signal? Inconsistent Results? Inconsistent Results? Use SIL-IS Use Stable Isotope-Labeled Internal Standard Inconsistent Results?->Use SIL-IS Yes End End Inconsistent Results?->End No Low Signal?->Inconsistent Results? No Improve Sample Prep Improve Sample Prep (e.g., Phospholipid Removal SPE) Low Signal?->Improve Sample Prep Yes Optimize Chromatography Optimize Chromatography Improve Sample Prep->Optimize Chromatography Optimize Chromatography->Inconsistent Results? Matrix-Matched Calibrators Matrix-Matched Calibrators Use SIL-IS->Matrix-Matched Calibrators Matrix-Matched Calibrators->End

References

Technical Support Center: Accurate Quantification of 8(S)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the accurate quantification of this bioactive lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the accurate quantification of this compound?

The accurate quantification of this compound is challenging due to several factors:

  • Chemical Instability: As a polyunsaturated fatty acid metabolite, this compound is prone to auto-oxidation, which can be accelerated by light and heat.[1][2]

  • Low Endogenous Concentrations: this compound is often present at very low levels in complex biological samples, requiring highly sensitive analytical methods and efficient sample enrichment.[2]

  • Isomeric Interference: this compound has numerous structural isomers, including the 8(R)-HETE enantiomer and positional isomers (e.g., 5-HETE, 9-HETE, 12-HETE), which often co-elute in standard chromatography and can have identical mass spectra, making differentiation difficult.[3][4]

  • Matrix Effects: Biological matrices like plasma or tissue homogenates contain interfering substances that can suppress the signal in mass spectrometry or co-elute with the analyte.[2][5]

Q2: How should I store my samples and this compound standards to prevent degradation?

To ensure stability, this compound standards and biological samples should be stored at -80°C.[2] For standards, it is best to prepare aliquots in an organic solvent, such as ethanol, to avoid repeated freeze-thaw cycles.[1] When preparing working solutions in aqueous buffers for assays, they should be made fresh for each experiment and kept on ice and protected from light, as they are susceptible to degradation.[1] The addition of an antioxidant like butylated hydroxytoluene (BHT) can help reduce oxidative degradation.[2]

Q3: What is the recommended method for extracting this compound from biological samples?

Solid-Phase Extraction (SPE) is the most common and effective method for extracting and concentrating this compound from biological matrices like plasma, serum, or cell culture media.[2][6] A C18-based reversed-phase SPE cartridge is typically used. The protocol involves conditioning the cartridge, loading an acidified sample (pH ~3.5-4.0), washing away interferences, and eluting the analyte with an organic solvent.[2][6]

Q4: Which analytical technique is best for quantifying this compound?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for its high sensitivity and selectivity.[2] It allows for the potential separation of isomers and provides structural confirmation. Enzyme-Linked Immunosorbent Assay (ELISA) is a higher-throughput alternative suitable for screening large numbers of samples, but it may suffer from cross-reactivity with structurally similar molecules.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires a chemical derivatization step to make the analyte volatile.[7][8]

Q5: How can I differentiate this compound from its 8(R) enantiomer and other positional isomers?

Standard reversed-phase C18 columns used in LC-MS/MS often cannot separate this compound from its enantiomer, 8(R)-HETE, or other HETE isomers.[3] To resolve enantiomers, chiral chromatography is required.[3][9] This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing them to be separated and individually quantified.[10][11] For positional isomers, optimization of the chromatographic method is necessary, though some may still co-elute, requiring specific mass transitions for differentiation.[4]

Troubleshooting Guides

LC-MS/MS Analysis Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low Signal / Poor Sensitivity 1. Inefficient sample extraction and analyte loss.[2]2. Degradation of this compound during sample handling or storage.[2]3. Suboptimal MS parameters (e.g., ionization, collision energy).4. Matrix effects causing ion suppression.[12]1. Optimize the Solid-Phase Extraction (SPE) protocol to maximize recovery.[2]2. Ensure samples are stored at -80°C and processed quickly on ice. Consider adding an antioxidant.[2]3. Perform infusion analysis to optimize MS source settings and fragmentation for this compound.[13]4. Improve sample cleanup, adjust chromatography to separate analyte from interfering matrix components, or use a deuterated internal standard to correct for suppression.
Poor Peak Shape (Tailing, Splitting, Broadening) 1. Column contamination or degradation.[12][14]2. Injection of sample in a solvent stronger than the mobile phase.[14]3. Extra-column volume (e.g., excessive tubing length).[14]4. Co-elution with an interfering compound.1. Flush the column with a strong solvent or replace it if it's old or has been exposed to harsh pH.[14]2. Reconstitute the final extract in the initial mobile phase.[15]3. Minimize tubing length and ensure all fittings are secure and appropriate for the system.[14]4. Adjust the chromatographic gradient to improve separation or enhance sample cleanup to remove the interference.
Inconsistent Retention Times 1. Changes in mobile phase composition or pH.[12]2. Fluctuations in column temperature.3. Column aging or contamination.[12]4. Inconsistent gradient formation by the LC pump.1. Prepare fresh mobile phases daily and ensure accurate pH adjustment.[14]2. Use a column oven to maintain a stable temperature.3. Implement a column cleaning protocol or replace the column.[14]4. Purge and prime the LC pumps before each run.
High Background Noise 1. Contamination in the mobile phase, LC system, or MS ion source.[12][13]2. Use of non-volatile salts or buffers (e.g., phosphate) in the mobile phase.[13]1. Use high-purity (LC-MS grade) solvents and additives. Clean the ion source regularly.[13]2. Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate.[13]
Sample Carryover 1. Adsorption of the analyte to parts of the autosampler (needle, loop) or the column.[16]2. Insufficient needle wash between injections.1. Use a robust needle wash solution containing a high percentage of organic solvent. Increase the wash volume and time.2. If carryover persists, identify and replace the contaminated part (e.g., injection valve rotor seal, tubing).[16]

Quantitative Data Summary

Table 1: Typical Mass Spectrometry Parameters for this compound
ParameterValueReference(s)
Precursor Ion (Negative Mode) [M-H]⁻[17][18]
Precursor m/z 319.2[17][18]
Example Product Ions (MS2) 155.1, 257.2, 301.2[17][18]
Internal Standard Deuterated 8-HETE (e.g., 8-HETE-d8)[19][20]
Table 2: Comparison of Analytical Methods for this compound Quantification
MethodAdvantagesDisadvantagesReference(s)
LC-MS/MS High sensitivity and specificity; allows for multiplexing and isomer separation (with appropriate chromatography).Lower throughput; susceptible to matrix effects; requires expensive equipment.[2]
ELISA High throughput; relatively inexpensive and accessible.Potential for cross-reactivity with other HETE isomers; provides less structural information.[2]
GC-MS Good separation efficiency and resolution.Requires derivatization to increase analyte volatility, which adds complexity and potential for error.[7][8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline for use with C18 SPE cartridges. Optimization for your specific sample matrix may be required.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Spike the sample with a deuterated internal standard (e.g., this compound-d8).

    • Acidify the sample to a pH of approximately 3.5-4.0 with dilute formic acid.[6] This neutralizes the carboxylic acid group for better retention on the reversed-phase sorbent.

    • Centrifuge to remove any particulates.[6]

  • SPE Cartridge Conditioning:

    • Place a C18 SPE cartridge (e.g., 100 mg) on a vacuum manifold.

    • Wash the cartridge sequentially with 2 mL of methanol (B129727) and then 2 mL of HPLC-grade water.[6] Do not allow the cartridge to go dry after this step.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned cartridge.

    • Apply a gentle vacuum to ensure a slow and steady flow rate (approx. 1-2 mL/min).[6]

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and polar interferences.[6]

    • Wash the cartridge with 2 mL of a low-percentage organic solvent (e.g., 15% methanol in water) to remove more interferences.[2]

    • Wash the cartridge with 2 mL of a nonpolar solvent like hexane (B92381) to remove nonpolar lipids.[6]

  • Elution:

    • Elute the this compound from the cartridge with 1-2 mL of an appropriate organic solvent, such as methanol or ethyl acetate.[2][6] Collect the eluate in a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[6]

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with your LC-MS/MS system (e.g., 50:50 methanol/water).[6][15]

Protocol 2: General LC-MS/MS Method for this compound Quantification
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for general separation.[15] For separation of this compound from 8(R)-HETE, a chiral stationary phase column is required.[3][9]

    • Mobile Phase A: Water with 0.1% formic acid.[15]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[15]

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. This must be optimized for your specific column and analytes.

    • Flow Rate: Dependent on column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

    • MRM Transitions:

      • This compound: Monitor the transition from the precursor ion (m/z 319.2) to one or two specific product ions (e.g., m/z 155.1).[17]

      • Internal Standard: Monitor the corresponding transition for the deuterated standard.

    • Optimization: Ion source parameters (e.g., capillary voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy) should be optimized by infusing a standard solution to achieve the maximal signal.[13]

Visualizations

Experimental and Signaling Pathway Diagrams

SPE_Workflow Solid-Phase Extraction (SPE) Workflow for this compound cluster_0 Preparation cluster_1 Extraction cluster_2 Final Steps SamplePrep 1. Sample Preparation (Acidify to pH 3.5-4.0) Condition 2. Cartridge Conditioning (Methanol, then Water) SamplePrep->Condition Load 3. Sample Loading (Slow flow rate) Condition->Load Wash 4. Wash Interferences (Water, Hexane) Load->Wash Elute 5. Elution (Ethyl Acetate / Methanol) Wash->Elute Dry 6. Dry Down (Under Nitrogen) Elute->Dry Reconstitute 7. Reconstitution (In mobile phase) Dry->Reconstitute To_LCMS To LC-MS/MS Analysis Reconstitute->To_LCMS

Caption: A typical workflow for extracting this compound using Solid-Phase Extraction.

Analytical_Workflow Overall Analytical Workflow for this compound Quantification cluster_lc LC Separation Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with Internal Standard (IS) Sample->Spike SPE Solid-Phase Extraction (SPE) (Cleanup and Concentration) Spike->SPE C18 Reversed-Phase C18 (Separates positional isomers) SPE->C18 Choose column based on need Chiral Chiral Column (Separates enantiomers 8S/8R) SPE->Chiral MS Tandem Mass Spectrometry (MS/MS) (Detection and Quantification) C18->MS Chiral->MS Data Data Analysis (Ratio of Analyte/IS vs. Standard Curve) MS->Data

Caption: From sample collection to data analysis for this compound quantification.

Signaling_Pathway Putative this compound Signaling Pathways cluster_downstream Intracellular Signaling HETE This compound Receptor Receptor Activation (e.g., PPARs) HETE->Receptor MAPK MAPK Pathway Receptor->MAPK modulates NFkB NF-κB Pathway Receptor->NFkB modulates Response Cellular Response (Inflammation, Cell Migration, Hypertrophy) MAPK->Response NFkB->Response

Caption: this compound can modulate signaling pathways like MAPK and NF-κB.[6][15]

References

selecting the right internal standard for 8(S)-HETE analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8(S)-hydroxyeicosatetraenoic acid [8(S)-HETE].

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound analysis?

For quantitative analysis of this compound by LC-MS/MS, the ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte. A deuterated version of this compound, such as this compound-d8, is the preferred choice. These standards exhibit nearly identical chemical and physical properties to the endogenous analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and matrix effects. This allows for accurate correction of variations during sample preparation and analysis.

Q2: Are there commercially available deuterated internal standards for this compound?

While a specific, commercially available this compound-d8 is not always readily listed, several other deuterated HETE isomers are available and commonly used for the analysis of a panel of HETEs, including this compound. These include 15(S)-HETE-d8, 12(S)-HETE-d8, and 5(S)-HETE-d8. Due to their structural similarity to this compound, they serve as effective internal standards.

Q3: What should I do if a deuterated internal standard for this compound is not available?

If a deuterated internal standard is unavailable, the next best option is to use a structurally similar, non-endogenous compound that is not present in the samples being analyzed. This compound should have similar chromatographic retention and ionization characteristics to this compound. However, it is important to note that this approach may not correct for all matrix effects as effectively as a stable isotope-labeled internal standard.

Q4: How does this compound signal within the cell?

This compound is known to exert its biological effects through the activation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1] Activation of these pathways can lead to various cellular responses, including inflammatory and proliferative effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing for this compound and Internal Standard - Column Overload: Injecting too much sample or standard. - Inappropriate Mobile Phase: pH or organic content not optimal for the analyte. - Column Contamination: Buildup of matrix components on the column.- Dilute the sample and standard. - Optimize the mobile phase composition. Ensure the pH is appropriate for the acidic nature of HETEs. - Wash the column with a strong solvent or replace the column.
High Variability in Internal Standard Response - Inconsistent Addition of Internal Standard: Pipetting errors during sample preparation. - Degradation of Internal Standard: Improper storage or handling. - Matrix Effects: Significant ion suppression or enhancement in some samples.- Use a calibrated pipette and be meticulous during the addition of the internal standard. Add the internal standard as early as possible in the sample preparation process. - Store the internal standard at the recommended temperature (typically -20°C or lower) and protect it from light and air. - Optimize the sample cleanup procedure to remove interfering matrix components. Consider using a more selective solid-phase extraction (SPE) protocol.
Isotopic Crosstalk or Interference - Natural Isotope Abundance: The M+4 peak of the endogenous this compound may contribute to the signal of a d4-labeled internal standard. - Impurities in the Internal Standard: The deuterated standard may contain a small amount of the non-deuterated form.- Select an internal standard with a higher mass shift (e.g., d8) to minimize the contribution from the natural isotopes of the analyte. - Use a high-purity internal standard. The isotopic purity should be verified.[2] - Monitor a less abundant isotope of the SIL-IS as the precursor ion to avoid interference. [3]
Isobaric Interference - Co-elution of other HETE isomers: this compound is isobaric with other HETE isomers (e.g., 5-HETE, 11-HETE, 12-HETE, 15-HETE). If they are not chromatographically separated, they can interfere with quantification.- Optimize the chromatographic method to achieve baseline separation of the HETE isomers. This may involve using a longer column, a different stationary phase, or a shallower gradient. - Use specific Multiple Reaction Monitoring (MRM) transitions for each isomer. While some fragments may be common, each HETE isomer will have unique product ions that can be used for selective detection.[1]

Quantitative Data

The selection of an appropriate internal standard is critical for accurate quantification. The following table summarizes commercially available deuterated HETE internal standards that can be used for this compound analysis.

Internal StandardMolecular FormulaPuritySupplier Example
15(S)-HETE-d8 C₂₀H₂₄D₈O₃≥99% deuterated forms (d₁-d₈)Cayman Chemical[4]
12(S)-HETE-d8 C₂₀H₂₄D₈O₃≥99% deuterated forms (d₁-d₈)Cayman Chemical[5]
5(S)-HETE-d8 C₂₀H₂₄D₈O₃≥99% deuterated forms (d₁-d₈)Cayman Chemical[6]

Experimental Protocols

Representative LC-MS/MS Method for this compound Analysis

This protocol provides a general framework for the analysis of this compound using a deuterated internal standard. Optimization will be required for specific instrumentation and sample matrices.

1. Internal Standard Preparation:

  • Prepare a stock solution of a suitable deuterated HETE internal standard (e.g., 15(S)-HETE-d8) in acetonitrile (B52724) or ethanol (B145695) at a concentration of 100 µg/mL.

  • Prepare a working internal standard solution by diluting the stock solution to a final concentration of approximately 20-50 ng/mL in the initial mobile phase.[7] The exact concentration should be optimized to provide a strong but not saturating signal.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 1 mL of biological sample (e.g., plasma, cell lysate), add the internal standard working solution.

  • Acidify the sample to a pH of approximately 3.5 with a suitable acid (e.g., formic acid).

  • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elute the HETEs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the HETEs, and then return to the initial conditions for re-equilibration.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • This compound: The precursor ion is m/z 319.2. Product ions will need to be optimized, but a common fragment is m/z 115.

    • Deuterated Internal Standard (e.g., 15(S)-HETE-d8): The precursor ion will be shifted by the mass of the deuterium (B1214612) atoms (e.g., m/z 327.2 for d8). The product ions will also be shifted accordingly.

Visualizations

Logical Workflow for Internal Standard Selection

G cluster_0 Internal Standard Selection for this compound Analysis start Start: Need to Quantify this compound q1 Is a deuterated this compound (e.g., this compound-d8) available? start->q1 ideal_is Use deuterated this compound. This is the ideal internal standard. q1->ideal_is Yes q2 Are other deuterated HETE isomers (e.g., 15(S)-HETE-d8, 12(S)-HETE-d8) available? q1->q2 No end_point Proceed with Method Validation ideal_is->end_point struct_analog Use a structurally similar deuterated HETE. Ensure it is chromatographically resolved or has unique MRM transitions. q2->struct_analog Yes non_iso_analog Use a non-isotopically labeled, structurally similar compound that is not present in the sample. q2->non_iso_analog No struct_analog->end_point non_iso_analog->end_point

Caption: Decision tree for selecting an appropriate internal standard for this compound analysis.

Simplified this compound Signaling Pathway

cluster_pathway This compound Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway HETE This compound MAPKKK MAPKKK HETE->MAPKKK IKK IKK Complex HETE->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK CellularResponse Cellular Response (Inflammation, Proliferation) MAPK->CellularResponse IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to NFkB_nucleus->CellularResponse

Caption: Simplified signaling cascade initiated by this compound, leading to cellular responses.

References

Technical Support Center: Optimizing Chromatographic Resolution of 8-HETE Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the chromatographic resolution of 8-hydroxyeicosatetraenoic acid (8-HETE) enantiomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of 8-HETE enantiomers.

Q1: Why am I seeing poor or no resolution between my 8-HETE enantiomers?

A1: Poor resolution in chiral separations is a common challenge. Several factors could be the cause:

  • Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD, Chiralcel OD), are widely used and often effective. [1][2]If you are not seeing separation, your specific 8-HETE derivative may not interact sufficiently with the chosen CSP. It is recommended to screen several different types of chiral columns. [3]* Inappropriate Mobile Phase: The mobile phase composition, including the type of organic solvent (e.g., hexane, ethanol (B145695), isopropanol) and its ratio, significantly impacts selectivity. [4]Small changes in the mobile phase can dramatically alter the separation. [3]* Suboptimal Temperature: Temperature affects the thermodynamics of the interaction between the enantiomers and the CSP. Lower temperatures often enhance the weak bonding forces necessary for chiral recognition and can improve resolution. [5]Conversely, sometimes increasing the temperature can improve peak shape and efficiency. [3]* High Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.2-1.0 mL/min for a 4.6 mm ID column). [5]A high flow rate reduces the interaction time between the analytes and the stationary phase, leading to decreased resolution.

Q2: My peak shapes are broad or tailing. What can I do to improve them?

A2: Poor peak shape can compromise resolution and quantification. Consider the following:

  • Mobile Phase Modifiers: For acidic compounds like 8-HETE, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the carboxyl group. [1]* Column Contamination or Degradation: The column's performance can degrade over time. Flush the column with a strong solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.

  • Sample Solvent: Ideally, dissolve your sample in the mobile phase. [5]Injecting a sample dissolved in a solvent stronger than the mobile phase can cause peak distortion.

  • Temperature: Increasing the column temperature can sometimes lead to sharper peaks due to improved mass transfer kinetics. [5] Q3: My analysis time is too long. How can I reduce the run time without sacrificing resolution?

A3: Long run times are often a trade-off for high resolution in chiral chromatography. To optimize:

  • Increase Flow Rate: Gradually increase the flow rate while monitoring the resolution. There is often a sweet spot that provides acceptable resolution with a shorter run time. Note that very high flow rates can significantly decrease resolution. [5]* Adjust Mobile Phase Strength: Increase the percentage of the stronger solvent (e.g., the alcohol modifier in normal phase) in your mobile phase. This will decrease retention times, but may also reduce selectivity. [1]* Consider Smaller Particle Size Columns: Columns packed with smaller particles (e.g., 3 µm instead of 5 µm) can provide higher efficiency and allow for faster separations at higher flow rates without a significant loss in resolution. [6] Q4: I'm still struggling to resolve the native 8-HETE enantiomers. Are there other approaches?

A4: Yes. If direct separation is challenging, indirect methods involving derivatization can be highly effective. By reacting the 8-HETE enantiomers with a chiral derivatizing agent, you form diastereomers. These diastereomers have different physicochemical properties and can often be separated on a standard achiral (e.g., C18) column. [1]A common approach for HETEs is to first form the methyl ester and then derivatize the hydroxyl group.

Experimental Protocols & Data

Protocol 1: Direct Chiral HPLC of 8-HETE Enantiomers

This protocol is a general guideline for the direct separation of 8-HETE enantiomers using a polysaccharide-based chiral stationary phase.

1. Sample Preparation:

  • Dissolve the racemic 8-HETE standard or sample extract in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based CSP. [2][7] * Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol). A typical starting point is n-hexane/isopropanol (90:10, v/v). [1] * Acidic Modifier: Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve peak shape. [1] * Flow Rate: 1.0 mL/min. [1] * Temperature: 25°C.
  • Detection: UV at 235 nm (for the conjugated diene system in 8-HETE).
  • Injection Volume: 10 µL.

3. Optimization:

  • If resolution is poor, decrease the flow rate (e.g., to 0.5 mL/min).
  • Adjust the ratio of the alcohol modifier. Increasing the alcohol content will decrease retention time but may reduce selectivity.
  • Screen different alcohol modifiers (e.g., ethanol, isopropanol) as they can provide different selectivity. [1]

Data Presentation: Chiral Stationary Phase Screening

Selecting the right CSP is an empirical process. [8]The table below summarizes common CSP types used for chiral separations and their typical mobile phase modes.

Chiral Stationary Phase (CSP) TypeCommon Trade NamesPrimary Separation Mode(s)Typical Analytes
Polysaccharide-Based (Amylose) Chiralpak AD, Chiralpak IA, Lux Amylose-1Normal Phase, Polar Organic, Reversed-PhaseBroad range of neutral and acidic compounds. [7][9]
Polysaccharide-Based (Cellulose) Chiralcel OD, Chiralcel OJ, Lux Cellulose-2Normal Phase, Polar Organic, Reversed-PhaseBroad range, often complementary to amylose phases. [7][9]
Pirkle-Type (Brush-Type) Whelk-O 1Normal Phase, Reversed-Phaseπ-acidic or π-basic aromatic compounds.
Macrocyclic Glycopeptide Chirobiotic V, Chirobiotic TPolar Ionic, Polar Organic, Reversed-PhaseAmines, amino acids, carboxylic acids.
Cyclodextrin-Based CyclobondReversed-Phase, Polar OrganicCompounds that can form inclusion complexes. [4]

Visualized Workflows and Pathways

Signaling Pathway of 8-HETE

8-HETE is an eicosanoid derived from arachidonic acid that is involved in various cellular signaling processes, including inflammation and cell proliferation.

G AA Arachidonic Acid HETE 8-HETE AA->HETE Lipoxygenase PPAR PPAR Activation HETE->PPAR MAPK MAPK / NF-κB Pathways HETE->MAPK Response Inflammatory Response Cell Proliferation PPAR->Response MAPK->Response G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Racemic 8-HETE Sample Screen_CSP Screen CSPs (e.g., Amylose, Cellulose) Start->Screen_CSP Screen_MP Screen Mobile Phases (NP, RP, Polar Organic) Screen_CSP->Screen_MP Decision1 Partial Resolution? Screen_MP->Decision1 Opt_MP Optimize Mobile Phase (% Modifier, Additives) Decision1->Opt_MP Yes Derivatize Consider Derivatization Decision1->Derivatize No Opt_Flow Optimize Flow Rate Opt_MP->Opt_Flow Opt_Temp Optimize Temperature Opt_Flow->Opt_Temp Decision2 Baseline Resolution? Opt_Temp->Decision2 Decision2->Opt_MP No Final Validated Method Decision2->Final Yes

References

issues with 8(S)-HETE purity and how to assess it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurity in this compound preparations?

A1: The primary sources of impurity in this compound preparations stem from its synthesis and handling. Non-enzymatic oxidation of arachidonic acid can lead to the formation of a racemic mixture, meaning the biologically less active 8(R)-HETE enantiomer is a common impurity.[1] Other potential impurities include different positional isomers (e.g., 5-HETE, 9-HETE, 12-HETE), and auto-oxidation products formed during storage or handling, especially when exposed to light, heat, or atmospheric oxygen.[2]

Q2: What are the recommended storage and handling conditions for this compound to maintain its purity?

A2: To ensure long-term stability and purity, this compound should be stored at -80°C in an organic solvent such as ethanol (B145695).[2] It is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[2] For short-term storage, -20°C is acceptable for up to two years.[2] When preparing aqueous solutions for experiments, it is best to make them fresh from the organic stock solution. If temporary storage of an aqueous solution is necessary, it should be kept on ice and protected from light.[2]

Q3: My this compound is dissolved in ethanol, but I need to use it in an aqueous buffer for my cell-based assay. How should I prepare the working solution?

A3: To prepare an aqueous working solution from an ethanol stock, you should dilute the stock solution directly into your aqueous buffer. It is crucial to ensure that the final concentration of ethanol is compatible with your experimental system (typically well below 1%). This compound is susceptible to degradation in aqueous solutions, so it is highly recommended to prepare these solutions fresh for each experiment.[2] Poor solubility can be an issue; gentle warming or sonication may aid dissolution, but prolonged exposure to heat can accelerate degradation.[2]

Troubleshooting Guides

Purity Assessment Issues

Problem: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my this compound standard.

  • Possible Cause 1: Enantiomeric Impurity. The additional peak could be the 8(R)-HETE enantiomer. Standard reverse-phase HPLC will likely not separate these.

    • Solution: Employ chiral High-Performance Liquid Chromatography (HPLC) to resolve the (S) and (R) enantiomers.[3]

  • Possible Cause 2: Isomeric Impurities. Other HETE isomers (e.g., 5-HETE, 12-HETE) may be present.

    • Solution: Use a high-resolution analytical technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) which can differentiate between isomers based on their fragmentation patterns.[4][5]

  • Possible Cause 3: Degradation Products. this compound is prone to oxidation. The extra peaks could be oxidized byproducts.

    • Solution: Ensure proper storage and handling procedures are followed.[2] Analyze the sample by LC-MS/MS to identify the mass of the impurity, which can indicate an oxidation event (e.g., addition of oxygen atoms).

Experimental Failures

Problem: I am not observing the expected biological activity of this compound in my cell-based assay (e.g., PPARα activation).

  • Possible Cause 1: Degradation of this compound. As mentioned, this compound is unstable in aqueous media.

    • Solution: Prepare fresh working solutions for each experiment. Minimize the time the compound spends in aqueous buffer before being added to the cells.[2]

  • Possible Cause 2: Low Purity of the Compound. The presence of inactive impurities can reduce the effective concentration of this compound.

    • Solution: Verify the purity of your this compound stock using an appropriate analytical method like chiral HPLC or LC-MS/MS.

  • Possible Cause 3: Sub-optimal Assay Conditions. The concentration of this compound or the incubation time may not be optimal for your specific cell type and assay.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions. For PPARα activation, concentrations can be as low as 0.3 µM.[6]

Experimental Protocols

Purity Assessment of this compound
ParameterRecommended Setting
Chromatography
ColumnC18 reverse-phase column (e.g., Waters Acquity UPLC BEH shield C18, 1.7 µm, 2.1 x 150 mm)[5]
Mobile Phase AWater with 10 mM formic acid[5]
Mobile Phase BAcetonitrile with 10 mM formic acid[5]
Flow Rate0.2 - 0.4 mL/min[4]
Injection Volume5 - 20 µL[4]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI) in negative ion mode[4]
Scan TypeMultiple Reaction Monitoring (MRM)[4]
MRM TransitionsPrecursor ion (m/z 319.2) -> Product ions (e.g., m/z 115.1, 155.1, 179.1)[4][7]
Internal StandardDeuterated this compound (e.g., this compound-d8)[4]
Biological Activity Assay
StepProcedure
1. Cell Culture Seed HEK293 cells in a 96-well plate to achieve 70-80% confluency at the time of transfection.[6]
2. Transfection Co-transfect cells with a PPARα expression plasmid, a PPRE-firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid.[6]
3. Treatment After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control.[6]
4. Incubation Incubate the cells for an additional 24 hours.[6]
5. Luciferase Assay Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[6]
6. Data Analysis Normalize firefly luciferase activity to Renilla luciferase activity. Calculate the fold induction of PPARα activity relative to the vehicle control.[6]

Visualizations

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Interpretation Sample Sample Dilution Dilution Sample->Dilution Chiral_HPLC Chiral HPLC Dilution->Chiral_HPLC Enantiomeric Purity LC_MSMS LC-MS/MS Dilution->LC_MSMS Isomeric Purity & Quantification NMR NMR Spectroscopy Dilution->NMR Structure & Unknown Impurities Purity_Determination Purity (%) Determination Chiral_HPLC->Purity_Determination Impurity_Identification Impurity Identification LC_MSMS->Impurity_Identification Structural_Verification Structural Verification NMR->Structural_Verification

Workflow for assessing the purity of this compound.

8S_HETE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (Putative) MAPK_Cascade MAPK Cascade (e.g., ERK, p38, JNK) GPCR->MAPK_Cascade Activates NF_kappaB_active NF-κB (Active) MAPK_Cascade->NF_kappaB_active Phosphorylates IKK, leading to IκB degradation IκB IκB Inflammatory_Genes Inflammatory & Proliferative Gene Expression NF_kappaB_active->Inflammatory_Genes Translocates to nucleus & binds to promoter PPARa_RXR PPARα-RXR Heterodimer PPRE PPRE PPARa_RXR->PPRE Binds Gene_Transcription Gene Transcription PPRE->Gene_Transcription Regulates Cell_Migration Cell_Migration Gene_Transcription->Cell_Migration Promotes Lipid_Metabolism Lipid_Metabolism Gene_Transcription->Lipid_Metabolism Regulates 8S_HETE_ext This compound (Extracellular) 8S_HETE_ext->GPCR Binds 8S_HETE_int This compound (Intracellular) 8S_HETE_ext->8S_HETE_int Transport 8S_HETE_int->PPARa_RXR Binds & Activates

Signaling pathways of this compound.

References

handling and storage conditions for 8(S)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8(S)-HETE (8(S)-hydroxyeicosatetraenoic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and utilization of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C, where it is stable for at least two years.[1][2][3] For optimal stability, especially for quantitative applications, storage at -80°C is recommended.[2] It is typically supplied as a solution in ethanol (B145695) and should be shipped on wet ice.[1][3]

Q2: How should I prepare a working solution of this compound in an aqueous buffer for my cell-based assay?

A2: this compound is susceptible to degradation in aqueous solutions due to factors like pH, temperature, and oxygen exposure.[2] It is highly recommended to prepare fresh aqueous solutions for each experiment from a stock solution in an organic solvent.[2] To prepare a stock solution, the original solvent can be evaporated under a gentle stream of nitrogen, and the residue can then be redissolved in a solvent of choice like ethanol or DMSO.[1] For cell-based assays, a concentrated stock solution (e.g., 10 mM in anhydrous ethanol) is advisable.[1] If an aqueous solution must be stored, it should be for a very short duration, on ice, and protected from light.[2] The addition of an antioxidant like butylated hydroxytoluene (BHT) may help reduce oxidative degradation.[2]

Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?

A3: Yes, inconsistent results are often a sign of analyte degradation.[2] The conjugated triene system in this compound makes it prone to oxidation.[2] If you are observing a loss of biological activity or variability in your measurements, it is crucial to review your handling and storage procedures.[2] Ensure that stock solutions are stored correctly and that aqueous solutions are freshly prepared for each use.[2]

Q4: What are the primary degradation pathways for this compound?

A4: The main mode of degradation for this compound is auto-oxidation.[2] The polyunsaturated fatty acid structure is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and heat.[2]

Q5: How can I minimize degradation from freeze-thaw cycles?

A5: To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use sterile, amber microcentrifuge tubes.[1][2] This practice helps maintain the integrity of the compound over time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no biological activity Degradation of this compound1. Prepare fresh working solutions in aqueous buffers for each experiment.[2]2. Avoid multiple freeze-thaw cycles by aliquoting stock solutions.[1][2]3. Store stock solutions at -80°C for long-term storage.[2]4. Protect solutions from light and heat.[2]
Precipitation of this compound in aqueous buffer Low solubility in aqueous solutions1. Ensure the final concentration in the aqueous buffer does not exceed its solubility limit (approx. 0.8 mg/mL in PBS, pH 7.2).[1][3]2. First, dissolve this compound in an organic solvent like ethanol or DMSO before diluting with the aqueous buffer.[1]
Variability in analytical measurements (e.g., LC-MS) Analyte degradation or improper sample handling1. Confirm the stability of this compound in your analytical solvent.2. Use freshly prepared standards for calibration.3. Ensure proper storage of samples before analysis.

Physicochemical and Solubility Data

The following tables summarize the key physicochemical properties and solubility of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₃₂O₃[3][4]
Molecular Weight 320.5 g/mol [3][4]
IUPAC Name (5Z,8S,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid[4]
Appearance Typically supplied as a solution in ethanol[1][3]
Purity ≥98%[1][3]

Table 2: Storage and Stability of this compound

ConditionRecommendationStabilitySource
Storage Temperature -20°C≥ 2 years[1][3]
Long-term Storage -80°CRecommended for optimal stability[2]
Shipping Shipped on wet ice-[1][3]

Table 3: Solubility of this compound

SolventSolubilitySource
Ethanol Miscible[1][3]
DMSO Miscible[1][3]
DMF Miscible[1][3]
PBS (pH 7.2) 0.8 mg/ml[1][3]
0.1 M Na₂CO₃ 2 mg/ml[1][3]

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for use in various assays.

  • Materials:

    • This compound as a solution in ethanol

    • Anhydrous ethanol (≥99.5%) or DMSO

    • Sterile, amber microcentrifuge tubes

    • Gentle stream of nitrogen gas

  • Procedure:

    • Allow the vial of this compound in ethanol to warm to room temperature before opening to prevent condensation.[1]

    • Under a gentle stream of nitrogen, evaporate the ethanol solvent.

    • Redissolve the this compound residue in a suitable organic solvent, such as anhydrous ethanol or DMSO, to a desired concentration (e.g., 10 mM).[1]

    • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.[1][2]

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1][2]

Signaling Pathways & Experimental Workflows

This compound is a bioactive lipid that exerts its effects through various signaling pathways. It is a known activator of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[3][5] Additionally, it has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are involved in inflammation and cell proliferation.[6][7]

8S_HETE_Signaling_Pathway cluster_cell Cell This compound This compound Receptor GPCR / PPARα This compound->Receptor MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Gene_Transcription Gene Transcription MAPK_Pathway->Gene_Transcription NFkB_Pathway->Gene_Transcription Cellular_Response Cellular Response (Inflammation, Migration, Proliferation) Gene_Transcription->Cellular_Response Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Start This compound in Ethanol Warm Warm to Room Temp Start->Warm Evaporate Evaporate Solvent (Nitrogen Stream) Warm->Evaporate Dissolve Dissolve in Organic Solvent Evaporate->Dissolve Aliquot Aliquot & Store (-20°C or -80°C) Dissolve->Aliquot Prepare_Working Prepare Fresh Aqueous Solution Aliquot->Prepare_Working Treat_Cells Treat Cells Prepare_Working->Treat_Cells Incubate Incubate Treat_Cells->Incubate Assay Perform Assay (e.g., Migration, Proliferation) Incubate->Assay Analyze Analyze Data Assay->Analyze

References

Technical Support Center: 8(S)-HETE and the Critical Role of Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE). This guide provides answers to frequently asked questions and troubleshooting advice for issues related to solvent choice, which can significantly impact the biological activity and experimental outcomes of this lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a bioactive lipid mediator, specifically a hydroxyeicosatetraenoic acid, formed from the metabolism of arachidonic acid by lipoxygenase enzymes.[1][2] Its primary role involves regulating cellular responses in inflammation and cell migration.[1][3] A key mechanism of action is its function as a potent activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and a weaker activator of PPARγ, which are nuclear receptors that control gene transcription related to lipid metabolism and inflammation.[4][5][6]

Q2: What is the recommended solvent for storing a stock solution of this compound?

For long-term storage, this compound should be stored at -20°C in an appropriate organic solvent.[6][7] Commonly used and recommended solvents for creating a high-concentration stock solution include ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[6][8][9] These solvents ensure the lipid remains dissolved and stable for extended periods (≥ 2 years at -20°C).[6]

Q3: Can I store this compound in an aqueous buffer?

It is not recommended to store this compound in aqueous solutions for more than one day.[7] Like many lipids, this compound has limited solubility in aqueous buffers such as PBS.[6][8] Long-term storage in aqueous media can lead to compound degradation, aggregation, or adherence to the storage vessel walls, resulting in a loss of activity.[8]

Q4: How do I prepare a working solution of this compound for my cell-based assay?

To prepare a working solution, first, create a high-concentration stock solution in an organic solvent like ethanol or DMSO.[8] Subsequently, perform serial dilutions of this stock solution into your aqueous cell culture medium to achieve the final desired concentration. It is crucial to add the this compound solution to the medium with gentle mixing and to ensure the final concentration of the organic solvent is minimal (typically <0.5%) to avoid solvent-induced cytotoxicity.[7][8][10]

Troubleshooting Guide

Issue 1: I am observing significant cytotoxicity in my cell-based experiments.

Q: My cells are showing reduced viability after treatment with this compound. Could the solvent be the cause?

A: Yes, unexpected cytotoxicity is often linked to the experimental solvent rather than the compound itself.[8] Consider the following:

  • Solvent Toxicity: Solvents like ethanol and DMSO can be toxic to cells, even at low concentrations.[8][10] It is critical to run a "vehicle control" experiment, where you treat cells with the same final concentration of the solvent used in your this compound working solution, but without the this compound. This will help you determine the baseline level of cytotoxicity caused by the solvent alone.[8]

  • Compound Aggregation: Due to its poor solubility in aqueous media, this compound can form aggregates if not properly dissolved. These aggregates can be cytotoxic or interfere with assay readouts.[8] Visually inspect your culture medium for any signs of precipitation after adding the compound.

  • High Compound Concentration: While not inherently cytotoxic for most cell lines, very high concentrations of this compound may induce cell-specific adverse effects.

G start Observed Cytotoxicity in this compound Experiment q1 Is a Vehicle Control Included? start->q1 res1 Run a Vehicle Control: Treat cells with the same concentration of solvent (e.g., DMSO, EtOH) alone. q1->res1:w No q2 Is the Vehicle Control Also Toxic? q1->q2:w Yes yes1 Yes no1 No res2 Solvent is the likely cause. Lower the final solvent concentration (aim for <0.1%). Test alternative solvents. q2->res2:w Yes q3 Is there visible precipitation in the media? q2->q3:w No yes2 Yes no2 No res3 Compound Aggregation Issue. Improve solubility: - Use a solubilizing agent (e.g., BSA) - Revise dilution protocol - Lower final this compound concentration q3->res3:w Yes res4 Cytotoxicity may be compound- or cell-line specific. Consider dose-response and time-course experiments. q3->res4:w No yes3 Yes no3 No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Issue 2: The observed biological activity of this compound is lower than expected or inconsistent.

Q: My experimental results are variable or show weak this compound activity. How can solvent choice lead to this?

A: Inconsistent or low activity is frequently a result of improper handling and dilution, where the solvent plays a key role.

  • Poor Solubility in Final Medium: The most common issue is the low solubility of this compound in aqueous buffers (e.g., PBS).[6][9] If the compound precipitates out of solution upon dilution into the assay medium, its effective concentration will be much lower than intended, leading to reduced activity.

  • Adsorption to Plastics: Lipophilic compounds like this compound can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates). Using a carrier protein like bovine serum albumin (BSA) in your buffer can help prevent this.

  • Improper Stock Solution Preparation: If the initial stock solution in the organic solvent is not fully dissolved, all subsequent dilutions will have an inaccurate concentration. Ensure the compound is completely dissolved by vortexing before making further dilutions.[8]

  • Solvent-Target Interaction: While less common, the residual organic solvent in the final working solution could potentially interfere with the biological target or cellular machinery, altering the response.

Data Presentation & Experimental Protocols

Solubility Data

The choice of solvent is dictated by the experimental phase. Organic solvents are necessary for stock solutions, while final dilutions must be compatible with aqueous biological systems.

Solvent / BufferConcentrationPurposeReference(s)
EthanolMiscibleStock Solution[6][9]
DMSOMiscibleStock Solution[6][9]
DMFMiscibleStock Solution[6]
0.1 M Na₂CO₃~2 mg/mlAqueous Solution Prep[6][9][11]
PBS (pH 7.2)~0.8 mg/mlWorking Solution (Limited)[6][9][11]
Protocol: Preparation of this compound Working Solutions

This protocol provides a general methodology for preparing aqueous working solutions of this compound from a stock in an organic solvent.

Materials:

  • This compound (lyophilized powder or as a solution in organic solvent)

  • Anhydrous Ethanol or DMSO

  • Sterile microcentrifuge tubes

  • Sterile, low-retention pipette tips

  • Target aqueous medium (e.g., cell culture medium, PBS), pre-warmed to the desired temperature.

Methodology:

  • Reconstitution of Stock Solution:

    • If starting with a lyophilized powder, reconstitute it in an appropriate organic solvent such as ethanol or DMSO to create a high-concentration stock (e.g., 10-50 mM).[8]

    • Ensure the compound is fully dissolved by vortexing thoroughly.[8] Store this stock solution at -20°C.

  • Preparation of Intermediate Dilutions:

    • Prepare serial dilutions of the stock solution in the same organic solvent to get closer to your final desired concentration range. This prevents precipitating the lipid by adding a large volume of organic solvent to an aqueous solution at once.

  • Preparation of Final Working Solution:

    • Gently vortex your pre-warmed aqueous medium.

    • While the medium is still in motion, add a small aliquot of the appropriate intermediate dilution of this compound to the medium to achieve the final concentration. The final organic solvent concentration should be kept to a minimum (e.g., <0.1% v/v) to avoid toxicity.[7][10]

    • Example: To make a 10 µM working solution in 10 mL of media, you might add 10 µL of a 10 mM intermediate stock. This results in a final solvent concentration of 0.1%.

    • Use the final working solution immediately. Do not store aqueous dilutions.[7]

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution a Lyophilized this compound b Add Anhydrous Ethanol or DMSO to create high-concentration stock (e.g., 10-50 mM) a->b c Vortex thoroughly to ensure complete dissolution b->c d Store at -20°C c->d e Use stock solution to make serial dilutions in the SAME organic solvent d->e f Pre-warm aqueous medium (e.g., cell culture media) e->f g Add small aliquot of intermediate dilution to medium with mixing f->g h Ensure final solvent concentration is minimal (<0.5%) g->h i Use Immediately h->i

Caption: Experimental workflow for preparing this compound solutions.

Signaling Pathway Visualization

This compound exerts its biological effects by interacting with specific intracellular signaling pathways. The choice of solvent is critical for ensuring that the molecule is bioavailable to engage these targets. A poorly chosen solvent can prevent the ligand from reaching its target, leading to a misinterpretation of the biological outcome.

G AA Arachidonic Acid (in cell membrane) LOX Lipoxygenase (Enzyme) AA->LOX Metabolism HETE This compound (Bioactive Lipid) LOX->HETE PPAR PPARα Activation (in Nucleus) HETE->PPAR Ligand Binding Gene Target Gene Transcription (Lipid Metabolism, Inflammation) PPAR->Gene Response Cellular Response Gene->Response

Caption: Simplified signaling pathway for this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 8(S)-HETE and 8(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the two enantiomers of 8-hydroxyeicosatetraenoic acid (8-HETE): 8(S)-HETE and 8(R)-HETE. While research has illuminated some distinct roles for each molecule, a comprehensive understanding of their comparative bioactivities is still an evolving field. This document summarizes the current knowledge, presents available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways.

Summary of Biological Activities

8-HETE is a bioactive lipid mediator derived from arachidonic acid, playing roles in various physiological and pathological processes. The stereochemistry of the hydroxyl group at the 8-position results in two distinct enantiomers, this compound and 8(R)-HETE, which can exhibit different biological effects.

This compound has been more extensively studied and is recognized for its roles in cell migration, differentiation, and as a signaling molecule in inflammatory pathways. It is a potent activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and inflammation.

8(R)-HETE , on the other hand, is less characterized. While some studies on other HETE enantiomers suggest that the 'R' form can be biologically active, and sometimes even more potent than the 'S' form in specific contexts, direct comparative data for 8-HETE is scarce. Its formation can occur through non-enzymatic lipid peroxidation, and in some tissues, the R enantiomer of certain HETEs can be preferentially formed.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data comparing the biological activities of this compound and 8(R)-HETE. It is important to note that for many biological activities, direct comparative data is not yet available in the scientific literature.

Biological ActivityThis compound8(R)-HETEReference(s)
PPARα Activation Potent and selective activator (IC50 ≈ 500 nM)Inefficient competitor[1]
Neutrophil Chemotaxis Chemotactic activity demonstrated (part of an 8-HETE:9-HETE mixture)Data not available[2]
Corneal Epithelial Cell Migration Promotes migrationIneffective[3][4]
Vascular Smooth Muscle Cell Proliferation Implicated in proliferative responses (enantiomer unspecified)Data not available
Cardiac Hypertrophy Induces hypertrophy through MAPK and NF-κB pathways (enantiomer unspecified)Data not available[1]

Key Biological Functions and Signaling Pathways

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

A significant difference in the biological activity of the two enantiomers lies in their ability to activate PPARs.

  • This compound is a potent and selective endogenous ligand for PPARα . This activation is stereospecific, with this compound demonstrating a much higher affinity than its (R) counterpart. The activation of PPARα by this compound can influence the expression of genes involved in lipid metabolism and inflammation.[1]

  • 8(R)-HETE has been shown to be an inefficient competitor for PPARα binding, indicating it is not a significant activator of this receptor.[1]

PPAR_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular 8S_HETE This compound PPARa PPARα 8S_HETE->PPARa Activates (High Affinity) 8R_HETE 8(R)-HETE 8R_HETE->PPARa Does not efficiently bind (Low Affinity) RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression Regulates

Fig. 1: Differential Activation of PPARα by 8-HETE Enantiomers.
Inflammation and Chemotaxis

8-HETE is known to be a chemoattractant for neutrophils, a key event in the inflammatory response. However, the specific roles of each enantiomer in this process are not well-defined.

  • A study investigating a mixture of 8-HETE:9-HETE (85:15, w/w) demonstrated chemotactic activity for human neutrophils, with a peak response at 5 µg/ml.[2] Unfortunately, this study did not distinguish between the 8(S) and 8(R) enantiomers.

  • Studies on other HETEs, such as 5-HETE and 12-HETE, have shown that both S and R enantiomers can be active, with the R-enantiomer sometimes being more potent in inducing neutrophil migration.[5][6] This suggests that 8(R)-HETE may also possess chemotactic activity, but direct evidence is lacking.

Neutrophil_Chemotaxis 8_HETE 8-HETE (enantiomer unspecified) Neutrophil Neutrophil 8_HETE->Neutrophil Acts on Chemotaxis Chemotaxis (Cell Migration) Neutrophil->Chemotaxis Induces Inflammation Inflammation Chemotaxis->Inflammation Contributes to

Fig. 2: Role of 8-HETE in Neutrophil Chemotaxis.
Cell Proliferation and Migration

The involvement of 8-HETE in cell proliferation and migration has been noted in different contexts.

  • This compound has been identified as a key regulator of corneal epithelial cell migration during wound healing.[3][4] This effect was found to be specific to the (S)-enantiomer.

  • Racemic or unspecified 8-HETE has been reported to have proliferative and pro-inflammatory actions .[1] It has also been shown to induce hypertrophy in human ventricular cardiomyocytes through the activation of MAPK and NF-κB signaling pathways .[1]

Proliferation_Signaling 8_HETE 8-HETE (enantiomer unspecified) Cell_Surface_Receptor Cell Surface Receptor (Putative) 8_HETE->Cell_Surface_Receptor Activates MAPK MAPK Pathway Cell_Surface_Receptor->MAPK NFkB NF-κB Pathway Cell_Surface_Receptor->NFkB Proliferation Cell Proliferation MAPK->Proliferation Hypertrophy Cellular Hypertrophy MAPK->Hypertrophy NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation

Fig. 3: Proposed Signaling Pathways for 8-HETE-Induced Proliferation and Inflammation.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

PPARα Activation Assay (Competition Binding Assay)

Objective: To determine the binding affinity of this compound and 8(R)-HETE to the PPARα receptor.

Protocol:

  • Protein Expression and Purification: Express and purify a fusion protein of Glutathione S-transferase (GST) and the ligand-binding domain of PPARα (GST-PPARα).

  • Radioligand Binding: Incubate the purified GST-PPARα with a radiolabeled high-affinity PPARα ligand (e.g., [³H]GW2331).

  • Competition: In separate reactions, add increasing concentrations of unlabeled competitor ligands (this compound or 8(R)-HETE) to the mixture of GST-PPARα and the radioligand.

  • Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity retained on the filter using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor ligand. Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

Objective: To assess the ability of 8-HETE enantiomers to induce directed migration of neutrophils.

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Chamber Setup: Use a Boyden chamber apparatus, which consists of two compartments separated by a microporous membrane (typically 3-5 µm pore size).

  • Loading:

    • Add the chemoattractant solution (this compound or 8(R)-HETE at various concentrations) to the lower compartment of the chamber.

    • Add a suspension of isolated neutrophils in a suitable buffer to the upper compartment.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a period sufficient to allow cell migration (e.g., 60-90 minutes).

  • Cell Staining and Counting:

    • After incubation, remove the membrane.

    • Fix and stain the cells that have migrated to the lower side of the membrane.

    • Count the number of migrated cells in several high-power fields using a microscope.

  • Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant to generate a dose-response curve.

Chemotaxis_Workflow cluster_setup Boyden Chamber Setup Upper_Chamber Upper Chamber: Neutrophils Membrane Microporous Membrane Lower_Chamber Lower Chamber: Chemoattractant (8-HETE enantiomer) Incubation Incubate at 37°C Staining Fix and Stain Migrated Cells Incubation->Staining Counting Count Migrated Cells (Microscopy) Staining->Counting Analysis Data Analysis (Dose-Response Curve) Counting->Analysis cluster_setup cluster_setup cluster_setup->Incubation

References

Differential Effects of 8(S)-HETE versus 12(S)-HETE: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological effects, signaling pathways, and experimental analysis of two prominent hydroxyeicosatetraenoic acid (HETE) isomers: 8(S)-HETE and 12(S)-HETE. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate a deeper understanding of their distinct and overlapping roles in cellular physiology and pathology.

Introduction

This compound and 12(S)-HETE are lipid signaling molecules derived from the enzymatic oxidation of arachidonic acid by lipoxygenase (LOX) pathways. While structurally similar, these isomers exhibit distinct biological activities, influencing a range of cellular processes from inflammation and cell migration to proliferation and cancer metastasis. Understanding their differential effects is crucial for the development of targeted therapeutics.

Comparative Biological Activities and Potency

While direct comparative studies measuring the potency of this compound and 12(S)-HETE under identical experimental conditions are limited, the existing literature provides valuable insights into their individual activities. The following table summarizes key quantitative data, highlighting the different experimental contexts.

Biological EffectMoleculeCell/System TypeQuantitative DataReference
Receptor Binding 12(S)-HETEPC3 human prostate cancer cellsKd = 4.8 nM (for GPR31)[1]
Enzyme Activation This compoundMouse KeratinocytesIC50: 100 µM (for PKC activation)[2]
Transcription Factor Activation This compoundNot specifiedEffective concentration as low as 0.3 µM (for PPARα activation)[2]
Apoptosis Regulation 12(S)-HETESerum-deprived cellsIC50 = 1.13 µM (for repression of increased caspase-3 activity)[3]
Cell Migration This compoundRat corneal organ cultureComplete reversal of migration inhibition at tested concentrations[2]
Cell Migration 12(S)-HETERat corneal organ cultureNo effect on reversing migration inhibition[2]
Cell Proliferation 12(S)-HETESW480 cells1.6-fold increase in anchorage-independent growth at 100 nM[4]
Intracellular Calcium Mobilization 12(S)-HETEIntact human neutrophilsThreshold concentration: 1.5 x 10⁻⁸ M[5]
Insulin (B600854) Secretion 12(S)-HETEHuman isletsReduced glucose-stimulated insulin secretion at 1nM[6][7]
Cell Death 12(S)-HETEHuman isletsInduction of cell death at 100 nM[6][7]

Note: The lack of standardized reporting and direct comparative assays makes a definitive statement on relative potency challenging. The data presented should be interpreted within the context of the specific experimental setup of each study.

Signaling Pathways

This compound and 12(S)-HETE mediate their effects through distinct signaling cascades.

This compound Signaling Pathway

This compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are critical in inflammatory and proliferative responses.[8] It is also a potent activator of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[9]

8S_HETE_Signaling This compound This compound PPARa PPARα This compound->PPARa MAPK MAPK Pathway This compound->MAPK NFkB NF-κB Pathway This compound->NFkB Gene_Transcription Gene Transcription (Inflammation, Proliferation) PPARa->Gene_Transcription MAPK->Gene_Transcription NFkB->Gene_Transcription

This compound signaling cascade.
12(S)-HETE Signaling Pathway

12(S)-HETE signaling is more extensively characterized and is known to be pleiotropic. It involves the activation of multiple kinases, including extracellular-regulated protein kinase (ERK1/2), protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and Src kinase.[10] 12(S)-HETE exerts its effects through at least two G protein-coupled receptors: the high-affinity receptor GPR31 and the low-affinity leukotriene B4 receptor 2 (BLT2).[1]

12S_HETE_Signaling 12(S)-HETE 12(S)-HETE GPR31 GPR31 12(S)-HETE->GPR31 BLT2 BLT2 12(S)-HETE->BLT2 PKC PKC GPR31->PKC PI3K PI3K GPR31->PI3K Src Src GPR31->Src ERK ERK1/2 GPR31->ERK Cellular_Responses Cellular Responses (Migration, Proliferation, Metastasis) BLT2->Cellular_Responses PKC->Cellular_Responses PI3K->Cellular_Responses Src->Cellular_Responses ERK->Cellular_Responses

12(S)-HETE signaling network.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for investigating the cellular effects of this compound and 12(S)-HETE.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., cancer cell line, immune cells) Cell_Treatment Treat cells with varying concentrations of HETEs Cell_Culture->Cell_Treatment HETE_Preparation Prepare HETE Solutions (this compound & 12(S)-HETE) HETE_Preparation->Cell_Treatment Migration_Assay Cell Migration Assay (e.g., Boyden chamber) Cell_Treatment->Migration_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Cell_Treatment->Proliferation_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for p-ERK) Cell_Treatment->Signaling_Assay Data_Quantification Quantify Results (e.g., cell counts, band density) Migration_Assay->Data_Quantification Proliferation_Assay->Data_Quantification Signaling_Assay->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis

General experimental workflow.
Detailed Methodologies

1. Calcium Mobilization Assay

This assay measures the ability of HETEs to induce intracellular calcium release, a common downstream effect of G protein-coupled receptor activation.

  • Materials:

    • Cells of interest (e.g., neutrophils, or cells engineered to express a receptor of interest).

    • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Pluronic F-127.

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • 96-well black, clear-bottom microplates.

    • Fluorescence plate reader with automated injection capabilities.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate and culture overnight to form a confluent monolayer.

    • Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove culture medium from the cells and add the dye loading buffer.

    • Incubate for 45-60 minutes at 37°C in the dark.

    • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

    • Add 100 µL of HBSS to each well.

    • Measurement: Place the plate in the fluorescence plate reader.

    • Record baseline fluorescence for a short period.

    • Use the automated injector to add this compound or 12(S)-HETE at various concentrations.

    • Immediately begin recording the fluorescence intensity over time to measure the calcium flux.

    • Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50.

2. MAPK (ERK1/2) Activation Assay

This assay determines the phosphorylation status of ERK1/2, a key component of the MAPK pathway, using Western blotting.

  • Materials:

    • Cells of interest.

    • This compound and 12(S)-HETE.

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF membrane and transfer apparatus.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Protocol:

    • Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 4-6 hours.

    • Treat cells with different concentrations of this compound or 12(S)-HETE for a predetermined time (e.g., 5-30 minutes).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize protein amounts and prepare samples with Laemmli buffer.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane for 1 hour at room temperature.

      • Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

      • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

3. NF-κB Activation Assay

This protocol describes the measurement of NF-κB activation by quantifying the translocation of the p65 subunit from the cytoplasm to the nucleus via immunofluorescence.

  • Materials:

    • Cells of interest grown on coverslips in a 24-well plate.

    • This compound and 12(S)-HETE.

    • 4% paraformaldehyde in PBS for fixation.

    • 0.25% Triton X-100 in PBS for permeabilization.

    • Blocking solution (e.g., 1% BSA in PBS).

    • Primary antibody: anti-NF-κB p65.

    • Fluorescently labeled secondary antibody.

    • DAPI for nuclear counterstaining.

    • Mounting medium.

    • Fluorescence microscope.

  • Protocol:

    • Cell Treatment: Treat cells with this compound or 12(S)-HETE for the desired time.

    • Fixation and Permeabilization:

      • Wash cells with PBS.

      • Fix with 4% paraformaldehyde for 15 minutes.

      • Permeabilize with 0.25% Triton X-100 for 10 minutes.

    • Blocking and Staining:

      • Wash cells with PBS.

      • Block with blocking solution for 30 minutes.

      • Incubate with anti-NF-κB p65 antibody for 1 hour.

      • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

      • Wash and counterstain with DAPI for 5 minutes.

    • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Data Analysis: Capture images and quantify the nuclear fluorescence intensity of the p65 subunit. An increase in nuclear fluorescence indicates NF-κB activation.

4. PPARα Activation Assay

This assay utilizes a luciferase reporter gene to measure the activation of PPARα.

  • Materials:

    • Cells of interest (e.g., HEK293T).

    • Expression vector for PPARα.

    • Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

    • Transfection reagent.

    • This compound and 12(S)-HETE.

    • Luciferase assay system.

    • Luminometer.

  • Protocol:

    • Transfection: Co-transfect cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid. A co-transfection with a β-galactosidase or Renilla luciferase plasmid can be used for normalization.

    • Cell Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound, 12(S)-HETE, or a known PPARα agonist (positive control).

    • Cell Lysis and Luciferase Assay: After 18-24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

    • Normalization: Normalize the luciferase activity to the activity of the co-transfected control plasmid.

    • Data Analysis: Express the results as fold activation over the vehicle-treated control.

Conclusion

This compound and 12(S)-HETE, while both metabolites of arachidonic acid, exhibit distinct biological profiles by activating different signaling pathways and, in some cases, eliciting opposing cellular responses. The provided data and protocols offer a framework for researchers to further investigate the nuanced roles of these lipid mediators. A clearer understanding of their differential effects will be instrumental in the development of novel therapeutic strategies for a variety of diseases, including cancer, inflammatory disorders, and cardiovascular conditions. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and specificities in various pathophysiological contexts.

References

Validating the Specificity of 8(S)-HETE on PPARα Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. We present supporting experimental data, detailed protocols, and visual workflows to validate its specificity against other PPAR isoforms and alternative activators.

This compound, a lipoxygenase metabolite of arachidonic acid, has been identified as a potent and selective activator of PPARα, a key regulator of lipid metabolism and energy homeostasis.[1][2] Understanding the specificity of this interaction is crucial for its potential therapeutic applications in metabolic disorders. This guide compares this compound with other well-known natural and synthetic PPARα agonists, providing a framework for its evaluation.

Comparative Analysis of PPARα Agonist Potency and Selectivity

To contextualize the activity of this compound, it is essential to compare its potency (EC50) and selectivity against other PPARα agonists. The following table summarizes the half-maximal effective concentrations (EC50) for this compound and other common PPAR ligands on PPARα, PPARγ, and PPARδ. Lower EC50 values indicate higher potency.

CompoundPPARα EC50 (µM)PPARγ EC50 (µM)PPARδ EC50 (µM)Reference(s)
This compound ~0.3 >10>10[1]
Fenofibric Acid9.4761.0No activity[3]
Wy-14643~0.5 - 5>100>100[4][5]
GW76470.006 (human)>10>10[6]
15-HETEWeaker than PPARβ/δWeaker than PPARβ/δPotent activator[7]
Arachidonic AcidBinds and activatesBinds and activatesBinds and activates[8]

Note: EC50 values can vary between different studies and experimental systems. The data presented here are for comparative purposes.

Experimental Protocols for Validating Specificity

Two primary in vitro assays are crucial for validating the specificity of a PPARα agonist: the Luciferase Reporter Assay, which measures transcriptional activation, and the Competitive Binding Assay, which assesses direct physical interaction with the receptor's ligand-binding domain.

Luciferase Reporter Assay

This cell-based assay quantifies the ability of a compound to activate PPARα and drive the expression of a reporter gene (luciferase).

Principle: Cells are co-transfected with an expression vector for PPARα and a reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene. Activation of PPARα by a ligand leads to the transcription of the luciferase gene, and the resulting light emission is measured. To ensure specificity, results are often compared to cells not expressing PPARα or to the activation of other PPAR isoforms (γ and δ).

Detailed Protocol:

  • Cell Culture and Transfection:

    • HEK293T or HepG2 cells are commonly used. Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Seed cells in 96-well plates at a density of 3 x 10^4 cells/well.

    • After 24 hours, co-transfect cells using a suitable transfection reagent (e.g., FuGENE 6) with:

      • An expression plasmid for full-length human PPARα (or PPARγ/δ for selectivity testing).

      • A reporter plasmid containing a PPRE-driven firefly luciferase gene (e.g., pGL4.35).

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with DMEM containing the test compounds (e.g., this compound, fenofibrate, Wy-14643) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement:

    • After 24-48 hours of incubation, lyse the cells.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction relative to the vehicle control.

    • Plot the fold induction against the compound concentration and determine the EC50 value using non-linear regression.

Competitive Binding Assay

This assay determines the affinity of a test compound for the PPARα ligand-binding domain (LBD) by measuring its ability to displace a known high-affinity radiolabeled or fluorescently labeled ligand.

Principle: A constant concentration of a labeled PPARα ligand and the PPARα-LBD are incubated with varying concentrations of an unlabeled test compound. The ability of the test compound to compete with the labeled ligand for binding to the LBD is measured.

Detailed Protocol (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

  • Reagents:

    • GST-tagged human PPARα-LBD.

    • Terbium-labeled anti-GST antibody.

    • Fluorescently labeled pan-PPAR green ligand (e.g., Fluormone™ Pan-PPAR Green).

    • Test compounds (e.g., this compound).

  • Assay Procedure:

    • In a 384-well plate, incubate the test compounds at various concentrations with GST-hPPARα-LBD (5 nM), terbium-labeled anti-GST antibody (5 nM), and Fluormone™ Pan-PPAR Green (20 nM).

    • Incubate at room temperature for 3 hours.

  • Measurement:

    • Measure the TR-FRET signal using a microplate reader capable of time-resolved fluorescence. The signal is expressed as the ratio of the emission at 520 nm (fluorescein) to the emission at 495 nm (terbium).

  • Data Analysis:

    • A decrease in the TR-FRET ratio indicates displacement of the fluorescent ligand by the test compound.

    • Plot the FRET ratio against the log of the competitor concentration to determine the IC50 value.

    • The binding affinity (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

Visualizing the molecular interactions and experimental processes is key to understanding the validation of this compound's specificity.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8S_HETE_ext This compound 8S_HETE_cyt This compound 8S_HETE_ext->8S_HETE_cyt PPARa_cyt PPARα 8S_HETE_cyt->PPARa_cyt Binds to PPARa_RXR PPARα-RXR Heterodimer PPARa_cyt->PPARa_RXR Heterodimerizes with RXR RXR_cyt RXR RXR_cyt->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins for Fatty Acid Oxidation mRNA->Proteins

Caption: PPARα signaling pathway activated by this compound.

Experimental_Workflow cluster_luciferase Luciferase Reporter Assay cluster_binding Competitive Binding Assay (TR-FRET) cluster_downstream Downstream Gene Expression Analysis A1 Cell Seeding (HEK293T/HepG2) A2 Transfection with PPARα and PPRE-Luc Plasmids A1->A2 A3 Treatment with This compound & Controls A2->A3 A4 Incubation (24-48h) A3->A4 A5 Luciferase Activity Measurement A4->A5 A6 Data Analysis (EC50 Calculation) A5->A6 Validation Validation of Specificity A6->Validation B1 Incubate PPARα-LBD, Labeled Ligand, Antibody, and this compound B2 Incubation (3h at RT) B1->B2 B3 Measure TR-FRET Signal B2->B3 B4 Data Analysis (IC50/Ki Calculation) B3->B4 B4->Validation C1 Treat Cells/Tissues with this compound C2 RNA Extraction C1->C2 C3 qRT-PCR for Target Genes (e.g., CPT1, ACOX1) C2->C3 C4 Analyze Gene Expression Fold Change C3->C4 C4->Validation

References

A Comparative Analysis of 8(S)-HETE and Prostaglandins in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the roles of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) and prostaglandins (B1171923) in the complex process of inflammation. By examining their synthesis, signaling pathways, and functional effects, this document aims to equip researchers with the necessary information to navigate the intricate landscape of lipid mediators in inflammatory diseases and to inform the development of novel therapeutic strategies.

Introduction: The Dichotomy of Lipid Mediators in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. This process is tightly regulated by a diverse array of signaling molecules, among which lipid mediators derived from arachidonic acid play a pivotal role. Two major enzymatic pathways, the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, are responsible for the production of prostaglandins and hydroxyeicosatetraenoic acids (HETEs), respectively. While both classes of molecules are central to the inflammatory cascade, they exhibit distinct and sometimes opposing effects, making a detailed comparative analysis essential for a nuanced understanding of their functions.

Prostaglandins, particularly Prostaglandin (B15479496) E2 (PGE2), are well-characterized mediators with a dual role in inflammation, capable of both promoting and resolving inflammatory responses depending on the context and the specific receptor subtype engaged.[1][2] In contrast, this compound, a product of the 8-lipoxygenase pathway, is emerging as a significant pro-inflammatory mediator, though it remains less extensively studied than its prostaglandin counterparts.[3] This guide will delve into the specifics of their actions, providing a framework for their comparative analysis in inflammatory research.

Biosynthesis and Signaling Pathways

The distinct biological activities of this compound and prostaglandins stem from their separate enzymatic origins and unique signaling cascades.

Biosynthesis

Arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipase A2, serves as the common precursor for both this compound and prostaglandins. However, the subsequent enzymatic steps diverge, leading to the generation of these distinct lipid mediators.

  • This compound Synthesis: this compound is produced through the action of 8-lipoxygenase (8-LOX) on arachidonic acid.[3] This pathway is distinct from the more commonly studied 5-LOX and 12/15-LOX pathways that produce other HETEs and leukotrienes.

  • Prostaglandin Synthesis: Prostaglandin synthesis is initiated by the cyclooxygenase enzymes, COX-1 and COX-2, which convert arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2). PGH2 is then further metabolized by specific synthases into various prostaglandins, such as PGE2, PGD2, PGF2α, and prostacyclin (PGI2).[1]

G cluster_0 Cell Membrane cluster_1 Cytosol Arachidonic Acid (in membrane) Arachidonic Acid (in membrane) Arachidonic Acid (free) Arachidonic Acid (free) Arachidonic Acid (in membrane)->Arachidonic Acid (free) PLA2 This compound This compound Arachidonic Acid (free)->this compound 8-LOX PGH2 PGH2 Arachidonic Acid (free)->PGH2 COX-1/2 PLA2 PLA2 8-LOX 8-LOX COX-1/2 COX-1/2 Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins (PGE2, PGD2, etc.) PG Synthases PG Synthases PG Synthases

Fig 1. Simplified biosynthesis pathways of this compound and Prostaglandins.
Signaling Mechanisms

Upon their synthesis, this compound and prostaglandins act on distinct cellular receptors to elicit their downstream effects.

  • This compound Signaling: this compound primarily signals through Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[4] Activation of these nuclear receptors leads to the regulation of gene transcription involved in lipid metabolism and inflammation. Additionally, 8-HETE has been shown to influence the MAPK and NF-κB signaling pathways, which are critical hubs in the inflammatory response.[5]

  • Prostaglandin Signaling: Prostaglandins exert their effects by binding to a family of G protein-coupled receptors (GPCRs). For instance, PGE2 signals through four distinct E-prostanoid (EP) receptors, designated EP1 through EP4.[6] Each EP receptor subtype is coupled to different intracellular signaling pathways, leading to a wide range of cellular responses. EP2 and EP4 receptors, for example, typically couple to Gs proteins, leading to increased cyclic AMP (cAMP) levels, while EP1 couples to Gq, increasing intracellular calcium, and EP3 couples to Gi, inhibiting cAMP production.[7] This diversity in receptor coupling accounts for the multifaceted and often opposing roles of PGE2 in inflammation.

G cluster_HETE This compound Signaling cluster_PG Prostaglandin (PGE2) Signaling HETE This compound PPAR PPARα (Nuclear Receptor) HETE->PPAR MAPK_NFkB MAPK / NF-κB Pathways HETE->MAPK_NFkB Gene Gene Transcription (Pro-inflammatory) PPAR->Gene MAPK_NFkB->Gene PGE2 PGE2 EP_R EP Receptors (EP1-4, GPCRs) PGE2->EP_R G_Proteins G-Proteins (Gs, Gq, Gi) EP_R->G_Proteins Second_Messengers Second Messengers (cAMP, Ca2+) G_Proteins->Second_Messengers Downstream Downstream Effectors (PKA, PKC, etc.) Second_Messengers->Downstream Cellular_Response Diverse Cellular Responses (Pro- and Anti-inflammatory) Downstream->Cellular_Response

Fig 2. Signaling pathways of this compound and Prostaglandin E2.

Quantitative Comparison of Inflammatory Activities

Direct comparative studies providing quantitative data for this compound and prostaglandins are limited. However, by compiling data from various sources, a comparative overview of their potencies and effects on key inflammatory processes can be constructed.

Table 1: Comparative Effects on Cell Migration
MediatorCell TypeEffectEffective ConcentrationCitation
This compound Rat Corneal Epithelial CellsPromotes migrationNot specified, but reversed inhibition by LOX inhibitor[8][9]
PGE2 Dendritic CellsPromotes migration (low conc.)1.25-2.5 µg/ml[10][11]
Dendritic CellsInhibits migration (high conc.)5-10 µg/ml[10][11]
T CellsAntagonizes stop signal2.5 µM (statistically significant)[12]
Table 2: Comparative Effects on Cytokine Production
MediatorCell TypeCytokine AffectedEffectEffective ConcentrationCitation
This compound --Pro-inflammatory cytokine induction implied through NF-κB activation-[5]
PGE2 MacrophagesIL-10Enhances production1 ng/ml (with LPS)[13]
MacrophagesTNF-αAttenuates production1 ng/ml (with LPS)[13]
Human Synovial FibroblastsIL-6, IL-8Enhances production (with IL-1)Not specified[14]
Human Colonic Epithelial CellsIL-8Upregulates expressionNot specified[15]
Table 3: Receptor Binding and Activation
MediatorReceptorParameterValueCitation
This compound PPARαIC50 for binding≈500 nM[4]
PGE2 EP1 ReceptorKd16–25 nM[16]
EP2 ReceptorKd (human)~13 nM[17][18]
EP4 ReceptorKd0.59–1.27 nM[16]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the inflammatory activities of this compound and prostaglandins. Below are generalized protocols for key in vitro assays that can be adapted for this purpose.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a substance to attract neutrophils, a key process in the initiation of inflammation.

Materials:

  • Human neutrophils isolated from peripheral blood.

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pores).

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA).

  • This compound and Prostaglandin (e.g., PGE2) stock solutions.

  • Chemoattractant control (e.g., IL-8).

  • Cell viability stain (e.g., Trypan Blue).

  • Microplate reader.

Protocol:

  • Cell Preparation: Isolate human neutrophils from healthy donor blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the purified neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL. Check cell viability using Trypan Blue.

  • Assay Setup:

    • Add 600 µL of chemotaxis buffer containing various concentrations of this compound, PGE2, IL-8 (positive control), or buffer alone (negative control) to the lower wells of the Boyden chamber.

    • Place the polycarbonate membrane over the lower wells.

    • Add 200 µL of the neutrophil suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

  • Cell Quantification:

    • After incubation, remove the upper chamber and wipe the upper side of the membrane to remove non-migrated cells.

    • Fix and stain the migrated cells on the lower side of the membrane (e.g., with Diff-Quik stain).

    • Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells in the lower chamber can be quantified by measuring ATP levels using a luminescent-based assay.[19][20]

  • Data Analysis: Express the results as the mean number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).

Macrophage Cytokine Release Assay

This assay quantifies the production of pro- and anti-inflammatory cytokines by macrophages in response to stimulation.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS).

  • This compound and Prostaglandin (e.g., PGE2) stock solutions.

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10).

  • Microplate reader.

Protocol:

  • Cell Culture: Plate macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Stimulation:

    • Replace the medium with fresh medium containing various concentrations of this compound or PGE2, with or without a co-stimulant like LPS (e.g., 100 ng/mL).

    • Include appropriate controls: unstimulated cells, cells treated with LPS alone, and cells treated with the lipid mediators alone.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified time (e.g., 6, 12, or 24 hours), depending on the cytokine of interest.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the cell-free supernatants.

  • Cytokine Quantification: Measure the concentration of specific cytokines in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[13][21]

  • Data Analysis: Express the results as the concentration of cytokine (e.g., pg/mL or ng/mL).

Logical Workflow for Comparative Analysis

The following diagram illustrates a typical experimental workflow for a comparative analysis of this compound and prostaglandins.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion reagents Prepare this compound & Prostaglandin Stocks chemotaxis Chemotaxis Assay reagents->chemotaxis cytokine Cytokine Release Assay reagents->cytokine receptor Receptor Binding/Activation Assay reagents->receptor cells Isolate/Culture Inflammatory Cells (e.g., Neutrophils, Macrophages) cells->chemotaxis cells->cytokine cells->receptor quantify Quantify Cell Migration & Cytokine Levels chemotaxis->quantify cytokine->quantify receptor->quantify dose_response Generate Dose-Response Curves quantify->dose_response compare Compare Potency & Efficacy (EC50/IC50) dose_response->compare pathway Investigate Downstream Signaling Pathways compare->pathway conclusion Comparative Assessment of Inflammatory Roles pathway->conclusion

Fig 3. Experimental workflow for comparing this compound and prostaglandins.

Conclusion

The comparative analysis of this compound and prostaglandins reveals a complex and context-dependent interplay of these lipid mediators in inflammation. While prostaglandins, particularly PGE2, exhibit a well-established dual functionality, acting as both pro- and anti-inflammatory agents through a variety of receptors, this compound appears to be a more directed pro-inflammatory molecule, primarily signaling through PPARα and activating key inflammatory pathways like NF-κB.

The quantitative data, although not derived from direct head-to-head comparisons in single studies, suggest that both classes of mediators are potent regulators of inflammatory cell function at nanomolar to low micromolar concentrations. The provided experimental protocols offer a foundation for researchers to conduct direct comparative studies, which are crucial for elucidating the precise relative contributions of the lipoxygenase and cyclooxygenase pathways in specific inflammatory diseases. A deeper understanding of these distinct yet interconnected pathways will undoubtedly pave the way for the development of more targeted and effective anti-inflammatory therapies.

References

A Researcher's Guide: Validating 8(S)-HETE Synthesis with Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used lipoxygenase (LOX) inhibitors for validating the synthesis of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE). This compound is a bioactive lipid mediator synthesized from arachidonic acid by the action of specific lipoxygenases, particularly 8S-lipoxygenase.[1] Validating the enzymatic origin of this compound is crucial for understanding its role in various physiological and pathological processes. This guide offers a comparative analysis of key inhibitors, detailed experimental protocols, and visual aids to facilitate your research.

Comparative Analysis of Lipoxygenase Inhibitors

The selection of an appropriate inhibitor is critical for specifically validating the role of 8-lipoxygenase in this compound synthesis. The ideal inhibitor should exhibit high potency and selectivity for the target enzyme. Below is a comparison of inhibitors that have been used to study lipoxygenase activity. It is important to note that specific IC50 values for 8-lipoxygenase are not always readily available in the literature, and values can vary depending on the experimental conditions.

InhibitorTarget Lipoxygenase(s)Reported IC50 Values (µM)Key Characteristics & Commercial Availability
5,8,11-Eicosatriynoic Acid (ETYA) General LOX and COX inhibitor12-LOX: 0.46, 5-LOX: 25, COX: 14[2]A widely used tool compound for studying the role of lipoxygenases. It is a structural analog of arachidonic acid. Commercially available from various chemical suppliers.
Esculetin General LOX inhibitorPlatelet LOX: 0.65, 5-LOX: 4, 12-LOX: 2.5[3][4]A natural coumarin (B35378) derivative with antioxidant properties.[5] Its inhibitory effect on HETE synthesis has been demonstrated.[6] Commercially available.
N-Dihydroguaiaretic Acid (NDGA) General LOX inhibitor5-LOX: 8[7]A natural compound with antioxidant and anti-inflammatory properties. Often used as a positive control in LOX inhibition assays. Commercially available.
Zileuton 5-LOX inhibitor5-LOX: 0.18 - 3.7[8]A selective 5-LOX inhibitor used clinically for the treatment of asthma.[9] Useful for differentiating the role of 5-LOX from other LOX isoforms. Commercially available.

Signaling Pathways and Inhibition Points

The synthesis of this compound is a key step in the arachidonic acid cascade. Understanding this pathway and the points of action of inhibitors is fundamental for experimental design.

8S_HETE_Synthesis_Pathway AA Arachidonic Acid LOX8 8S-Lipoxygenase AA->LOX8 O2 HPETE 8(S)-HPETE LOX8->HPETE HETE This compound HPETE->HETE Reduction GPx Glutathione Peroxidase PPARs PPARs HETE->PPARs Activates Gene Gene Expression (Inflammation, Cell Migration) PPARs->Gene Inhibitors Lipoxygenase Inhibitors (e.g., ETYA, Esculetin) Inhibitors->LOX8 Inhibit

Figure 1: Simplified signaling pathway of this compound synthesis and points of inhibition.

Experimental Protocols

Accurate validation of this compound synthesis requires robust experimental protocols. Below are detailed methodologies for cell-based assays and subsequent analysis.

Cellular Assay for this compound Production and Inhibition

This protocol describes how to treat cells with a stimulant to induce this compound production and how to use inhibitors to validate its enzymatic source.

Materials:

  • Cell culture of interest (e.g., murine skin cells, specific cancer cell lines)

  • Cell culture medium and supplements

  • Arachidonic acid (substrate)

  • Lipoxygenase inhibitor (e.g., ETYA, Esculetin) dissolved in a suitable solvent (e.g., DMSO)

  • Stimulant (e.g., calcium ionophore A23187, phorbol (B1677699) ester)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (HPLC grade)

  • Internal standard (e.g., this compound-d8)

Procedure:

  • Cell Culture: Plate cells at a suitable density and grow to desired confluency.

  • Pre-treatment with Inhibitor:

    • Wash cells with PBS.

    • Pre-incubate cells with the lipoxygenase inhibitor at various concentrations (or a vehicle control) in serum-free medium for a specified time (e.g., 30 minutes).

  • Stimulation and Substrate Addition:

    • Add the stimulant and arachidonic acid to the cell culture medium.

    • Incubate for a specific period (e.g., 15-30 minutes) at 37°C.

  • Sample Collection:

    • Collect the cell culture supernatant.

    • Spike the supernatant with a known amount of the internal standard (e.g., this compound-d8) to correct for sample loss during extraction and analysis.[10]

    • Store samples at -80°C until extraction.

Experimental_Workflow start Start: Cell Culture pretreat Pre-treatment with Lipoxygenase Inhibitor start->pretreat stimulate Stimulation with Agonist & Arachidonic Acid pretreat->stimulate collect Collect Supernatant & Add Internal Standard stimulate->collect extract Solid-Phase Extraction (SPE) collect->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantification of this compound analyze->quantify end End: Data Interpretation quantify->end

Figure 2: General experimental workflow for validating this compound synthesis.
Solid-Phase Extraction (SPE) of this compound

This protocol outlines the extraction and purification of this compound from biological samples prior to LC-MS/MS analysis.

Materials:

Procedure:

  • Acidification: Acidify the collected supernatant to a pH of approximately 3.5 with formic acid.[10]

  • Cartridge Conditioning: Condition the C18 SPE cartridge by washing with methanol followed by water.[10]

  • Sample Loading: Load the acidified sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with water to remove polar impurities.

    • Wash with hexane to remove non-polar lipids.

  • Elution: Elute this compound from the cartridge with ethyl acetate.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume of a solvent compatible with LC-MS/MS analysis (e.g., methanol/water, 50:50 v/v).

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from other isomers and interfering substances.

  • Flow Rate: 0.2-0.4 mL/min[10]

  • Injection Volume: 5-20 µL[10]

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[10]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion (m/z 319.2) → Product ions (e.g., m/z 115.1, 155.09)[10][11]

    • Internal Standard (this compound-d8): Precursor ion (m/z 327.2) → Product ions[10]

Data Analysis:

  • Construct a standard curve using known concentrations of this compound.

  • Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[10]

By following these protocols and utilizing the comparative data on inhibitors, researchers can effectively validate the synthesis of this compound and further elucidate its biological functions.

References

Unveiling the Role of 8-Lipoxygenase: A Guide to Knockdown Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise function of enzymes like 8-lipoxygenase (8-LOX) is paramount for developing targeted therapies. Knockdown studies, utilizing techniques such as small interfering RNA (siRNA), offer a powerful approach to elucidate the roles of specific proteins. This guide provides a comparative overview of findings from knockdown studies targeting 8-LOX and its human ortholog, ALOX15B, supported by experimental data and detailed protocols.

Lipoxygenases are a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammation and cancer.[1][2][3][4] 8-lipoxygenase, in particular, has been implicated in various cellular processes, including cell growth, differentiation, and inflammation.[1][5] Knockdown studies have been instrumental in dissecting its specific functions.

Comparative Analysis of 8-Lipoxygenase Knockdown Studies

The following tables summarize the quantitative data from key studies investigating the effects of 8-lipoxygenase/ALOX15B knockdown or induced expression. These studies highlight the impact on gene expression, metabolite levels, and cellular phenotypes.

Study Focus Method Cell/Tissue Type Knockdown/Expression Efficiency Key Quantitative Findings Reference
ALOX15B KnockdownsiRNAHuman KeratinocytesSignificant protein reduction (Western blot)- Significant decrease in 15-HETE levels- Increased gene expression of CCL2, CCL5, and CXCL10[6]
ALOX15 KnockdownsiRNAPCH6 Patient Fibroblasts>90% reduction in target mRNA- Partial abrogation of RSL3-induced cytotoxicity[7]
8-LOX Induced ExpressionDoxycycline-inducible systemMouse Keratinocyte Cell Line (308)N/A (Inducible Expression)- 15-46% reduction in BrdU incorporation (DNA synthesis)[1]

These findings collectively suggest that 8-lipoxygenase and its orthologs play a significant role in regulating inflammatory responses and cell proliferation. While knockdown of ALOX15B in keratinocytes leads to an increase in pro-inflammatory cytokines, the overexpression of 8-LOX in premalignant keratinocytes inhibits cell growth. This highlights the context-dependent function of this enzyme.

Experimental Methodologies

To facilitate the replication and further investigation of 8-lipoxygenase function, detailed experimental protocols are crucial. Below is a representative protocol for siRNA-mediated knockdown of ALOX15B in keratinocytes, compiled from established methodologies.[6][8][9][10]

Protocol: siRNA-Mediated Knockdown of ALOX15B in Human Keratinocytes

1. Cell Culture and Seeding:

  • Culture human keratinocytes in appropriate growth medium supplemented with growth factors and antibiotics.

  • Twenty-four hours prior to transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium to achieve 60-80% confluency at the time of transfection.

2. siRNA Transfection:

  • Solution A (siRNA solution): For each well, dilute 20-80 pmol of ALOX15B-specific siRNA or a non-targeting control siRNA into 100 µl of serum-free transfection medium.

  • Solution B (Transfection Reagent solution): For each well, dilute 2-8 µl of a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µl of serum-free transfection medium.

  • Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Wash the cells once with 2 ml of serum-free transfection medium.

  • Add 0.8 ml of antibiotic-free normal growth medium to the tube containing the siRNA-lipid complexes.

  • Gently overlay the 1 ml mixture onto the washed cells.

  • Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.

  • After incubation, add 1 ml of normal growth medium containing 2x the normal concentration of serum and antibiotics.

  • Incubate the cells for an additional 24-72 hours before proceeding with downstream analysis.

3. Verification of Knockdown:

  • Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and perform reverse transcription followed by qRT-PCR using primers specific for ALOX15B and a housekeeping gene to determine the percentage of mRNA knockdown.

  • Western Blotting: Prepare cell lysates and perform western blot analysis using an antibody specific for the ALOX15B protein to confirm the reduction in protein levels.

4. Analysis of Phenotypic Changes:

  • Metabolite Analysis: Analyze the cell culture supernatant or cell lysates for changes in the levels of 8-HETE or 15-HETE using techniques like LC-MS/MS.

  • Cytokine Profiling: Measure the expression and secretion of cytokines (e.g., CCL2, CCL5, CXCL10) using qRT-PCR and ELISA, respectively.

  • Cell Proliferation Assays: Perform assays such as BrdU incorporation or MTT assays to assess the impact of knockdown on cell proliferation.

Visualizing the Molecular Landscape

To better understand the complex cellular processes influenced by 8-lipoxygenase, visual representations of signaling pathways and experimental workflows are invaluable.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid LOX8 8-Lipoxygenase Arachidonic_Acid->LOX8 Metabolism EGFR EGFR JAK1 JAK1 EGFR->JAK1 LOX8->EGFR Knockdown upregulates HETE8 8-HETE LOX8->HETE8 ROS ROS HETE8->ROS p38_MAPK p38 MAPK ROS->p38_MAPK Cell_Growth_Inhibition Cell Growth Inhibition p38_MAPK->Cell_Growth_Inhibition STAT1 STAT1 JAK1->STAT1 p_STAT1 p-STAT1 STAT1->p_STAT1 Gene_Expression Gene Expression (CCL2, CCL5, CXCL10) p_STAT1->Gene_Expression

Caption: Signaling pathways influenced by 8-lipoxygenase.

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis A 1. Seed Keratinocytes (60-80% confluency) B 2. Prepare siRNA & Transfection Reagent Solutions A->B C 3. Form siRNA-Lipid Complexes (15-45 min incubation) B->C D 4. Wash Cells with Serum-Free Medium C->D E 5. Add Complexes to Cells D->E F 6. Incubate for 5-7 hours E->F G 7. Add Growth Medium & Incubate 24-72 hours F->G H 8. Verify Knockdown (qRT-PCR, Western Blot) G->H I 9. Analyze Metabolites (LC-MS/MS for 8-HETE) H->I J 10. Assess Phenotype (Cytokine profiling, Proliferation) H->J

Caption: Experimental workflow for 8-lipoxygenase knockdown.

This workflow diagram provides a step-by-step overview of a typical siRNA-mediated knockdown experiment, from cell preparation to the final analysis of the results.

References

The Multifaceted Roles of 8(S)-HETE: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of lipid mediators is paramount. 8(S)-hydroxyeicosatetraenoic acid, or 8(S)-HETE, a key metabolite of arachidonic acid formed via the lipoxygenase pathway, has emerged as a significant signaling molecule with diverse, and sometimes opposing, effects depending on the cellular context.[1][2] This guide provides a comparative overview of this compound's influence on various cell lines, supported by quantitative data and detailed experimental protocols to aid in the design and interpretation of future research.

This document synthesizes findings on the biological activities of this compound, focusing on its role in cell migration, inflammation, proliferation, and hypertrophy. While research on its specific receptor is ongoing, key downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) cascades, have been identified.[3][4]

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative effects of this compound and its racemic mixture (8-HETE) observed in different cell lines, providing a snapshot of its potency and functional diversity.

Biological ActivityCell LineSpeciesMoleculeEffective Concentration / IC50DurationKey OutcomeReference(s)
Cell Migration & Wound Healing Corneal Epithelial CellsRatThis compoundNot SpecifiedNot SpecifiedComplete reversal of esculetin-induced inhibition of F-actin organization and wound closure.[1]
Chemotaxis NeutrophilsHuman8-HETE5 µg/mlNot SpecifiedPeak chemotactic response.[5]
Chemotaxis EosinophilsEquineThis compound10⁻⁸ M to 10⁻⁵ MNot SpecifiedStimulation of directed cell migration.[4]
Cellular Hypertrophy Ventricular Cardiomyocytes (RL-14)Human8-HETE10 µM6-24 hoursSignificant increase in hypertrophic marker gene expression (ANP, BNP).[6][7]
MAPK & NF-κB Activation Ventricular Cardiomyocytes (RL-14)Human8-HETE10 µM2 hoursIncreased phosphorylation of ERK1/2, p38, JNK, and increased NF-κB binding activity.[4][8]
Protein Kinase C (PKC) Activation KeratinocytesMouseThis compoundIC50: 100 µMNot SpecifiedActivation of Protein Kinase C.[7]
PPARα Activation N/AN/AThis compoundAs low as 0.3 µMN/AActivation of Peroxisome Proliferator-Activated Receptor Alpha.[7]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes discussed, the following diagrams are provided.

G This compound Signaling Cascade HETE This compound GPCR Putative GPCR HETE->GPCR Binding PPAR PPARα HETE->PPAR Activation PKC PKC GPCR->PKC Activation MAPK_cascade MAPK Cascade (ERK, p38, JNK) GPCR->MAPK_cascade Activation RXR RXR PPAR->RXR Heterodimerization Cellular_Response Cellular Response (Migration, Proliferation, Inflammation, Hypertrophy) PKC->Cellular_Response NFkB NF-κB MAPK_cascade->NFkB Activation NFkB->Cellular_Response PPRE PPRE RXR->PPRE Binds to DNA PPRE->Cellular_Response Gene Transcription G Wound Healing (Scratch) Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A Seed cells in multi-well plate B Culture until confluent monolayer A->B C Create scratch with pipette tip B->C D Wash to remove detached cells C->D E Add medium with this compound or vehicle control D->E F Capture images at T=0 E->F G Incubate and capture images at regular intervals (e.g., 4-24h) F->G H Quantify wound area using image analysis software G->H I Calculate rate of wound closure H->I

References

Navigating Specificity: A Comparative Guide to 8(S)-HETE Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators is paramount. This guide provides a comparative analysis of antibody cross-reactivity in immunoassays for 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE), a crucial signaling molecule in inflammation, cell migration, and proliferation.

The specificity of an immunoassay is fundamentally determined by the antibody's ability to distinguish between the target analyte and structurally similar molecules. In the context of this compound, a member of the eicosanoid family, the potential for cross-reactivity with other hydroxyeicosatetraenoic acids (HETEs), as well as other related lipids, is a critical consideration for data integrity. Understanding the cross-reactivity profile of an this compound immunoassay is essential for the accurate interpretation of experimental results.

Understanding Antibody Cross-Reactivity in this compound Immunoassays

Immunoassays for this compound typically employ a competitive enzyme-linked immunosorbent assay (ELISA) format. In this setup, free this compound in the sample competes with a labeled this compound conjugate for a limited number of binding sites on a specific antibody. The degree of color development is inversely proportional to the concentration of this compound in the sample.

Cross-reactivity occurs when the antibody binds to molecules other than this compound. This is often observed with structurally related compounds that share similar epitopes. The percentage of cross-reactivity is a measure of the antibody's affinity for these other molecules relative to its affinity for this compound. A high percentage indicates a greater potential for interference and inaccurate measurement of this compound levels.

Comparative Analysis of Antibody Cross-Reactivity

While specific cross-reactivity data for commercially available this compound immunoassay kits can vary between manufacturers, a typical profile can be expected based on the structural similarities of related eicosanoids. The following table represents a compilation of expected cross-reactivities for an this compound immunoassay, based on data from similar HETE-family ELISA kits.

It is crucial to note that the following data is a representative example and researchers should always refer to the specific product datasheet for the immunoassay kit being used.

CompoundRepresentative Cross-Reactivity (%)Structural Similarity to this compound
This compound 100 Target Analyte
8(R)-HETE< 10Stereoisomer
5(S)-HETE< 1Positional Isomer
9(S)-HETE< 1Positional Isomer
11(S)-HETE< 0.1Positional Isomer
12(S)-HETE< 0.1Positional Isomer
15(S)-HETE< 0.1Positional Isomer
Arachidonic Acid< 0.01Precursor Molecule
Prostaglandin E2< 0.01Different Eicosanoid Class
Leukotriene B4< 0.01Different Eicosanoid Class

Experimental Protocol: Competitive ELISA for this compound

The following is a generalized protocol for a competitive ELISA to determine this compound concentrations in biological samples.

Materials:

  • Microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)

  • This compound standard

  • Rabbit anti-8(S)-HETE antibody

  • This compound-acetylcholinesterase (AChE) tracer

  • Ellman's Reagent

  • Wash Buffer

  • Assay Buffer

  • Plate reader capable of measuring absorbance at 405-420 nm

Procedure:

  • Standard Preparation: Prepare a serial dilution of the this compound standard in the assay buffer to create a standard curve.

  • Sample Preparation: Dilute biological samples as required with the assay buffer.

  • Plate Loading:

    • Add assay buffer to the non-specific binding (NSB) wells.

    • Add the this compound standards to the appropriate wells.

    • Add the prepared samples to the remaining wells.

  • Competitive Binding:

    • Add the this compound-AChE tracer to all wells except the blank and total activity wells.

    • Add the rabbit anti-8(S)-HETE antibody to all wells except the blank, NSB, and total activity wells.

  • Incubation: Cover the plate and incubate for a specified time (e.g., 18 hours) at 4°C.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Development: Add Ellman's Reagent to each well and incubate in the dark on an orbital shaker for a specified time (e.g., 60-90 minutes) to allow for color development.

  • Reading: Read the absorbance of each well at 405-420 nm using a microplate reader.

  • Calculation: Calculate the percentage of binding for each standard and sample relative to the maximum binding wells. Plot a standard curve and determine the concentration of this compound in the samples.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of this compound, the following diagrams are provided.

competitive_elisa_workflow cluster_preparation Preparation cluster_assay Assay Plate cluster_binding Competitive Binding cluster_detection Detection Standard This compound Standard Dilution Series Plate Microplate with Capture Antibody Standard->Plate Sample Sample Preparation Sample->Plate Tracer This compound-AChE Tracer Wash Wash Step Plate->Wash Tracer->Plate Antibody Anti-8(S)-HETE Antibody Antibody->Plate Develop Add Substrate (Ellman's Reagent) Wash->Develop Read Read Absorbance (405-420 nm) Develop->Read

Caption: Workflow of a competitive ELISA for this compound detection.

HETE_signaling cluster_cellular_effects Cellular Effects AA Arachidonic Acid LOX Lipoxygenase AA->LOX Metabolism HETE8 This compound LOX->HETE8 Inflammation Inflammation HETE8->Inflammation Migration Cell Migration HETE8->Migration Proliferation Cell Proliferation HETE8->Proliferation

Caption: Simplified signaling pathway of this compound.

A Functional Comparison of 8(S)-HETE and its Precursor Arachidonic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed functional comparison of 8(S)-hydroxyeicosatetraenoic acid [8(S)-HETE] and its metabolic precursor, arachidonic acid (AA). Designed for researchers, scientists, and drug development professionals, this document objectively evaluates their distinct and overlapping roles in key cellular processes, supported by experimental data and detailed methodologies.

Introduction

Arachidonic acid is a polyunsaturated omega-6 fatty acid that serves as the central precursor for a vast array of bioactive lipid mediators known as eicosanoids.[1] Through the action of cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes, AA is converted into prostaglandins (B1171923), leukotrienes, thromboxanes, and HETEs, which are pivotal in regulating inflammation, immunity, and cellular signaling.[1] this compound is a specific stereoisomer of hydroxyeicosatetraenoic acid produced from the lipoxygenase pathway of arachidonic acid metabolism.[2][3] While structurally related, the specific functions of this compound diverge from its precursor, warranting a detailed comparative analysis.

Biosynthesis and Metabolism

Arachidonic acid is liberated from the cell membrane phospholipids (B1166683) by phospholipase A2 (PLA2) upon cellular stimulation.[1] Subsequently, it is metabolized by three major enzymatic pathways:

  • Cyclooxygenases (COX-1 and COX-2): Produce prostaglandins and thromboxanes, key mediators of inflammation, pain, and platelet aggregation.[1]

  • Lipoxygenases (5-LOX, 12-LOX, 15-LOX): Generate leukotrienes and various HETEs, including this compound, which are involved in inflammation, allergic reactions, and cell migration.[1]

  • Cytochrome P450 (CYP) enzymes: Produce epoxyeicosatrienoic acids (EETs) and other HETEs with diverse effects on vascular tone and inflammation.[1]

This compound is specifically formed from arachidonic acid through the action of lipoxygenase enzymes.[2][3]

Biosynthesis of Arachidonic Acid Metabolites AA Arachidonic Acid COX Cyclooxygenases (COX) AA->COX LOX Lipoxygenases (LOX) AA->LOX CYP Cytochrome P450 (CYP) AA->CYP PLA2 Phospholipase A2 PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 Stimulation Prostaglandins Prostaglandins Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes HETEs HETEs (including this compound) LOX->HETEs EETs EETs CYP->EETs

Biosynthesis of Arachidonic Acid Metabolites

Functional Comparison: Quantitative Data

The following tables summarize the known quantitative data for the biological activities of this compound and arachidonic acid. It is important to note that direct comparative studies under identical experimental conditions are limited.

Biological Activity Molecule Cell Type Concentration/Dose Effect Reference
Cell Migration This compoundRat Corneal Epithelial CellsNot specifiedReversed inhibition of wound closure[2]
Arachidonic AcidNot directly tested for migration-Precursor to various chemoattractants[4]
Cell Proliferation This compoundHuman Ventricular Cardiomyocytes10 µMInduced hypertrophy[5]
Arachidonic AcidCaco-2 cellsNot specifiedIncreased NF-κB activation, a proliferation signal[6]
PPAR Activation This compoundPrimary Keratinocytes1 µMPotent activator of PPARα and PPARδ[7]
Arachidonic Acid--Activates PPARs, particularly PPARγ[8]
NF-κB Activation This compoundRL-14 cells10 µMIncreased NF-κB binding activity[5]
Arachidonic AcidU937 cellsNot specifiedStimulates NF-κB nuclear translocation[9]

Signaling Pathways

Arachidonic acid and its metabolites exert their effects through a wide variety of signaling pathways, often initiated by binding to G protein-coupled receptors (GPCRs).[1] For instance, prostaglandins bind to prostanoid receptors (e.g., EP, DP, FP, IP, TP), and leukotrienes bind to leukotriene receptors (e.g., BLT, CysLT).[1]

This compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, leading to pro-inflammatory and proliferative responses.[1][5] Furthermore, this compound is a potent activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARδ.[7][10] A specific high-affinity cell surface receptor for this compound has not yet been definitively identified.

Signaling Pathways of this compound HETE This compound Receptor Putative Receptor / PPARs HETE->Receptor MAPK MAPK Pathway (ERK, p38, JNK) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Proliferation Cell Proliferation & Migration MAPK->Proliferation NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation

Signaling Pathways of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and arachidonic acid.

Cell Migration Assay (Boyden Chamber)

The Boyden chamber assay is a widely used method to quantify cell migration.[11][12][13][14]

Protocol:

  • Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The lower chamber is filled with a chemoattractant (e.g., this compound or a metabolite of arachidonic acid).

  • Cell Seeding: Cells are seeded in the upper compartment in a serum-free medium.

  • Incubation: The chamber is incubated for a sufficient time to allow cells to migrate through the pores of the membrane towards the chemoattractant.

  • Cell Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained.

  • Quantification: The number of migrated cells is quantified by counting under a microscope or by measuring the absorbance of the eluted stain.

Boyden Chamber Assay Workflow cluster_0 Setup cluster_1 Incubation & Migration cluster_2 Analysis chemoattractant Add Chemoattractant to Lower Chamber seed_cells Seed Cells in Upper Chamber incubation Incubate chemoattractant->incubation remove_cells Remove Non-migrated Cells incubation->remove_cells fix_stain Fix and Stain Migrated Cells remove_cells->fix_stain quantify Quantify Migrated Cells fix_stain->quantify

Boyden Chamber Assay Workflow

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[15][16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or arachidonic acid).

  • MTT Addition: After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot for MAPK Phosphorylation

Western blotting is a technique used to detect specific proteins in a sample. To assess the activation of the MAPK pathway, antibodies specific to the phosphorylated forms of MAPK proteins (e.g., p-ERK, p-p38, p-JNK) are used.[17][18][19][20]

Protocol:

  • Cell Lysis: Treat cells with the test compound, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated MAPK protein of interest.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and capture the signal using an imaging system.

  • Analysis: Quantify the band intensity to determine the relative amount of phosphorylated protein.

NF-κB Reporter Assay

A luciferase reporter assay is a common method to measure the activation of the NF-κB signaling pathway.[21][22][23][24][25]

Protocol:

  • Transfection: Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

  • Treatment: Treat the transfected cells with the test compound.

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luciferase Assay: Add the appropriate substrate for each luciferase and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activation.

Conclusion

Arachidonic acid is a central precursor in the synthesis of a wide range of eicosanoids that have profound effects on cellular function, particularly in inflammation. This compound, as a specific lipoxygenase metabolite of arachidonic acid, exhibits more targeted biological activities, notably in promoting cell migration and proliferation through the MAPK and NF-κB signaling pathways and by activating PPARs.

While this guide provides a comprehensive overview based on available data, there is a clear need for further direct comparative studies to elucidate the relative potency and efficacy of this compound versus arachidonic acid and its other major metabolites in various physiological and pathological contexts. Such research will be invaluable for the development of novel therapeutic agents targeting eicosanoid signaling pathways.

References

8(S)-HETE: A Potential New Biomarker on the Horizon? A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and reliable biomarkers is paramount for advancing disease diagnosis, prognosis, and therapeutic monitoring. In the landscape of lipid mediators, 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) has emerged as a molecule of interest, with a growing body of preclinical evidence suggesting its potential as a biomarker in various pathological conditions, particularly those with inflammatory and cardiovascular components.

This guide provides a comprehensive comparison of this compound with established biomarkers in relevant disease areas. It summarizes the available quantitative data, details experimental protocols for its analysis, and visualizes its signaling pathways to offer a clear perspective on its current standing and future potential in the clinical and research arenas.

At a Glance: this compound vs. Established Biomarkers

To provide a clear overview, the following tables compare this compound with well-established clinical biomarkers for cardiovascular disease and inflammation. It is important to note that while extensive clinical data exists for the established biomarkers, the data for this compound is primarily derived from preclinical studies.

Table 1: Comparison of this compound with Cardiovascular Biomarkers

FeatureThis compoundHigh-Sensitivity Cardiac Troponins (hs-cTn)B-type Natriuretic Peptide (BNP)
Biological Function Pro-inflammatory lipid mediator, involved in cell migration and proliferation.[1] May contribute to cardiac hypertrophy.Structural components of cardiac muscle, released upon myocyte injury.Hormone released by ventricular cardiomyocytes in response to stretching.[2]
Primary Clinical Indication Under investigation for acute coronary syndrome and cardiac hypertrophy.Gold standard for diagnosis of acute myocardial infarction.[3][4][5]Diagnosis and prognosis of heart failure.[2][6]
Source of Release Produced by various cells, including inflammatory cells, via the lipoxygenase pathway from arachidonic acid.[7]Cardiac myocytes.Ventricular myocardium.[6]
Measurement Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][8]Immunoassays.Immunoassays.
Reported Levels (Human Plasma/Serum) 4.44 ± 0.4 ng/mL in serum; 1.18 ± 0.2 ng/mL in zymosan-stimulated whole blood.[9]Levels vary by assay; typically ng/L range. Rise and/or fall indicates myocardial injury.[3]Levels vary with age and renal function; generally <100 pg/mL is normal.[6]
Advantages Potential early marker of inflammation-driven cardiac events.High sensitivity and specificity for myocardial injury.[3]Well-established for heart failure diagnosis and severity assessment.[2][6]
Limitations Lack of extensive clinical validation; not specific to cardiac injury.Can be elevated in non-ischemic cardiac conditions.[4]Levels can be influenced by age, renal function, and obesity.

Table 2: Comparison of this compound with Inflammatory Biomarkers

FeatureThis compoundC-Reactive Protein (CRP)Erythrocyte Sedimentation Rate (ESR)
Biological Function Pro-inflammatory lipid mediator.[1]Acute-phase reactant synthesized by the liver in response to inflammation.[10]Non-specific measure of inflammation based on the rate at which red blood cells settle.
Primary Clinical Indication Under investigation for various inflammatory conditions.General marker of inflammation and infection; cardiovascular risk assessment.[11]Non-specific screening test for inflammation.
Source of Release Various cells via lipoxygenase pathway.[7]Hepatocytes, stimulated by cytokines like IL-6.[10]Not a secreted molecule; reflects changes in plasma proteins.
Measurement Method LC-MS/MS.[1][8]Immunoassays (standard or high-sensitivity).[12]Westergren method.
Reported Levels (Human Plasma/Serum) 4.44 ± 0.4 ng/mL in serum.[9]Normal levels are typically <3 mg/L; levels increase significantly with inflammation.[13]Varies with age and sex; generally <20 mm/hr is normal.
Advantages May reflect specific inflammatory pathways (lipoxygenase).Well-standardized, widely available, and responsive to acute inflammation.[14]Simple and inexpensive test.
Limitations Not widely available in clinical labs; requires specialized equipment.Non-specific; can be elevated in many conditions.[10]Non-specific, influenced by many factors other than inflammation, and slow to change.[14]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of this compound's biological context and the methodologies for its investigation, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.

G Biosynthesis and Signaling of this compound cluster_synthesis Biosynthesis cluster_signaling Signaling Pathways Arachidonic Acid Arachidonic Acid Lipoxygenase (LOX) Lipoxygenase (LOX) Arachidonic Acid->Lipoxygenase (LOX) This compound This compound Lipoxygenase (LOX)->this compound MAPK MAPK This compound->MAPK NF-κB NF-κB This compound->NF-κB PPARs PPARs This compound->PPARs Cell Migration Cell Migration MAPK->Cell Migration Cell Proliferation Cell Proliferation MAPK->Cell Proliferation Inflammation Inflammation NF-κB->Inflammation PPARs->Inflammation

Biosynthesis and key signaling pathways of this compound.

G Workflow for this compound Quantification by LC-MS/MS Sample Collection 1. Sample Collection (Plasma, Serum, etc.) Internal Standard Spiking 2. Internal Standard Spiking (e.g., this compound-d8) Sample Collection->Internal Standard Spiking Solid Phase Extraction 3. Solid Phase Extraction (SPE) Internal Standard Spiking->Solid Phase Extraction LC Separation 4. Liquid Chromatography (LC Separation) Solid Phase Extraction->LC Separation MS/MS Detection 5. Tandem Mass Spectrometry (MS/MS Detection) LC Separation->MS/MS Detection Data Analysis 6. Data Analysis (Quantification) MS/MS Detection->Data Analysis

A generalized workflow for the quantification of this compound.

Detailed Experimental Protocols

Accurate and reproducible measurement is the cornerstone of biomarker validation. The gold standard for the quantification of this compound and other eicosanoids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high specificity and sensitivity.[1]

Protocol: Quantification of this compound in Human Plasma/Serum by LC-MS/MS

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Objective: To extract and concentrate this compound from the biological matrix and remove interfering substances.

  • Materials:

    • Human plasma or serum samples.

    • Deuterated internal standard (e.g., this compound-d8).

    • Methanol (B129727), Acetonitrile, Water (LC-MS grade).

    • Formic acid.

    • SPE cartridges (e.g., C18).

  • Procedure:

    • Thaw plasma/serum samples on ice.

    • Spike a known amount of the deuterated internal standard into each sample. This is crucial for accurate quantification as it corrects for sample loss during preparation and instrumental variability.

    • Acidify the sample with formic acid to a pH of approximately 3.5 to ensure that this compound is in its protonated form.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.

    • Elute this compound from the cartridge using a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate this compound from other analytes and quantify it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.

    • Gradient: A gradient elution is used to effectively separate the analytes, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-20 µL.

  • MS/MS Conditions (Typical):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion (m/z 319.2) → Product ions (e.g., m/z 115.1, 179.1).[1]

      • Internal Standard (e.g., this compound-d8): Precursor ion (m/z 327.2) → Corresponding product ions.

  • Quantification:

    • A calibration curve is generated using known concentrations of this compound standards.

    • The peak area ratio of the analyte to the internal standard in the samples is calculated and compared to the calibration curve to determine the concentration of this compound.

Conclusion and Future Directions

This compound presents a compelling case for a potential biomarker, particularly in diseases with a strong inflammatory component. Its role in key signaling pathways associated with cell migration, proliferation, and inflammation suggests its involvement in the pathophysiology of cardiovascular diseases and potentially cancer. The availability of highly specific and sensitive analytical methods like LC-MS/MS allows for its accurate quantification in biological matrices.

However, the journey of this compound from a promising molecule in preclinical studies to a validated clinical biomarker is still in its early stages. The critical next step is the execution of well-designed clinical studies that directly compare the diagnostic and prognostic performance of this compound against established biomarkers in large patient cohorts. Such studies are essential to determine its clinical utility, establish reference ranges, and define its specific role in the complex landscape of disease biomarkers. For researchers and drug development professionals, continued investigation into this compound could unveil a valuable new tool in the pursuit of precision medicine.

References

Navigating the Crossroads of Inflammation and Cellular Signaling: A Comparative Guide to HETE Isomer Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the divergent signaling cascades initiated by hydroxyeicosatetraenoic acid (HETE) isomers reveals a complex landscape of cellular regulation. For researchers in drug development and the broader scientific community, understanding these nuanced pathways is critical for targeting inflammatory processes and related pathologies. This guide provides a comprehensive comparison of the signaling pathways activated by 5-HETE, 12-HETE, 15-HETE, and 20-HETE, supported by quantitative data and detailed experimental methodologies.

HETE isomers, metabolites of arachidonic acid, are potent lipid mediators that orchestrate a wide array of physiological and pathological responses. Their biological activities are dictated by the specific isomer and the cellular context, activating distinct receptor-mediated signaling cascades that influence processes ranging from inflammation and angiogenesis to vascular tone and cancer progression. This guide dissects the individual signaling pathways of four key HETE isomers, presenting a clear comparison of their molecular mechanisms.

At a Glance: Comparing HETE Isomer Signaling

The following table summarizes the key components and downstream effects of the signaling pathways activated by 5-HETE, 12-HETE, 15-HETE, and 20-HETE.

Feature5-HETE12-HETE15-HETE20-HETE
Primary Receptor OXER1GPR31, BLT2-GPR75
Key Downstream Pathways Gαi, β-arrestinPKC, PI3K/Akt, ERK1/2, SrcJAK2/STAT5B, iNOS, NF-κBGαq/11, c-Src, EGFR, ERK1/2, PKC
Primary Cellular Responses Chemotaxis of inflammatory cellsPro-inflammatory, pro-angiogenic, pro-metastaticPro- and anti-inflammatory, pro-angiogenicVasoconstriction, pro-inflammatory, pro-angiogenic
Pathophysiological Roles Asthma, Allergic reactionsCancer, Inflammation, DiabetesCancer, Inflammation, Pulmonary HypertensionHypertension, Stroke, Vascular Dysfunction

The Signaling Pathways in Detail

5-Hydroxyeicosatetraenoic Acid (5-HETE)

5-HETE is a primary product of the 5-lipoxygenase (5-LO) pathway and a potent chemoattractant for neutrophils and other inflammatory cells.[1][2] Its biological effects are primarily mediated through the G protein-coupled receptor, OXER1.[2]

Upon binding to OXER1, 5-HETE initiates a signaling cascade that leads to the activation of downstream effector molecules, culminating in cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

Fig 1. 5-HETE Signaling Pathway.
12-Hydroxyeicosatetraenoic Acid (12-HETE)

12-HETE, produced by 12-lipoxygenase (12-LOX), is implicated in a variety of pathological processes, including inflammation, tumor metastasis, and angiogenesis.[3][4] It exerts its effects through the G protein-coupled receptor GPR31.[4][5]

The activation of GPR31 by 12-HETE triggers multiple downstream signaling pathways, including protein kinase C (PKC), phosphoinositide 3-kinase (PI3K)/Akt, and the mitogen-activated protein kinase (MAPK) cascade, leading to diverse cellular outcomes.[3]

Fig 2. 12-HETE Signaling Pathway.
15-Hydroxyeicosatetraenoic Acid (15-HETE)

15-HETE, a product of 15-lipoxygenase (15-LOX), exhibits a dual role, with both pro- and anti-inflammatory activities depending on the cellular context.[6] It has been shown to induce angiogenesis through the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 5B (STAT5B) pathway.[7] Furthermore, 15-HETE can protect pulmonary artery smooth muscle cells from apoptosis via the inducible nitric oxide synthase (iNOS) pathway.[8] Its oxidized metabolite, 15-oxoETE, displays anti-inflammatory properties by activating Nrf2 and inhibiting NF-κB.[9]

Western_Blot_Workflow cluster_workflow Western Blotting Workflow Cell_Lysis 1. Cell Lysis Protein_Quantification 2. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 3. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 4. Protein Transfer (to PVDF membrane) SDS_PAGE->Protein_Transfer Blocking 5. Blocking (5% BSA or milk) Protein_Transfer->Blocking Primary_Antibody 6. Primary Antibody Incubation (e.g., anti-phospho-ERK) Blocking->Primary_Antibody Secondary_Antibody 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 8. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 9. Densitometry Analysis Detection->Analysis

References

Assessing the Off-Target Effects of 8(S)-HETE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(S)-hydroxyeicosatetraenoic acid, or 8(S)-HETE, is a bioactive lipid mediator derived from the lipoxygenase pathway of arachidonic acid metabolism. While its role in various physiological and pathological processes, including inflammation and cell migration, is increasingly recognized, a thorough understanding of its off-target effects is crucial for a complete assessment of its pharmacological profile. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, to aid researchers in evaluating its potential for therapeutic development.

Off-Target Profile of this compound: A Focus on PPARs and Downstream Signaling

A significant body of evidence points to the activation of Peroxisome Proliferator-Activated Receptors (PPARs) as a primary off-target effect of this compound.[1][2] PPARs are nuclear receptors that play critical roles in lipid metabolism and inflammation.[2] In addition to PPARs, this compound has been shown to modulate other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) cascades, which are central to cellular processes like proliferation and inflammation.

Comparative Analysis with Other Eicosanoids

To provide a clearer perspective on the specificity of this compound, it is essential to compare its activity with other structurally related hydroxyeicosatetraenoic acids (HETEs), such as 12(S)-HETE and 15(S)-HETE, as well as other classes of lipid mediators.

Quantitative Comparison of PPAR Activation

The following table summarizes the known activation profiles of this compound and its counterparts on different PPAR isoforms. The data is presented as the concentration required for half-maximal activation (EC50) or as a qualitative description of activity where precise values are not available.

CompoundPPARα ActivationPPARγ ActivationPPARδ ActivationReference(s)
This compound Strong activator (active at 1 µM)Weak activator (active at higher concentrations)Weak activator[1]
12(S)-HETE Reported to have lower affinity than this compoundPotent activator-[3]
15(S)-HETE ActivatorActivator-[3]
19(S)-HETE Prostacyclin (IP) receptor agonist (EC50 ~567 nM)--[4]

Note: Direct comparative studies with standardized EC50 values across all compounds and PPAR isoforms are limited. The descriptions are based on available literature.

Signaling Pathway Modulation

The activation of downstream signaling pathways is a critical consequence of receptor engagement. Here, we compare the effects of this compound and related compounds on the MAPK and NF-κB pathways.

This compound Signaling Pathway

8S_HETE_Signaling This compound This compound PPARa PPARα This compound->PPARa MAPK MAPK (p38, JNK) This compound->MAPK NFkB NF-κB This compound->NFkB Gene_Expression Gene Expression (Inflammation, Cell Migration) PPARa->Gene_Expression MAPK->Gene_Expression NFkB->Gene_Expression

This compound activates PPARα and modulates MAPK and NF-κB pathways.

Experimental Protocols

To facilitate the independent verification and further investigation of these off-target effects, detailed methodologies for key experiments are provided below.

PPAR Activation Assay (Luciferase Reporter Assay)

This assay is used to determine the ability of a compound to activate PPARs.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPAR response elements (PPREs). In the presence of a PPAR agonist, the receptor is activated, binds to the PPRE, and drives the expression of the reporter gene, leading to a measurable signal (e.g., light emission).

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or CV-1) in appropriate media.

    • Co-transfect cells with a PPRE-driven luciferase reporter plasmid, a plasmid expressing the desired PPAR isoform (α, γ, or δ), and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • After 24 hours, treat the transfected cells with varying concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After a 24-hour incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

  • Data Analysis:

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

MAPK Phosphorylation Assay (Western Blot)

This method is used to assess the activation of the MAPK pathway by measuring the phosphorylation of key kinases like p38 and JNK.

Principle: Western blotting uses specific antibodies to detect the phosphorylated (active) forms of proteins in a cell lysate.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., human ventricular cardiomyocytes) to an appropriate confluency.

    • Serum-starve the cells for a defined period (e.g., 24 hours) to reduce basal MAPK activity.

    • Treat the cells with this compound (e.g., 10 µM) for a specific duration (e.g., 2 hours).

  • Protein Extraction:

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of MAPK kinases (e.g., anti-phospho-p38, anti-phospho-JNK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the respective MAPK.

    • Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the activation of the NF-κB signaling pathway.

Principle: Similar to the PPAR activation assay, this method utilizes a luciferase reporter gene under the control of NF-κB response elements.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) and transfect with an NF-κB-responsive luciferase reporter plasmid and a normalization control plasmid.

  • Compound Treatment:

    • Treat the transfected cells with this compound or other compounds for a specified time.

  • Luciferase Assay and Data Analysis:

    • Follow the same procedure as described for the PPAR activation assay to measure and analyze luciferase activity.

Experimental Workflow for Assessing Off-Target Effects

Experimental_Workflow cluster_0 Cell-Based Assays cluster_1 Downstream Analysis cluster_2 Data Analysis & Comparison Cell_Culture Cell Culture Compound_Treatment Treatment with this compound and Alternatives Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis Compound_Treatment->Cell_Lysis Luciferase_Assay Luciferase Reporter Assay (PPAR & NF-κB Activation) Cell_Lysis->Luciferase_Assay Western_Blot Western Blot (MAPK Phosphorylation) Cell_Lysis->Western_Blot Data_Quantification Data Quantification (EC50, Fold Change) Luciferase_Assay->Data_Quantification Western_Blot->Data_Quantification Comparative_Analysis Comparative Analysis Data_Quantification->Comparative_Analysis

Workflow for assessing the off-target effects of this compound.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of 8(S)-HETE: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized signaling lipids like 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, designed to be a trusted resource for your operational and safety planning.

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, it is crucial to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the solvent in which the this compound is dissolved. This compound is typically supplied in a flammable organic solvent, such as ethanol (B145695) or acetonitrile, which dictates the primary hazards.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is required.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Waste Segregation:

    • Lipid waste should be segregated from other waste streams.[1]

    • Do not mix this compound waste with incompatible chemicals.

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, vials), into a designated hazardous waste container.

  • Container Selection and Labeling:

    • Use a clearly labeled, leak-proof container suitable for flammable liquid waste.[1]

    • The label should clearly state "Hazardous Waste," "Flammable Liquid," and list the contents, including "this compound" and the solvent (e.g., "Ethanol").

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated and properly ventilated satellite accumulation area, such as a flammable safety cabinet.

    • Keep the container closed when not in use.

  • Disposal Request and Pick-up:

    • Once the waste container is full, or in accordance with your institution's guidelines, arrange for pick-up by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[2][3][4][5]

Quantitative Data for Disposal

While specific quantitative disposal limits for this compound are not established, the following table summarizes key considerations based on general laboratory waste guidelines for flammable liquids.

Waste CategoryDisposal ConsiderationRegulatory Guideline
Small Quantities (e.g., <1 L) of Dilute this compound Solution Collect as flammable hazardous waste. Do not dispose of down the drain.Ethanol solutions with concentrations greater than 24% are typically classified as hazardous waste.[6][7]
Concentrated this compound Treat as hazardous chemical waste.All unused or expired neat chemical products should be disposed of as hazardous waste.
Contaminated Labware (glass, plastic) Place in the designated flammable liquid waste container. If sharps are contaminated, they must be placed in a puncture-resistant sharps container labeled for chemical waste.Segregate solid waste contaminated with flammable liquids from general laboratory trash.
Spill Cleanup Materials All materials used to clean up a spill of this compound solution (e.g., absorbent pads, contaminated PPE) must be disposed of as flammable hazardous waste.Follow your institution's specific spill cleanup and waste disposal procedures. For small ethanol spills, dilute with water and absorb with an inert material.[6]

Experimental Protocol: Spill Decontamination

In the event of a small spill of this compound solution, follow this general procedure:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.

  • Collect Absorbed Material: Carefully scoop the absorbent material into the designated flammable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All contaminated cleaning materials must be placed in the hazardous waste container.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow Start Generate this compound Waste Is_Liquid Is the waste liquid or solid? Start->Is_Liquid Liquid_Waste Liquid Waste (e.g., unused solution, solvent rinses) Is_Liquid->Liquid_Waste Liquid Solid_Waste Solid Waste (e.g., contaminated tips, vials, gloves) Is_Liquid->Solid_Waste Solid Collect_Liquid Collect in a labeled, sealed container for flammable liquids Liquid_Waste->Collect_Liquid Collect_Solid Collect in a labeled, sealed container for flammable solids/debris Solid_Waste->Collect_Solid Store_Waste Store in a designated satellite accumulation area Collect_Liquid->Store_Waste Collect_Solid->Store_Waste EHS_Pickup Arrange for pickup by EHS or a licensed waste disposal contractor Store_Waste->EHS_Pickup

Caption: A workflow diagram for the proper disposal of this compound waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.